Ethanone, 1-[4-(pentyloxy)phenyl]-
Description
The exact mass of the compound Ethanone, 1-[4-(pentyloxy)phenyl]- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanone, 1-[4-(pentyloxy)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 1-[4-(pentyloxy)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-pentoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-10-15-13-8-6-12(7-9-13)11(2)14/h6-9H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQMDQDQXJDXJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063925 | |
| Record name | Ethanone, 1-[4-(pentyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-56-1 | |
| Record name | 1-[4-(Pentyloxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Pentyloxy)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-(Pentyloxy)acetophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-[4-(pentyloxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-[4-(pentyloxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-(PENTYLOXY)ACETOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK85TW87J4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4'-Pentyloxyacetophenone (CAS: 5467-56-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4'-Pentyloxyacetophenone, identified by the CAS number 5467-56-1, is an aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a pentyloxy group attached to an acetophenone backbone, imparts specific chemical properties that make it a useful building block in the development of more complex molecules, including those with potential pharmaceutical applications such as antibiotic compounds.[1] This guide provides an in-depth overview of its core properties, a detailed synthesis protocol, spectral analysis, and safety considerations to support its effective and safe use in research and development.
Core Properties and Identifiers
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in synthetic chemistry. 4'-Pentyloxyacetophenone is a white powdery substance at room temperature.[2] Key identifiers and properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5467-56-1 | [1][3][4][5] |
| Molecular Formula | C13H18O2 | [3][4][6][7] |
| Molecular Weight | 206.28 g/mol | [3][4][7][8] |
| IUPAC Name | 1-[4-(pentyloxy)phenyl]ethanone | [1][3][5] |
| Synonyms | p-(Pentyloxy)acetophenone, 4'-(Pentyloxy)acetophenone | [3][5] |
| Melting Point | 30 °C | [3] |
| Boiling Point | 181-183 °C @ 18 Torr; 170-172 °C @ 9-10 Torr | [3][5] |
| Density | 0.977 g/cm³ | [3] |
| Appearance | White powder | [2] |
| Topological Polar Surface Area | 26.3 Ų | [3][4] |
| XLogP3 | 3.5 | [3][4] |
Synthesis of 4'-Pentyloxyacetophenone: The Williamson Ether Synthesis
The most common and efficient method for the preparation of 4'-Pentyloxyacetophenone is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[9][10] In this specific synthesis, the phenoxide ion of 4'-hydroxyacetophenone acts as the nucleophile, attacking the primary alkyl halide, 1-bromopentane. The choice of a primary alkyl halide is crucial as it favors the SN2 mechanism, whereas secondary and tertiary halides are more prone to elimination side reactions.[10]
The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to deprotonate the phenolic hydroxyl group, thereby generating the more nucleophilic phenoxide. Polar aprotic solvents like DMF or DMSO can accelerate the reaction rate, though alcohols are also commonly used.[9][11]
Logical Workflow for Synthesis
Caption: Workflow of Williamson Ether Synthesis for 4'-Pentyloxyacetophenone.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
-
Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-hydroxyacetophenone (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as acetone or DMF.
-
Nucleophile Formation: Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the 4'-hydroxyacetophenone, forming the potassium phenoxide salt. The formation of the salt is often indicated by a change in the color or consistency of the reaction mixture.
-
Alkyl Halide Addition: Add 1-bromopentane (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash them with a small amount of the solvent.
-
Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 4'-Pentyloxyacetophenone.
Spectral Analysis
Spectroscopic data is essential for the structural elucidation and purity confirmation of 4'-Pentyloxyacetophenone.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4'-Pentyloxyacetophenone will exhibit characteristic signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-8.0 ppm). The protons ortho to the carbonyl group will appear further downfield (around δ 7.9 ppm) compared to the protons ortho to the pentyloxy group (around δ 6.9 ppm) due to the deshielding effect of the carbonyl group.
-
Methylene Protons (O-CH₂): A triplet around δ 4.0 ppm corresponding to the two protons of the methylene group directly attached to the oxygen atom.
-
Acetyl Protons (CO-CH₃): A singlet around δ 2.5 ppm for the three protons of the methyl group.
-
Alkyl Chain Protons: A series of multiplets in the upfield region (δ 0.9-1.8 ppm) for the remaining methylene protons of the pentyl group, and a triplet around δ 0.9 ppm for the terminal methyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.[12]
-
C=O Stretch: A strong, sharp absorption band in the region of 1670-1685 cm⁻¹ is characteristic of the carbonyl group of an aryl ketone.[13]
-
C-O-C Stretch: An absorption band corresponding to the ether linkage will be observed, typically in the range of 1250-1050 cm⁻¹.
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are due to the C-H stretching vibrations of the alkyl chain.[14]
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds.
-
C=C Stretch (Aromatic): Several peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon stretching within the aromatic ring.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of 4'-Pentyloxyacetophenone is expected to show a molecular ion peak (M⁺) at m/z = 206. The fragmentation pattern would likely involve the loss of the pentyl group and other characteristic fragments of the acetophenone moiety.
Applications in Research and Development
4'-Pentyloxyacetophenone primarily serves as a key intermediate in organic synthesis. Its utility stems from the presence of two reactive sites: the ketone functional group and the aromatic ring, which can be further functionalized.
It is a useful reagent for the synthesis of more complex molecules, and has been specifically mentioned for its use in the synthesis of antibiotic compounds.[1] The pentyloxy chain can influence the lipophilicity of the final compound, a critical parameter in drug design for modulating absorption, distribution, metabolism, and excretion (ADME) properties.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4'-Pentyloxyacetophenone is associated with the following hazards:[8]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautionary Measures
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4'-Pentyloxyacetophenone (CAS 5467-56-1) is a versatile chemical intermediate with well-defined properties. Its straightforward synthesis via the Williamson ether synthesis makes it readily accessible for a variety of research and development applications, particularly in the synthesis of potential therapeutic agents. A comprehensive understanding of its chemical characteristics, spectral data, and safety protocols, as outlined in this guide, is essential for its effective and responsible utilization in the laboratory.
References
-
AngeneChemical. (n.d.). Ethanone, 1-[4-(pentyloxy)phenyl]- | 5467-56-1. Retrieved January 9, 2026, from [Link]
-
LookChem. (n.d.). 1-[4-(pentyloxy)phenyl]ethanone cas no.5467-56-1. Retrieved January 9, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 1-[4-(pentyloxy)phenyl]ethanone. Retrieved January 9, 2026, from [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved January 9, 2026, from [Link]
-
Durst, H. D., & Gokel, G. W. (n.d.). The Williamson Ether Synthesis. Retrieved January 9, 2026, from [Link]
-
University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved January 9, 2026, from [Link]
-
SpectraBase. (n.d.). 4'-(Pentyloxy)acetophenone - Optional[1H NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]
-
PubChem. (n.d.). p-(Pentyloxy)acetophenone. Retrieved January 9, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 9, 2026, from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 9, 2026, from [Link]
-
Global Substance Registration System. (n.d.). P-(PENTYLOXY)ACETOPHENONE. Retrieved January 9, 2026, from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 9, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 9, 2026, from [Link]
-
The Organic Chemistry Tutor. (2012, October 10). Introduction to IR Spectroscopy. Ketones. Retrieved January 9, 2026, from [Link]
Sources
- 1. 1-[4-(PENTYLOXY)PHENYL]ETHANONE | 5467-56-1 [chemicalbook.com]
- 2. 1-[4-(PENTYLOXY)PHENYL]ETHANONE, CasNo.5467-56-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 3. echemi.com [echemi.com]
- 4. angenechemical.com [angenechemical.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. spectrabase.com [spectrabase.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. p-(Pentyloxy)acetophenone | C13H18O2 | CID 79598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Spectroscopic C-Suite: A Definitive Guide to the Characterization of 1-(4-(pentyloxy)phenyl)ethanone
This technical guide provides an in-depth analysis of the spectroscopic data for the aromatic ketone 1-(4-(pentyloxy)phenyl)ethanone, a compound of interest in organic synthesis and drug development.[1] By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate its molecular structure and confirm its identity with a high degree of confidence. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the analytical techniques used to characterize such molecules.
Introduction
1-(4-(pentyloxy)phenyl)ethanone, with the CAS Number 5467-56-1 and molecular formula C13H18O2, is a derivative of acetophenone featuring a pentyloxy substituent on the phenyl ring.[2][3][4] This structural modification imparts specific physicochemical properties that are of interest in various chemical applications. Accurate and thorough spectroscopic characterization is a cornerstone of chemical synthesis, ensuring the identity, purity, and structural integrity of a target compound. The following sections will detail the experimental and analytical protocols for obtaining and interpreting the NMR, IR, and MS spectra of this compound.
Molecular Structure and Analytical Workflow
A logical workflow is essential for the comprehensive analysis of a synthesized compound. The process begins with the acquisition of individual spectroscopic data, followed by a detailed interpretation of each spectrum, and culminates in the synergistic integration of all data to confirm the molecular structure.
Caption: Experimental workflow for the spectroscopic characterization of 1-(4-(pentyloxy)phenyl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-(pentyloxy)phenyl)ethanone, both ¹H and ¹³C NMR spectra provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of 1-(4-(pentyloxy)phenyl)ethanone was recorded on a Varian CFT-20 instrument using deuterated chloroform (CDCl₃) as the solvent.[5]
Table 1: ¹H NMR Spectroscopic Data for 1-(4-(pentyloxy)phenyl)ethanone
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.92 | d | 2H | Ar-H (ortho to C=O) |
| 6.90 | d | 2H | Ar-H (ortho to -O) |
| 4.01 | t | 2H | -O-CH₂- |
| 2.54 | s | 3H | -C(=O)-CH₃ |
| 1.80 | p | 2H | -O-CH₂-CH₂- |
| 1.40 | m | 4H | -CH₂-CH₂-CH₃ |
| 0.93 | t | 3H | -CH₃ |
Interpretation of the ¹H NMR Spectrum:
The downfield region of the spectrum displays two doublets at δ 7.92 and δ 6.90 ppm, characteristic of a 1,4-disubstituted benzene ring. The doublet at δ 7.92 ppm corresponds to the aromatic protons ortho to the electron-withdrawing acetyl group, which deshields them. Conversely, the doublet at δ 6.90 ppm is assigned to the aromatic protons ortho to the electron-donating pentyloxy group, which shields them, causing an upfield shift.
The singlet at δ 2.54 ppm, integrating to three protons, is unequivocally assigned to the methyl protons of the acetyl group.
The aliphatic region showcases the pentyloxy chain. The triplet at δ 4.01 ppm is characteristic of the methylene protons directly attached to the oxygen atom (-O-CH₂-). The neighboring methylene group causes the triplet splitting. The pentet at δ 1.80 ppm corresponds to the next methylene group in the chain (-O-CH₂-CH₂-). The multiplet at δ 1.40 ppm represents the subsequent two methylene groups, and the triplet at δ 0.93 ppm is assigned to the terminal methyl group of the pentyl chain.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: ¹³C NMR Spectroscopic Data for 1-(4-(pentyloxy)phenyl)ethanone
| Chemical Shift (δ) ppm | Assignment |
| 196.8 | C=O |
| 163.4 | Ar-C-O |
| 130.6 | Ar-C (ortho to C=O) |
| 130.0 | Ar-C-C=O |
| 114.1 | Ar-C (ortho to -O) |
| 68.2 | -O-CH₂- |
| 28.9 | -O-CH₂-CH₂- |
| 28.2 | -CH₂-CH₂-CH₃ |
| 26.5 | -C(=O)-CH₃ |
| 22.4 | -CH₂-CH₃ |
| 14.0 | -CH₃ |
Interpretation of the ¹³C NMR Spectrum:
The carbonyl carbon of the ketone is the most deshielded carbon, appearing at δ 196.8 ppm. The aromatic carbon attached to the oxygen of the pentyloxy group is observed at δ 163.4 ppm. The aromatic carbons ortho to the acetyl group are found at δ 130.6 ppm, while the carbon ipso to the acetyl group is at δ 130.0 ppm. The aromatic carbons ortho to the pentyloxy group are shielded and appear at δ 114.1 ppm.
The carbons of the pentyloxy chain are observed in the aliphatic region, with the carbon directly bonded to oxygen (-O-CH₂) at δ 68.2 ppm. The remaining methylene and methyl carbons of the pentyl chain appear at δ 28.9, 28.2, 22.4, and 14.0 ppm, respectively. The methyl carbon of the acetyl group is found at δ 26.5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FTIR spectrum of 1-(4-(pentyloxy)phenyl)ethanone was obtained from a capillary cell melt (liquid phase).[2]
Table 3: Key IR Absorptions for 1-(4-(pentyloxy)phenyl)ethanone
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretching (aliphatic) |
| ~1680 | Strong | C=O stretching (aryl ketone) |
| ~1600, ~1575, ~1510 | Medium-Strong | C=C stretching (aromatic) |
| ~1250 | Strong | C-O stretching (aryl ether) |
| ~1170 | Strong | C-O stretching (ether) |
Interpretation of the IR Spectrum:
The most prominent absorption in the IR spectrum is the strong band at approximately 1680 cm⁻¹, which is characteristic of the C=O stretching vibration of an aryl ketone. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone.
The strong absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic pentyloxy chain. The presence of multiple peaks in the 1600-1510 cm⁻¹ range is indicative of the C=C stretching vibrations within the aromatic ring.
The strong bands at approximately 1250 cm⁻¹ and 1170 cm⁻¹ are assigned to the asymmetric and symmetric C-O stretching vibrations of the aryl ether linkage, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Table 4: Key Mass Spectrometry Data for 1-(4-(pentyloxy)phenyl)ethanone
| m/z | Relative Intensity | Assignment |
| 206 | Moderate | [M]⁺ (Molecular Ion) |
| 191 | Low | [M - CH₃]⁺ |
| 135 | High | [M - C₅H₁₁O]⁺ |
| 121 | Very High (Base Peak) | [CH₃COC₆H₄O]⁺ |
| 93 | Moderate | [C₆H₅O]⁺ |
| 71 | Moderate | [C₅H₁₁]⁺ |
| 43 | High | [CH₃CO]⁺ |
Interpretation of the Mass Spectrum:
The mass spectrum shows a molecular ion peak [M]⁺ at m/z 206, which corresponds to the molecular weight of 1-(4-(pentyloxy)phenyl)ethanone (C₁₃H₁₈O₂).[2][4] The observation of this peak confirms the elemental composition of the molecule.
The fragmentation pattern provides further structural evidence. The base peak at m/z 121 is attributed to the stable acylium ion formed by the cleavage of the pentyloxy group.[2] Another significant fragmentation is the loss of a methyl group from the molecular ion, resulting in a peak at m/z 191. The peak at m/z 135 arises from the loss of the entire pentyloxy radical. The presence of peaks at m/z 71 and 43 corresponds to the pentyl cation and the acetyl cation, respectively.
Caption: Key fragmentation pathways for 1-(4-(pentyloxy)phenyl)ethanone in mass spectrometry.
Conclusion
The comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data provides a self-validating and cohesive body of evidence for the structural confirmation of 1-(4-(pentyloxy)phenyl)ethanone. Each spectroscopic technique offers unique and complementary information, and their combined interpretation leaves no ambiguity as to the identity and structure of the compound. This guide serves as a robust reference for the analytical characterization of this and structurally related molecules, underscoring the power of modern spectroscopic methods in chemical research and development.
References
-
p-(Pentyloxy)acetophenone. PubChem. [Link]
-
1-[4-(Pentyloxy)phenyl]ethanone. CAS Common Chemistry. [Link]
-
p-(Pentyloxy)acetophenone | C13H18O2 | CID 79598. PubChem. [Link]
-
1-[4-(pentyloxy)phenyl]ethanone cas no.5467-56-1. LookChem. [Link]
-
Ethanone, 1-[4-(phenylmethoxy)phenyl]-. NIST WebBook. [Link]
-
Ethanone, 1-[4-(phenylthio)phenyl]-. NIST WebBook. [Link]
-
Ethanone, 1-[4-(phenylmethoxy)phenyl]-. NIST WebBook. [Link]
-
P-(PENTYLOXY)ACETOPHENONE. Molbase. [Link]
-
4'-(Pentyloxy)acetophenone - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
Sources
Physical and chemical properties of p-(Pentyloxy)acetophenone
An In-Depth Technical Guide to p-(Pentyloxy)acetophenone: Properties, Synthesis, and Applications
Introduction
p-(Pentyloxy)acetophenone, also known as 1-(4-(pentyloxy)phenyl)ethanone, is an aromatic ketone that holds significant interest for researchers in organic synthesis, materials science, and drug development. Structurally, it is a derivative of acetophenone featuring a pentyloxy group at the para position of the phenyl ring. This substitution imparts specific physicochemical properties, such as increased lipophilicity compared to its precursor, 4'-hydroxyacetophenone, which can be advantageous in various applications. This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol, reactivity profile, and potential applications, grounded in established scientific principles.
Physicochemical and Spectroscopic Profile
The integration of a five-carbon ether chain onto the acetophenone scaffold significantly influences its physical properties and defines its characteristic spectral signature.
Core Physicochemical Properties
The fundamental identifiers and physical properties of p-(Pentyloxy)acetophenone are summarized below. These values are critical for predicting its behavior in different solvent systems, determining appropriate purification methods, and confirming its identity.
| Property | Value | Source(s) |
| IUPAC Name | 1-(4-pentoxyphenyl)ethanone | [1] |
| Synonyms | 4'-(Pentyloxy)acetophenone, p-(Pentyloxy)acetophenone | [2][3] |
| CAS Number | 5467-56-1 | [1][2] |
| Molecular Formula | C₁₃H₁₈O₂ | [1][4] |
| Molecular Weight | 206.28 g/mol | [1][4] |
| Melting Point | 16 °C | [2] |
| Boiling Point | 170-172 °C (at 9-10 Torr) | [2] |
| InChIKey | KJQMDQDQXJDXJR-UHFFFAOYSA-N | [2][4] |
| Canonical SMILES | CCCCCCOc1ccc(cc1)C(=O)C | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous structural confirmation of the molecule.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a typical solvent like CDCl₃, the proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.[5] The aromatic protons will appear as two doublets in the range of δ 6.8-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The acetyl group's methyl protons will present as a singlet around δ 2.5 ppm. The pentyloxy group will be evidenced by a triplet at approximately δ 4.0 ppm for the methylene group bonded to the oxygen (–O–CH₂–), with other methylene and the terminal methyl protons appearing further upfield (δ 0.9-1.8 ppm).[5]
-
FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[4] A strong absorption band around 1670-1685 cm⁻¹ is indicative of the conjugated ketone carbonyl (C=O) stretch. The presence of the ether linkage is confirmed by C–O stretching vibrations, typically found in the 1250-1050 cm⁻¹ region. Aromatic C=C stretching bands will appear in the 1600-1450 cm⁻¹ range.[4]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z = 206.28). Common fragmentation patterns would involve the cleavage of the acyl group and fragmentation of the pentyloxy side chain.[1]
Synthesis and Purification Protocol
The most direct and reliable method for synthesizing p-(Pentyloxy)acetophenone is via the Williamson ether synthesis. This method is favored for its high efficiency and the ready availability of starting materials.
Synthesis Pathway Rationale
The chosen pathway involves the O-alkylation of 4'-hydroxyacetophenone with an appropriate pentyl halide (e.g., 1-bromopentane). The reaction is conducted in the presence of a weak base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF). The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of the 1-bromopentane in an Sₙ2 reaction, displacing the bromide ion and forming the desired ether linkage. This approach avoids the potential for C-alkylation, which can be a competing pathway under different conditions.
Caption: Williamson Ether Synthesis Workflow for p-(Pentyloxy)acetophenone.
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-hydroxyacetophenone (13.6 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and 150 mL of acetone.[6]
-
Addition of Alkyl Halide: While stirring the suspension, add 1-bromopentane (18.9 g, 0.125 mol) dropwise to the mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 60-70°C) and maintain this temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4'-hydroxyacetophenone spot is no longer visible.
-
Initial Workup: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of fresh acetone.
-
Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate (150 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude p-(Pentyloxy)acetophenone.
Purification and Characterization
The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent. Since the product has a low melting point, recrystallization from a solvent like cold hexane may also be effective. Purity should be confirmed by NMR and the structure verified by FTIR and MS as described in Section 1.2.
Chemical Reactivity and Stability
p-(Pentyloxy)acetophenone's reactivity is governed by its three primary functional groups: the ketone, the aromatic ring, and the ether linkage.
-
Ketone Group: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It can also undergo reactions typical of ketones, such as aldol condensation, Wittig reactions, and reductive amination to form corresponding amines.[7]
-
Aromatic Ring: The pentyloxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation will preferentially occur at the positions ortho to the ether.
-
Ether Linkage: The pentyl ether bond is generally stable to most reagents, except for strong acids like HBr or HI, which can cleave it to reform 4'-hydroxyacetophenone and the corresponding pentyl halide.
For long-term storage, the compound should be kept in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and direct sunlight.
Applications and Research Interest
While specific applications for p-(Pentyloxy)acetophenone itself are not extensively documented, its structure is analogous to intermediates used in several high-value fields. Acetophenone and its derivatives are foundational molecules in various industries.[8]
-
Synthetic Intermediate: Its primary role is as a versatile intermediate. The ketone functionality serves as a handle for further molecular elaboration, making it a valuable building block for more complex molecules in the pharmaceutical and agrochemical sectors.[9] For instance, substituted acetophenones are precursors for the synthesis of chalcones and flavonoids, which exhibit a wide range of biological activities.
-
Materials Science: The presence of a moderately long alkyl chain (pentyloxy) and a rigid aromatic core suggests potential use in the synthesis of liquid crystals or as a modifier in polymer chemistry to alter properties like glass transition temperature or hydrophobicity.
-
Pharmacology: Many acetophenone derivatives have been investigated for their medicinal properties. They serve as scaffolds for developing agents with anti-inflammatory, anticonvulsant, and other therapeutic effects.[8][10] The pentyloxy group increases the molecule's lipophilicity, which could be exploited to improve the bioavailability of potential drug candidates.
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, p-(Pentyloxy)acetophenone presents several hazards.
| Hazard Class | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
(Data sourced from PubChem)[1]
Handling and First Aid:
-
Engineering Controls: Work in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
In case of contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
References
-
Title: p-(Pentyloxy)acetophenone Source: PubChem, National Institutes of Health URL: [Link]
-
Title: 4'-(Pentyloxy)acetophenone Source: SpectraBase URL: [Link]
-
Title: 4'-(Pentyloxy)acetophenone [1H NMR] Source: SpectraBase URL: [Link]
-
Title: 1-[4-(Pentyloxy)phenyl]ethanone Source: CAS Common Chemistry URL: [Link]
-
Title: P-(PENTYLOXY)ACETOPHENONE Source: FDA Global Substance Registration System URL: [Link]
-
Title: Acetophenone Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions Source: PubMed Central (PMC) URL: [Link]
-
Title: Acetophenone, 4'-hydroxy- Source: NIST Chemistry WebBook URL: [Link]
-
Title: Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents Source: PubMed URL: [Link]
Sources
- 1. p-(Pentyloxy)acetophenone | C13H18O2 | CID 79598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. P-(PENTYLOXY)ACETOPHENONE [drugfuture.com]
- 4. spectrabase.com [spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Acetophenone, 4'-hydroxy- [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]
- 9. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Ethanone, 1-[4-(pentyloxy)phenyl]- in Organic Solvents
Abstract
Ethanone, 1-[4-(pentyloxy)phenyl]-, commonly known as 4-pentyloxyacetophenone, is an aromatic ketone with applications as an intermediate in the synthesis of more complex molecules, including liquid crystals and active pharmaceutical ingredients. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols (such as crystallization), and developing stable formulations. However, publicly available, quantitative solubility data for this compound is notably scarce. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to address this knowledge gap. We will delve into the physicochemical properties of 4-pentyloxyacetophenone, explore robust theoretical models for solubility prediction, and present detailed, field-proven experimental protocols for accurate solubility determination. This document is designed not merely to present data, but to empower the scientist with the foundational principles and practical methodologies required to confidently assess and leverage the solubility characteristics of this compound.
Foundational Principles: Understanding the Solute and Solvent
The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The adage "like dissolves like" serves as a useful qualitative starting point, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible[1].
Physicochemical Profile of Ethanone, 1-[4-(pentyloxy)phenyl]-
To predict its solubility, we must first analyze the molecular structure of 4-pentyloxyacetophenone.
-
Structure:
(Image Source: PubChem CID 79598)
Key Structural Features Influencing Solubility:
-
Aromatic Ring & Pentyloxy Chain: The benzene ring and the five-carbon pentyl group constitute a significant non-polar, hydrophobic portion of the molecule. These regions will interact favorably with non-polar solvents through van der Waals (dispersion) forces.
-
Ketone Group (C=O): The carbonyl group is strongly polar, creating a significant dipole moment. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor.
-
Ether Linkage (-O-): The ether group is moderately polar and the oxygen can also serve as a hydrogen bond acceptor, though it is generally weaker than a carbonyl oxygen.
This combination of a large non-polar backbone with polar functional groups suggests that 4-pentyloxyacetophenone is a moderately polar compound. Its solubility will be highest in solvents that can effectively interact with both its hydrophobic and polar regions. The computed XLogP3 value, a measure of lipophilicity, is 3.5, indicating a preference for lipid-like (non-polar) environments over aqueous ones[2].
Theoretical Models for Solubility Prediction
While direct experimental measurement is the gold standard, theoretical models can provide powerful predictive insights, reducing the experimental burden and guiding solvent selection.
1.2.1. Hansen Solubility Parameters (HSP)
HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh)[4][5]. The principle is that substances with similar HSP values are likely to be soluble in one another[6].
-
δd (Dispersion): Represents the energy from van der Waals forces.
-
δp (Polar): Accounts for the energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Quantifies the energy from hydrogen bond formation.
While the specific HSP values for 4-pentyloxyacetophenone are not published, this framework is invaluable for rationalizing solubility. For instance, a solvent with high δp and moderate δh values would be expected to interact favorably with the ketone and ether moieties. The HSP framework is particularly powerful for identifying synergistic solvent blends, where two poor solvents can combine to create a good solvent system[6].
1.2.2. COSMO-RS (Conductor-like Screening Model for Real Solvents)
For a more rigorous, quantitative prediction, COSMO-RS is a state-of-the-art computational method[7][8]. It uses quantum chemical calculations to determine the surface charge distribution of a molecule, which is then used in statistical thermodynamics to predict a wide range of properties, including solubility in any solvent or solvent mixture, without requiring prior experimental data[9][10][11]. This ab initio approach makes it an exceptionally powerful tool in drug development and process chemistry for screening solvents and predicting thermodynamic behaviors before undertaking extensive lab work[7].
Predicted Solubility Profile
Based on the structural analysis and the principles of "like dissolves like," we can establish a qualitative prediction of solubility for 4-pentyloxyacetophenone across different solvent classes. This serves as a hypothesis to be validated by experimental testing.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Cyclohexane | Moderate to Good | The large non-polar pentyloxy group and phenyl ring will have favorable van der Waals interactions with these solvents. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents have strong dipole moments that can interact with the polar ketone and ether groups. They lack the strong self-association of protic solvents, making them excellent candidates. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | These alcohols can act as hydrogen bond donors to the carbonyl and ether oxygens. However, the large hydrophobic part of the solute will limit solubility compared to smaller, more polar solutes. Solubility is expected to decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Isopropanol). |
| Highly Polar | Water, Acetonitrile | Low to Insoluble | The large, hydrophobic nature of the molecule will dominate, leading to poor solvation in highly polar, hydrogen-bonded networks like water. |
Experimental Determination of Solubility
Given the lack of published data, experimental verification is essential. The following section provides detailed protocols for both qualitative and quantitative solubility determination.
Workflow for Solubility Assessment
The following diagram outlines a logical workflow for assessing the solubility of 4-pentyloxyacetophenone.
Protocol 1: Qualitative Solubility Test
This rapid test provides a binary "soluble" or "insoluble" assessment and is a crucial first step to screen a wide range of solvents.
Methodology:
-
Add approximately 10-20 mg of 4-pentyloxyacetophenone to a small, clean, and dry test tube or vial.
-
Add the selected solvent dropwise, starting with 0.5 mL.
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for 1-2 minutes.
-
Visually inspect the solution against a dark background. The absence of any visible solid particles indicates that the compound is soluble at this concentration.
-
If the solid dissolves, continue adding solvent in 0.5 mL increments up to a total of 3 mL to confirm miscibility.
-
Record the observation as "soluble," "partially soluble," or "insoluble."
Protocol 2: Isothermal Saturation (Gravimetric) Method
This is a classic and reliable method for determining thermodynamic solubility by creating a saturated solution at a constant temperature[12].
Methodology:
-
Preparation: Add an excess amount of 4-pentyloxyacetophenone to a sealed vial (e.g., a 4 mL screw-cap vial). An excess is confirmed by the presence of undissolved solid throughout the experiment.
-
Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into the vial.
-
Equilibration: Place the sealed vial in a temperature-controlled environment, such as an orbital shaker or a stirring plate with a water bath, set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24-48 hours is standard practice.
-
Causality Insight: Equilibration time is critical. Insufficient time will lead to an underestimation of solubility as the solution will not yet be saturated. Equilibrium is the point where the rate of dissolution equals the rate of precipitation.
-
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the undissolved solid settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette fitted with a filter tip (e.g., a 0.45 µm PTFE syringe filter) to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed, clean, and dry vial. Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling point.
-
Quantification: Once the solvent is fully removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved 4-pentyloxyacetophenone.
-
Calculation:
-
Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of supernatant sampled in L)
-
Protocol 3: UV-Vis Spectrophotometric Method
This method is ideal for high-throughput screening as it is fast and requires very little material. It is applicable here because the substituted aromatic ring in 4-pentyloxyacetophenone is a strong chromophore.
Methodology:
-
Determine λmax: Prepare a dilute stock solution of the compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).
-
Prepare a Calibration Curve:
-
Create a series of standard solutions of known concentrations from the stock solution.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a graph of Absorbance vs. Concentration. A linear relationship (Beer's Law) should be observed. The equation of the line (y = mx + c) is the calibration curve.
-
-
Prepare Saturated Solution: Follow steps 1-4 from the Isothermal Saturation protocol (Section 3.3).
-
Sample and Dilute: Withdraw a small, precise aliquot of the clear, filtered supernatant. Accurately dilute this aliquot with the solvent to a concentration that falls within the linear range of your calibration curve. Record the dilution factor precisely.
-
Self-Validating System: The dilution step is crucial. The final absorbance measurement must fall within the validated linear range of the calibration curve to be trustworthy.
-
-
Measure Absorbance: Measure the absorbance of the diluted sample at λmax.
-
Calculation:
-
Use the calibration curve equation to calculate the concentration of the diluted solution from its absorbance.
-
Solubility (g/L) = (Calculated concentration of diluted sample in g/L) × (Dilution Factor)
-
Summary and Recommendations
The solubility of Ethanone, 1-[4-(pentyloxy)phenyl]- is a critical parameter for its effective use in scientific and industrial applications. In the absence of extensive published data, a systematic approach combining theoretical prediction with empirical measurement is essential.
-
Initial Screening: Begin with qualitative tests across a range of solvents from different classes (non-polar, polar aprotic, polar protic) to quickly identify promising candidates.
-
Quantitative Analysis: For key solvents, perform quantitative determination using either the robust gravimetric method for high accuracy or the rapid spectrophotometric method for higher throughput.
-
Data Interpretation: Relate the experimental findings back to the physicochemical properties of the molecule. High solubility in solvents like THF, acetone, and dichloromethane is anticipated due to favorable interactions with the polar ketone and ether functionalities, complemented by the solvation of the non-polar regions.
By following the methodologies outlined in this guide, researchers can generate reliable and accurate solubility data for 4-pentyloxyacetophenone, enabling streamlined process development, robust formulation design, and efficient purification.
References
-
ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. [Link]
-
Software for Chemistry & Materials (SCM). COSMO-RS: predict solubilities & fluid thermodynamics. [Link]
-
Wikipedia. Hansen solubility parameter. [Link]
-
Adscientis. Hansen Solubility Parameters (HSP). [Link]
-
Wiley Online Library. (2013). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. [Link]
-
Wikipedia. COSMO-RS. [Link]
-
Hansen Solubility. Hansen Solubility Parameters. [Link]
-
ResearchGate. (2021). The experimental solubility and COSMO-RS predicted solubility in DES.... [Link]
-
West Pharmaceutical Services. Hansen solubility parameters to predict drug & container interactions. [Link]
-
ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]
-
University of Colorado Boulder, Department of Chemistry. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Royal Society of Chemistry. (2014). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. [Link]
-
ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
-
Chemistry For Everyone (YouTube). (2025). How To Determine Solubility Of Organic Compounds?. [Link]
-
Ingenta Connect. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. [Link]
-
University of Massachusetts Boston, Department of Chemistry. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
NIH National Center for Biotechnology Information. (2011). Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique. [Link]
-
NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 79598, p-(Pentyloxy)acetophenone. [Link]
-
Pharmaceutics. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Global Substance Registration System (GSRS). P-(PENTYLOXY)ACETOPHENONE. [Link]
Sources
- 1. chem.ws [chem.ws]
- 2. p-(Pentyloxy)acetophenone | C13H18O2 | CID 79598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Solubility parameters (HSP) [adscientis.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. COSMO-RS - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scm.com [scm.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Thermochemical Profile of 1-(4-(pentyloxy)phenyl)ethanone
Abstract
This technical guide provides a comprehensive framework for establishing the thermochemical profile of 1-(4-(pentyloxy)phenyl)ethanone, a compound of interest in pharmaceutical and materials science research. In the absence of extensive experimental data for this specific molecule, this document outlines the critical experimental methodologies and theoretical approaches necessary for its thorough characterization. By detailing the principles and practical considerations of techniques such as combustion calorimetry, differential scanning calorimetry, and computational chemistry, this guide serves as an in-depth resource for researchers and drug development professionals. The causality behind experimental choices is elucidated to ensure a robust and self-validating scientific approach. All protocols are grounded in authoritative standards, and all quantitative data on related compounds are presented for comparative analysis.
Introduction: The Significance of Thermochemical Data
1-(4-(pentyloxy)phenyl)ethanone, a substituted acetophenone, possesses a molecular architecture that makes it a valuable intermediate in the synthesis of bioactive compounds and functional materials.[1][2] A comprehensive understanding of its thermochemical properties, such as enthalpy of formation, enthalpy of combustion, and heat capacity, is paramount for several key applications:
-
Drug Development: Thermochemical data are crucial for predicting the stability, solubility, and reactivity of drug candidates. Understanding the energetic landscape of a molecule can inform formulation strategies and predict potential degradation pathways.
-
Process Safety and Scale-up: The heat of reaction and thermal stability are critical parameters for ensuring the safe scale-up of chemical syntheses in industrial settings.
-
Materials Science: For applications in areas like liquid crystals or functional polymers, the energetic properties of constituent molecules influence phase transitions and material performance.
This guide will provide the necessary protocols and theoretical background to empower researchers to determine these vital thermochemical parameters for 1-(4-(pentyloxy)phenyl)ethanone.
Foundational Physicochemical Properties
Before delving into its thermochemical profile, it is essential to establish the fundamental physicochemical properties of 1-(4-(pentyloxy)phenyl)ethanone. These properties serve as a baseline for experimental design and data interpretation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | [3] |
| Molecular Weight | 206.28 g/mol | [1] |
| CAS Number | 5467-56-1 | [3] |
| Melting Point | 16 °C | [3] |
| Boiling Point | 170-172 °C @ 9-10 Torr | [3] |
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical data provides the most accurate and reliable values. The following sections detail the primary techniques and their underlying principles.
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion (ΔcH°) is a cornerstone of thermochemistry, from which the standard enthalpy of formation (ΔfH°) can be derived. Bomb calorimetry is the definitive technique for this measurement.[4]
Causality of Experimental Choices: The choice of a bomb calorimeter is dictated by the need to completely combust the organic compound in a constant volume environment, ensuring that all the heat released is absorbed by the surrounding water bath. This allows for a precise measurement of the heat of combustion.
Experimental Workflow for Bomb Calorimetry
Caption: Figure 2: The logical process of estimating thermochemical properties using the Benson group additivity method.
This method is particularly useful for obtaining rapid and reasonably accurate estimates, with typical errors within 2-3 kcal/mol for enthalpy of formation. [5]
Quantum Chemical Calculations
High-level quantum chemical methods, such as the Gaussian-n (G3, G4) theories, provide a more rigorous approach to calculating thermochemical properties from first principles. [6][7][8][9]These composite methods combine calculations at different levels of theory and basis sets to achieve high accuracy.
Workflow for G4(MP2) Calculation
-
Geometry Optimization: The molecular geometry of 1-(4-(pentyloxy)phenyl)ethanone is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.
-
Energy Correction: The final energy is obtained by combining the results of these calculations with empirical corrections to approximate the complete basis set, full configuration interaction energy.
-
Thermochemical Property Calculation: The standard enthalpy of formation is then calculated from the total atomization energy.
Comparative Thermochemical Data of Substituted Acetophenones
While specific data for 1-(4-(pentyloxy)phenyl)ethanone is not readily available, the thermochemical properties of other substituted acetophenones have been studied and provide a valuable point of comparison. [10][11]
| Compound | ΔfH°(g) (kJ/mol) | Method | Source |
|---|---|---|---|
| Acetophenone | -86.5 ± 1.0 | Experimental | [12] |
| 4'-Methylacetophenone | -123.2 ± 1.2 | Experimental | [13] |
| 4'-Isopropylacetophenone | -178.3 ± 1.5 | Experimental | [14] |
| 2-Methyl-acetophenone | Data available | Experimental | [10] |
| 3-Methyl-acetophenone | Data available | Experimental | [10] |
| 4-Methyl-acetophenone | Data available | Experimental | [10] |
| 2-Cyano-acetophenone | Data available | Experimental | [10] |
| 3-Cyano-acetophenone | Data available | Experimental | [10] |
| 4-Cyano-acetophenone | Data available | Experimental | [10]|
Note: Specific values for the latter compounds require accessing the full text of the cited literature.
Conclusion
This technical guide has outlined a comprehensive strategy for determining the thermochemical profile of 1-(4-(pentyloxy)phenyl)ethanone. By combining rigorous experimental techniques like bomb calorimetry and differential scanning calorimetry with robust theoretical methods such as Benson group additivity and high-level quantum chemical calculations, a complete and accurate understanding of this molecule's energetic properties can be achieved. The provided protocols and theoretical frameworks are designed to ensure scientific integrity and provide researchers with the necessary tools to advance their work in drug development and materials science.
References
-
Cheméo. Chemical Properties of Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9). [Link]
-
CAS Common Chemistry. 1-[4-(Pentyloxy)phenyl]ethanone. [Link]
-
Computational Chemistry Highlights. Thermodynamic Evaluation of Aromatic CH/π Interactions and Rotational Entropy in a Molecular Rotor. [Link]
-
Freire, E. Differential scanning calorimetry. Methods Mol Biol.40 , 191-218 (1995). [Link]
-
ResearchGate. Thermodynamics of phase transitions of substituted acetophenones. [Link]
-
ACS Publications. Investigation of Gaussian4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A. [Link]
-
Wikipedia. Benson group increment theory. [Link]
-
SpringerLink. Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. [Link]
-
PubMed Central. Theoretical Spectroscopic Study of Two Ketones of Atmospheric Interest: Methyl Glyoxal (CH3COCHO) and Methyl Vinyl Ketone (CH3COCH=CH2). [Link]
-
ACS Publications. Additivity rules for the estimation of thermochemical properties. Chemical Reviews. [Link]
-
NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]
-
NIST WebBook. Ethanone, 1-[4-(1-methylethyl)phenyl]-. [Link]
-
ACS Publications. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Theoretical Spectroscopic Study of Two Ketones of Atmospheric Interest: Methyl Glyoxal (CH 3 COCHO) and Methyl Vinyl Ketone (CH 3 COCH CH 2 ). [Link]
-
ResearchGate. Standardizing differential scanning calorimetry (DSC) thermal decomposition temperatures at various heating rates of an energetic material as a threshold one. [Link]
-
RMG-Py Documentation. Thermochemistry Estimation. [Link]
-
ResearchGate. (PDF) Thermochemistry of substituted benzenes: acetophenones with methyl, ethyl, cyano and acetoxy substituents. [Link]
-
PubMed. Thermochemical properties of polycyclic aromatic hydrocarbons (PAH) from G3MP2B3 calculations. [Link]
-
ResearchGate. Chapter 7. Enthalpy of Vaporization – Organic Compounds. [Link]
-
Metso. Benson Module. [Link]
-
Cheméo. Ethanone-1-4-1-methyl-2-propenyl-phenyl.pdf. [Link]
-
Cheméo. Chemical Properties of Acetophenone (CAS 98-86-2). [Link]
-
Wikipedia. Quantum chemistry composite methods. [Link]
-
National Institutes of Health. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. [Link]
-
NIST. Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. [Link]
-
Cheméo. Chemical Properties of 1-Pentyne, 4-methyl- (CAS 7154-75-8). [Link]
-
RSC Publishing. An extensive theoretical study on the thermochemistry of aromatic compounds: from electronic structure to group additivity values. [Link]
-
PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
-
ResearchGate. (PDF) Thermochemical properties from G3MP2B3 calculations, set-2: Free radicals with special consideration of CH2==CH-C•-CH2, cyclo-•C5H5, •CH2OOH, HO-•CO, and HC(O)O•. [Link]
-
INIS-IAEA. Structural and vibrational properties of Acetophenone C11O5H14 and chalcone C15H13NO by Raman and infrared spectroscopy and first-principles calculations. [Link]
-
Sci-Hub. [No specific article title available]. [Link]
-
PubMed. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection. [Link]
-
NIST. Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. [Link]
Sources
- 1. 1-[4-(PENTYLOXY)PHENYL]ETHANONE | 5467-56-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. srd.nist.gov [srd.nist.gov]
- 5. Benson group increment theory - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermochemical properties of polycyclic aromatic hydrocarbons (PAH) from G3MP2B3 calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Acetophenone (CAS 98-86-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. Ethanone, 1-(4-methylphenyl)- (CAS 122-00-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. Ethanone, 1-[4-(1-methylethyl)phenyl]- [webbook.nist.gov]
The Versatile Ketone: Unlocking the Potential of Ethanone, 1-[4-(pentyloxy)phenyl]- in Advanced Materials Science
Introduction: Beyond the Beaker – A Material Scientist's Perspective on a Key Chemical Intermediate
In the vast landscape of chemical intermediates, certain molecules stand out for their inherent potential to form the backbone of innovative materials. Ethanone, 1-[4-(pentyloxy)phenyl]-, also known as 4'-pentyloxyacetophenone, is one such compound. While its utility as a reagent in organic synthesis, particularly for crafting antibiotic compounds, is recognized, its true potential burgeons within the realm of materials science.[1][2] This technical guide delves into the core applications of this versatile ketone, exploring its pivotal role in the development of photocrosslinkable polymers and its promising future in the field of liquid crystals.
The unique molecular architecture of 1-[4-(pentyloxy)phenyl]ethanone—a harmonious blend of a rigid phenyl group and a flexible pentyloxy chain—imparts desirable characteristics to the materials derived from it. The aromatic ketone functionality serves as a reactive handle for a multitude of chemical transformations, most notably the Claisen-Schmidt condensation to form chalcones.[3][4] It is this gateway to chalcone derivatives that unlocks a significant application in materials science: the creation of photosensitive polymers. Furthermore, the inherent anisotropy of its structure makes it a compelling building block for the design of mesogenic materials, including liquid crystals and side-chain liquid crystalline polymers. This guide will provide researchers, scientists, and professionals in materials development with an in-depth understanding of the fundamental principles and practical applications of Ethanone, 1-[4-(pentyloxy)phenyl]-.
Physicochemical Properties at a Glance
A thorough understanding of a material's foundational properties is paramount for its successful application. The following table summarizes the key physicochemical data for Ethanone, 1-[4-(pentyloxy)phenyl]-.
| Property | Value |
| CAS Number | 5467-56-1 |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| Melting Point | 30 °C |
| Boiling Point | 181-183 °C @ 18 Torr |
| Density | 0.977 g/cm³ |
| Refractive Index | 1.494 |
| Flash Point | 134.4 °C |
Core Application I: A Gateway to Photocrosslinkable Polymers via Chalcone Synthesis
The most prominent application of Ethanone, 1-[4-(pentyloxy)phenyl]- in materials science lies in its use as a precursor for chalcones, which are then incorporated as photosensitive pendant groups in polymers.[5][6][7][8] Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that can undergo a [2+2] cycloaddition reaction upon exposure to UV radiation, leading to the formation of a cyclobutane ring. This dimerization effectively crosslinks the polymer chains, altering the material's properties, such as solubility and thermal stability. This characteristic makes chalcone-containing polymers highly valuable as negative photoresists in microlithography, as well as in the formulation of UV-curable coatings and inks.
The Underlying Mechanism: From Photon to Polymer Network
The efficacy of chalcone-based photocrosslinking stems from the photochemical reactivity of the enone functional group. Upon absorption of UV light, the chalcone moiety is excited to a higher energy state, facilitating the cycloaddition reaction with a neighboring chalcone group. This process transforms a soluble, linear polymer into an insoluble, crosslinked network.
Caption: Photocrosslinking of chalcone-pendant polymers via [2+2] cycloaddition.
Experimental Protocol: Synthesis of a Chalcone-Containing Acrylate Monomer and its Subsequent Polymerization
This protocol outlines a representative synthesis of a photocrosslinkable polymer starting from Ethanone, 1-[4-(pentyloxy)phenyl]-.
Part 1: Synthesis of (2E)-1-[4-(pentyloxy)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one (A Chalcone Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.3 g (0.05 mol) of Ethanone, 1-[4-(pentyloxy)phenyl]- and 6.1 g (0.05 mol) of 4-hydroxybenzaldehyde in 100 mL of ethanol.
-
Catalyst Addition: While stirring, slowly add 20 mL of a 50% aqueous potassium hydroxide solution to the flask. The reaction mixture will turn viscous and change color.
-
Reaction: Continue stirring at room temperature for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After completion, pour the reaction mixture into a beaker containing a mixture of 200 g of crushed ice and 20 mL of concentrated hydrochloric acid. A yellow precipitate will form.
-
Purification: Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry the crude product. Recrystallize from ethanol to obtain the pure chalcone.
Part 2: Synthesis of the Acrylate Monomer
-
Esterification: In a flask, dissolve the synthesized chalcone (0.04 mol) and 4.4 g (0.044 mol) of triethylamine in 100 mL of dry tetrahydrofuran (THF).
-
Acryloyl Chloride Addition: Cool the mixture in an ice bath and add a solution of 4.0 g (0.044 mol) of acryloyl chloride in 20 mL of dry THF dropwise with constant stirring.
-
Reaction: After the addition is complete, allow the reaction to proceed at room temperature for 12 hours.
-
Isolation: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting monomer by column chromatography on silica gel.
Part 3: Free Radical Polymerization
-
Polymerization Setup: In a polymerization tube, dissolve the purified acrylate monomer (5 g) and 0.05 g of azobisisobutyronitrile (AIBN) as a radical initiator in 20 mL of distilled toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Seal the tube under vacuum and place it in a thermostated oil bath at 70 °C for 48 hours.
-
Isolation: After polymerization, pour the viscous solution into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the polymer, redissolve it in a minimal amount of chloroform, and reprecipitate it in methanol. Repeat this process twice to purify the polymer.
-
Drying: Dry the final polymer product in a vacuum oven at 50 °C to a constant weight.
Core Application II: A Promising Precursor for Liquid Crystalline Materials
The molecular structure of Ethanone, 1-[4-(pentyloxy)phenyl]-, with its rigid aromatic core and flexible alkoxy chain, is a classic blueprint for a mesogen—a molecule that can exhibit liquid crystal phases.[9][10] While direct applications of this specific ketone as a liquid crystal are not widely reported, its derivatives are excellent candidates for creating calamitic (rod-shaped) liquid crystals.[9] The pentyloxy tail provides the necessary fluidity, while the phenyl ring contributes to the anisotropic interactions that lead to the formation of ordered yet fluid phases like the nematic and smectic phases.
Molecular Design Principles for Liquid Crystals
The synthesis of liquid crystals often involves elongating the rigid core of a starting molecule like 1-[4-(pentyloxy)phenyl]ethanone and introducing a terminal polar group. This can be achieved through reactions at the ketone or on the phenyl ring.
Caption: Synthetic pathways to liquid crystals from 1-[4-(pentyloxy)phenyl]ethanone.
Side-Chain Liquid Crystalline Polymers (SCLCPs)
A particularly exciting avenue is the incorporation of mesogenic units derived from 1-[4-(pentyloxy)phenyl]ethanone as side chains on a polymer backbone, such as polysiloxane or polyacrylate.[11][12] This creates side-chain liquid crystalline polymers (SCLCPs), which uniquely combine the processability of polymers with the electro-optical properties of liquid crystals. These materials are of great interest for applications in optical data storage, non-linear optics, and display technologies. The synthesis would follow a similar path to the one described for photocrosslinkable polymers, where a polymerizable group is attached to the mesogenic chalcone or a related derivative.
Conclusion and Future Outlook
Ethanone, 1-[4-(pentyloxy)phenyl]- is far more than a simple chemical intermediate. Its true value for the materials scientist lies in its potential as a versatile building block. The ease with which it can be converted into chalcones opens up a significant field of application in photocrosslinkable polymers, with direct implications for the microelectronics and coatings industries. Furthermore, its inherent molecular structure makes it an ideal starting point for the rational design of novel liquid crystalline materials, including SCLCPs for advanced optical applications. As the demand for functional and smart materials continues to grow, a deeper exploration into the derivatives and polymers of this unassuming ketone is not just warranted but essential for driving future innovations.
References
-
Rehab, A., & Hassan, F. (2021). Development of Photocrosslinkable Polymers Containing Chalcone as Pendant Photosensitive Moieties. Polymer Science Series B, 63(6), 754-763. [Link]
-
Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. (n.d.). MDPI. [Link]
-
Allcock, H. R., & Cameron, C. G. (1993). The Synthesis of Photocrosslinkable Chalcone-Bearing Polyphosphazenes. Defense Technical Information Center. [Link]
-
Reddy, A., et al. (1996). Synthesis, characterization and properties of novel polymers containing pendant photocrosslinkable chalcone moiety. Semantic Scholar. [Link]
-
Photocrosslinkable natural polymers in tissue engineering. (n.d.). PMC. [Link]
-
Devi, D. L., et al. (2017). Synthesis and Characterization of Certain Chalcone Based Photocrosslinkable Copolyesters. ResearchGate. [Link]
-
Mechanism Studies of LCP Synthesis. (n.d.). MDPI. [Link]
-
Liquid Crystalline Polymers. (1990). Defense Technical Information Center. [Link]
-
Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties of 1-Methoxyalkyloxy-4`-(4-phenylazo)acetophenone. (n.d.). Science Alert. [Link]
-
El-Ablack, F. Z. (2018). Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. MedCrave online. [Link]
-
Synthesis and Characterization of the Liquid Crystalline Side Chain Polymer 4'-Cyano-4-Pentyloxystilbene Polysiloxane. (1988). Defense Technical Information Center. [Link]
-
Journal of Medicinal and Chemical Sciences. (n.d.). [Link]
-
Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (n.d.). PubMed Central. [Link]
-
Rahim, M. A., et al. (2019). Phenolic Building Blocks for the Assembly of Functional Materials. PubMed. [Link]
-
Lee, J., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. PMC. [Link]
-
Al-Amiery, A. A., et al. (2025). Synthesis, Characterization and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. Journal of Chilena de Química. [Link]
-
The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. (2009). ResearchGate. [Link]
-
Chalcones: A review on synthesis and pharmacological activities. (2021). Journal of Applied Pharmaceutical Science. [Link]
-
Abdel-Kareem, E. A.-J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A. [Link]
-
Mesomorphic Properties of 4-(4-Pyridyl)Benzoic Acid Esters. (2001). ResearchGate. [Link]
-
Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. (n.d.). MDPI. [Link]
-
Ugwu, D. I., et al. (2020). synthesis and pharmacological applications of chalcones- a review. ResearchGate. [Link]
-
Hyperbranched, Functional Polyethoxysiloxanes: Tunable Molecular Building Blocks. (2024). ResearchGate. [Link]
-
Understanding the Synthesis Applications of 1-[4-(Pentyloxy)phenyl]ethanone. (2025). [Link]
-
1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. (n.d.). PMC. [Link]
-
Hyperbranched, Functional Polyethoxysiloxanes: Tunable Molecular Building Blocks | Request PDF. (2024). ResearchGate. [Link]
-
Design and Synthesis of a Polyketone Building Block with Vinyl Groups—9,10-Diethyl-9,10-ethenoanthracene-2,3,6,7(9H,10H)-tetraone—and a Preliminary Photoelectrical Property Study of Its Azaacene Derivatives. (n.d.). PMC. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-[4-(PENTYLOXY)PHENYL]ETHANONE CAS#: [chemicalbook.com]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. scialert.net [scialert.net]
- 10. medcraveonline.com [medcraveonline.com]
- 11. Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens | MDPI [mdpi.com]
- 12. apps.dtic.mil [apps.dtic.mil]
A Senior Application Scientist's Guide to Biological Activity Screening of 4'-Pentyloxyacetophenone Derivatives
For: Researchers, scientists, and drug development professionals
This in-depth technical guide provides a comprehensive framework for the biological activity screening of 4'-pentyloxyacetophenone derivatives. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental design, offering insights grounded in established scientific principles and extensive laboratory experience. Here, we explore the multifaceted potential of these compounds, focusing on their anticancer, antibacterial, and antifungal activities.
Introduction: The Therapeutic Promise of Acetophenone Scaffolds
Acetophenone derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] The introduction of an alkoxy group, such as a pentyloxy chain, at the 4'-position can significantly modulate the compound's lipophilicity and electronic properties, thereby influencing its interaction with biological targets.[2] This guide outlines a systematic approach to elucidating the therapeutic potential of novel 4'-pentyloxyacetophenone derivatives through a series of robust and validated in vitro screening assays.
Part 1: Anticancer Activity Screening
The potential of novel chemical entities to combat cancer is a primary focus of modern drug discovery. Chalcones, which are bioprecursors to flavonoids and structurally related to acetophenones, have shown promise as anticancer agents by inducing apoptosis and disrupting the cell cycle.[3][4] The screening funnel for anticancer activity begins with an assessment of cytotoxicity against relevant cancer cell lines.
Core Causality: Why Screen for Cytotoxicity?
The initial goal is to determine the concentration at which a compound exhibits a toxic effect on cancer cells. This is a fundamental measure of its potential as a chemotherapeutic agent. Assays that measure metabolic activity, such as the MTT assay, provide a reliable and high-throughput method for quantifying cell viability.[5] A compound that effectively reduces the viability of cancer cells at low concentrations warrants further investigation into its mechanism of action.
Experimental Workflow: From General Cytotoxicity to Mechanistic Insights
The following workflow provides a logical progression for screening the anticancer potential of 4'-pentyloxyacetophenone derivatives.
Caption: A streamlined workflow for anticancer activity screening.
Detailed Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4'-Pentyloxyacetophenone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4'-pentyloxyacetophenone derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Summarizing Cytotoxicity Data
| Derivative | Cancer Cell Line | IC50 (µM)[7] |
| 4'-Methoxyacetophenone Chalcone (5b) | PC-3 (Prostate) | ~30-40 |
| 4'-Ethoxyacetophenone Chalcone (5c) | PC-3 (Prostate) | ~20-30 |
| 4'-Propoxyacetophenone Chalcone (6b) | PC-3 (Prostate) | ~20-30 |
Note: The data presented are for illustrative purposes based on structurally related alkoxy chalcones, as specific data for 4'-pentyloxyacetophenone derivatives were not available in the cited literature.
Delving Deeper: Investigating the Mechanism of Cell Death
Compounds exhibiting potent cytotoxicity should be further investigated to determine the mechanism of cell death. A key hallmark of many successful anticancer drugs is the induction of apoptosis, or programmed cell death.
The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress, such as DNA damage caused by chemotherapeutic agents.[8][9] Activation of p53 can lead to the transcription of pro-apoptotic proteins like Bax, which in turn triggers the mitochondrial pathway of apoptosis.[5][10]
Caption: The role of p53 in initiating apoptosis.
Part 2: Antimicrobial and Antifungal Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Acetophenone derivatives have demonstrated promising antibacterial and antifungal properties.[11][12][13] The screening process for these activities involves determining the minimum concentration of a compound required to inhibit microbial growth.
Core Causality: Why Screen for Antimicrobial and Antifungal Activity?
The primary objective is to identify compounds that can effectively inhibit the growth of pathogenic bacteria and fungi. The length of the alkoxy chain in acetophenone derivatives can influence their antimicrobial activity, likely due to altered membrane permeability and interaction with microbial enzymes.[14] Initial screening using diffusion assays provides a qualitative assessment of activity, which is then quantified using dilution methods.
Experimental Workflow: A Two-Tiered Approach to Antimicrobial Screening
A robust screening strategy employs a preliminary diffusion assay to identify active compounds, followed by a dilution assay to determine the minimum inhibitory concentration (MIC).
Caption: Workflow for antimicrobial and antifungal screening.
Detailed Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of the antimicrobial activity of a compound.[12][15]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile filter paper disks
-
4'-Pentyloxyacetophenone derivatives
-
Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Solvent control (e.g., DMSO)
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL for bacteria).[13]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to create a lawn of growth.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound. Place the disks onto the inoculated agar surface, ensuring firm contact. Also, place positive and solvent control disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Detailed Protocol: Broth Microdilution Assay for MIC Determination
This method provides a quantitative measure of the minimum inhibitory concentration (MIC) of a compound.[16]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
4'-Pentyloxyacetophenone derivatives
-
Positive control antibiotics
-
Resazurin solution (optional, as a viability indicator)
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculum Addition: Add the standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria.
-
Controls: Include a growth control (broth and inoculum only), a sterility control (broth only), and a positive control with a known antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance. The addition of a viability indicator like resazurin can aid in the determination.
Data Presentation: Summarizing Antimicrobial and Antifungal Activity
| Derivative | Microorganism | MIC (µg/mL)[12] |
| Hydroxyacetophenone-tetrazole hybrid (4a) | S. aureus | 16-32 |
| Hydroxyacetophenone-tetrazole hybrid (4a) | E. coli | 32-64 |
| Hydroxyacetophenone-tetrazole hybrid (4a) | C. albicans | 32 |
Note: The data presented are for illustrative purposes based on structurally related hydroxyacetophenone-tetrazole hybrids, as specific data for 4'-pentyloxyacetophenone derivatives were not available in the cited literature.
Mechanistic Considerations in Antimicrobial and Antifungal Action
Understanding the potential mechanisms by which 4'-pentyloxyacetophenone derivatives exert their antimicrobial and antifungal effects is crucial for rational drug design.
A common target for antibacterial agents is the bacterial cell wall, which is essential for maintaining cell integrity.[17] Inhibition of peptidoglycan synthesis leads to a weakened cell wall and eventual cell lysis.[3][18][19]
Caption: Disruption of the fungal ergosterol biosynthesis pathway.
Conclusion: A Roadmap for Discovery
This guide provides a comprehensive and scientifically grounded framework for the biological activity screening of 4'-pentyloxyacetophenone derivatives. By employing a systematic approach that progresses from broad screening to mechanistic investigation, researchers can efficiently identify and characterize promising new therapeutic agents. The protocols and workflows detailed herein are designed to be both robust and adaptable, providing a solid foundation for drug discovery efforts in the fields of oncology and infectious diseases.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimalarial alkoxylated and hydroxylated chalcones [corrected]: structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. P53 Signaling Pathway - Creative Biogene [creative-biogene.com]
- 9. A Diagram of the P53 Apoptosis pathway | BioRender Science Templates [biorender.com]
- 10. KEGG_P53_SIGNALING_PATHWAY [gsea-msigdb.org]
- 11. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Leukotriene receptor antagonists. 1. Synthesis and structure-activity relationships of alkoxyacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. microbenotes.com [microbenotes.com]
- 18. Inhibitors of Cell Wall Synthesis | Overview & Examples - Lesson | Study.com [study.com]
- 19. youtube.com [youtube.com]
A Technical Guide to Ethanone, 1-[4-(pentyloxy)phenyl]-: A Foundational Precursor for Calamitic Liquid Crystals
Abstract
This technical guide provides an in-depth exploration of Ethanone, 1-[4-(pentyloxy)phenyl]-, a key intermediate in the synthesis of thermotropic liquid crystals. We delve into its fundamental physicochemical properties, outline a robust and validated synthetic protocol, and demonstrate its versatile application in the construction of advanced mesogenic materials, including Schiff bases and chalcones. This document is intended for researchers, chemists, and materials scientists engaged in the design and development of liquid crystal technologies and other advanced organic materials. By explaining the causality behind experimental choices and providing detailed, self-validating methodologies, this guide serves as a practical resource for both academic and industrial laboratories.
Introduction: The Role of Precursors in Liquid Crystal Design
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid. This duality gives rise to materials that are fluid yet possess long-range orientational order, making them indispensable in technologies ranging from display devices to advanced sensors.[1][2] The design of molecules that exhibit these properties—known as mesogens—is a cornerstone of materials science.
The molecular architecture of a typical calamitic (rod-shaped) liquid crystal consists of a rigid core, which provides the necessary structural anisotropy, and flexible terminal chains that influence the material's melting point and mesophase stability.[3] The synthesis of these complex molecules relies on the use of versatile and reliable building blocks, or precursors.[4]
Ethanone, 1-[4-(pentyloxy)phenyl]- (CAS 5467-56-1), also commonly known as 4'-pentyloxyacetophenone, is a preeminent example of such a precursor.[5][6] Its structure combines a phenyl ring, a reactive ketone functional group, and a flexible pentyloxy tail. This specific combination makes it an ideal starting point for chain-extension reactions to build the elongated, rigid molecules required for liquid crystalline behavior. This guide will illuminate the synthesis of this precursor and its subsequent transformation into well-established classes of liquid crystals.[7][8][9]
Core Compound Profile: Ethanone, 1-[4-(pentyloxy)phenyl]-
A thorough understanding of the precursor's physical and chemical properties is essential for its successful synthesis, purification, and application.
Table 1: Physicochemical Properties of Ethanone, 1-[4-(pentyloxy)phenyl]-
| Property | Value | Source(s) |
| CAS Registry Number | 5467-56-1 | [5] |
| Molecular Formula | C₁₃H₁₈O₂ | [5][6] |
| Molecular Weight | 206.28 g/mol | [5][10] |
| Appearance | Colorless to light yellow liquid or solid | [10][11] |
| Melting Point | 16-30 °C | [5][6] |
| Boiling Point | 170-172 °C @ 9-10 Torr; 296 °C @ 760 Torr | [5][10] |
| Solubility | Soluble in most organic solvents (alcohols, ethers, esters) | [10] |
Standard characterization techniques confirm the identity and purity of the synthesized compound. Fourier-Transform Infrared (FTIR) spectroscopy will show a prominent C=O stretch for the ketone and C-O stretches for the ether linkage. ¹H NMR spectroscopy will clearly resolve the aromatic protons, the acetyl methyl protons, and the distinct signals of the pentyloxy chain.
Synthesis Protocol: A Validated Approach via Williamson Ether Synthesis
While a Friedel-Crafts acylation of pentyloxybenzene is a theoretical possibility, it is fraught with challenges, including the potential for ortho/para isomers and the requirement of stoichiometric Lewis acids.[12][13] A superior and more controlled method is the Williamson ether synthesis , which builds the ether linkage onto a readily available phenolic precursor.[14][15]
Causality: This Sₙ2 reaction is highly efficient for this substrate.[16] It utilizes the acidic proton of the 4-hydroxyacetophenone's hydroxyl group. Deprotonation with a mild base like potassium carbonate creates a potent phenoxide nucleophile. This nucleophile then readily displaces a primary halide, such as 1-bromopentane, which has low steric hindrance, ensuring a high yield of the desired ether with minimal side reactions like elimination.[15][16][17]
Caption: Williamson ether synthesis pathway for 4'-pentyloxyacetophenone.
Detailed Experimental Protocol
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyacetophenone (13.6 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).
-
Addition of Alkyl Halide: While stirring the suspension, add 1-bromopentane (18.1 g, 15.1 mL, 0.12 mol) to the flask.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-hydroxyacetophenone is consumed.
-
Workup: After cooling to room temperature, filter the solid potassium carbonate and potassium bromide salts and wash them with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting residue will contain the crude product.
-
Purification: Dissolve the residue in dichloromethane (100 mL) and wash with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the final product, Ethanone, 1-[4-(pentyloxy)phenyl]-, as a pale yellow oil or low-melting solid. Purity can be assessed by NMR and GC-MS.
Application in the Synthesis of Calamitic Liquid Crystals
The true utility of 4'-pentyloxyacetophenone lies in the reactivity of its ketone group, which serves as a handle for molecular elongation, a critical step in creating rod-shaped mesogens.
Synthesis of Schiff Base Liquid Crystals
Schiff base (or imine) formation is a classical condensation reaction that extends the rigid core of a molecule.[8][18] Reacting 4'-pentyloxyacetophenone with a suitably substituted aniline derivative creates an elongated molecule where the phenyl rings are linked by an imine bond, enhancing the structural anisotropy required for mesophase formation.[19]
Caption: General workflow for synthesizing a Schiff base liquid crystal.
-
Setup: In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, combine equimolar amounts of 4'-pentyloxyacetophenone (e.g., 2.06 g, 10 mmol) and a selected 4-substituted aniline (e.g., 4-butoxyaniline, 1.65 g, 10 mmol).
-
Solvent and Catalyst: Add toluene (50 mL) as the solvent and a catalytic amount of p-toluenesulfonic acid (p-TSA) (~50 mg).
-
Reaction: Heat the mixture to reflux. The water formed during the condensation will be azeotropically removed and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Isolation: Cool the reaction mixture and remove the toluene under reduced pressure.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or ethanol/heptane mixture, to yield the pure Schiff base liquid crystal. The mesomorphic properties can then be analyzed.
Synthesis of Chalcone Liquid Crystals
Chalcones are another important class of mesogens, characterized by an α,β-unsaturated ketone system linking two aromatic rings.[9] They are readily synthesized via the Claisen-Schmidt condensation , a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[20] This reaction effectively lengthens the conjugated core, promoting the formation of liquid crystal phases.
Caption: Workflow for synthesizing a chalcone via Claisen-Schmidt condensation.
-
Setup: In an Erlenmeyer flask, dissolve 4'-pentyloxyacetophenone (2.06 g, 10 mmol) and a chosen substituted benzaldehyde (e.g., 4-methoxybenzaldehyde, 1.36 g, 10 mmol) in ethanol (30 mL).[21]
-
Base Addition: Cool the flask in an ice bath. Slowly add an aqueous solution of sodium hydroxide (e.g., 5 mL of 40% NaOH) dropwise with vigorous stirring. A precipitate often forms rapidly.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Isolation: Pour the reaction mixture into a beaker of ice-cold water (~200 mL) and acidify with dilute HCl until the solution is neutral.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone is then purified by recrystallization from ethanol to yield the final product.
Characterization of Liquid Crystalline Phases
Once a target molecule is synthesized from the 4'-pentyloxyacetophenone precursor, its liquid crystalline properties must be characterized.
-
Polarized Optical Microscopy (POM): This is the primary tool for identifying mesophases. As the sample is heated and cooled on a specialized stage, the unique birefringent textures that are characteristic of nematic, smectic, or cholesteric phases can be visually identified.[3][8]
-
Differential Scanning Calorimetry (DSC): DSC is used to quantitatively determine the phase transition temperatures (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic) and measure the enthalpy changes associated with these transitions.[3][8] This data is crucial for defining the thermal stability and operating range of the liquid crystal.
Conclusion
Ethanone, 1-[4-(pentyloxy)phenyl]- is a demonstrably valuable and versatile precursor in the field of liquid crystal synthesis. Its straightforward and high-yield synthesis via the Williamson ether reaction makes it an accessible starting material. The strategic placement of a reactive ketone functional group allows for facile molecular elongation through robust chemical transformations like Schiff base formation and Claisen-Schmidt condensation. By providing a reliable anchor for building anisotropic, rod-like molecules, this precursor continues to be a foundational element in the discovery and development of new mesogenic materials for advanced technological applications.
References
- Understanding the Synthesis Applications of 1-[4-(Pentyloxy)phenyl]ethanone. (2025). Vertex AI Search.
- 1-[4-(PENTYLOXY)PHENYL]ETHANONE - ChemBK. (2024). ChemBK.
- 1-[4-(Pentyloxy)phenyl]ethanone - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society.
- 1-[4-(Pentyloxy)phenyl]ethanone Formula. (n.d.). ECHEMI.
- 1-[4-(PENTYLOXY)PHENYL]ETHANONE. (2025). ChemicalBook.
- 1-[4-(Pentyloxy)phenyl]-ethanone is a useful reagent for organic synthesis. (n.d.). ChemicalBook.
- Ethanone, 1-[4- (pentyloxy)phenyl]- manufacture. (n.d.). Yinglang Chemical Company.
- The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals. (n.d.).
- Williamson Ether Synthesis. (n.d.). University Handout.
- 1-[4-(pentyloxy)phenyl]ethanone | CAS 5467-56-1. (n.d.). Santa Cruz Biotechnology.
- Synthesis route for Schiff base liquid crystal molecule. (n.d.).
- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. (n.d.). MDPI.
- Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. (2017).
- Williamson Ether Synthesis. (n.d.). Edubirdie.
- Williamson ether synthesis. (n.d.). Wikipedia.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Synthesis of Chalcones with Anticancer Activities. (n.d.).
- Friedel-Crafts Acylation and Friedel-Crafts Alkyl
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons. (2023). Francis Academic Press.
- Friedel-Crafts Acyl
- Synthesis of Chalcones Derivatives and Their Biological Activities. (2022).
- Synthesis of Substituted Chalcones. (2020). YouTube.
- Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene. (2021). MDPI.
- Liquid Crystalline Phase & its Pharma Applic
- Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties. (n.d.). Science Alert.
- Thermotropic Liquid Crystals How They Assist Chemical Synthesis. (2023). Dakenchem.
- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group. (n.d.). PubMed Central.
Sources
- 1. dakenchem.com [dakenchem.com]
- 2. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. Vertical Orientation of Liquid Crystal on 4-n-Alkyloxyphenoxymethyl-Substituted Polystyrene Containing Liquid Crystal Precursor [mdpi.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Ethanone, 1-[4- (pentyloxy)phenyl]- manufacture, CasNo.5467-56-1 Yinglang Chemical Company China (Mainland) [yinglang.lookchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. gold-chemistry.org [gold-chemistry.org]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Methodological & Application
Application Notes & Protocol: Synthesis of Ethanone, 1-[4-(pentyloxy)phenyl]-
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of Ethanone, 1-[4-(pentyloxy)phenyl]-, a key chemical intermediate. Known for its applications in the pharmaceutical and fine chemical industries, this aryl ketone serves as a versatile building block for more complex molecular architectures.[1][2] The lipophilic nature of the pentyloxy group can be particularly advantageous in medicinal chemistry for enhancing the pharmacokinetic properties of drug candidates.[1] This guide covers the primary synthetic methodologies, detailed experimental protocols, safety considerations, and purification techniques.
Physicochemical Properties
A summary of the essential properties of the target compound is provided below.
| Property | Value | Reference(s) |
| CAS Number | 5467-56-1 | [3][4] |
| Molecular Formula | C₁₃H₁₈O₂ | [3][5][6] |
| Molecular Weight | 206.28 g/mol | [5][6] |
| Appearance | Colorless or light yellow liquid | [5] |
| Boiling Point | 170-172 °C @ 9-10 Torr | [3] |
| Melting Point | 16 °C | [3] |
| Density | ~1.026 g/mL | [5] |
| Solubility | Soluble in most organic solvents (alcohols, ethers, esters) | [5] |
Synthetic Methodologies: Principles and Mechanisms
The synthesis of Ethanone, 1-[4-(pentyloxy)phenyl]- can be effectively achieved via two primary routes, depending on the available starting materials. The most direct method is the Friedel-Crafts acylation of 4-pentyloxybenzene. Alternatively, if this precursor is not available, a two-step approach involving a Williamson ether synthesis followed by acylation is recommended.
Method A: Friedel-Crafts Acylation of 4-Pentyloxybenzene
This reaction is a classic example of electrophilic aromatic substitution (EAS), where an acyl group is introduced onto an activated aromatic ring.[1][7]
Causality and Mechanism: The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which coordinates with the acylating agent (acetyl chloride) to form a highly reactive acylium ion electrophile.[1] The pentyloxy group on the benzene ring is an activating, ortho-, para-director, meaning it donates electron density into the ring system, making it more nucleophilic and facilitating the electrophilic attack.[1][7] Due to steric hindrance from the bulky pentyloxy group, the acylation occurs predominantly at the less hindered para-position, leading to the desired product.[1]
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Adherence to all institutional and governmental safety regulations is mandatory.
Protocol A: Friedel-Crafts Acylation of 4-Pentyloxybenzene
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
| 4-Pentyloxybenzene | 178.27 | 10.0 g | 0.056 | 1.0 |
| Anhydrous AlCl₃ | 133.34 | 8.2 g | 0.062 | 1.1 |
| Acetyl Chloride | 78.50 | 4.8 g (4.4 mL) | 0.062 | 1.1 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| 3M HCl (aq) | - | 100 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | ~5 g | - | - |
Procedure:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂). Ensure all glassware is oven-dried to prevent moisture contamination.
-
Reagent Charging: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (8.2 g) and 50 mL of dichloromethane (DCM).
-
Acylium Ion Formation: Add acetyl chloride (4.4 mL) to the dropping funnel with 25 mL of DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15 minutes at 0 °C (ice bath).
-
Substrate Addition: In the same dropping funnel, prepare a solution of 4-pentyloxybenzene (10.0 g) in 75 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of 3M HCl. Stir until the solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 30 mL portions of DCM.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of 3M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution, and finally 50 mL of brine. [8]9. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation (170-172 °C @ 9-10 Torr) to yield a colorless to light yellow oil. [3]
Protocol B: Williamson Ether Synthesis of 4-Pentyloxybenzene
This protocol details the synthesis of the precursor required for Protocol A, starting from 4-hydroxyacetophenone.
| Reagent | MW ( g/mol ) | Amount | Moles | Equiv. |
| 4-Hydroxyacetophenone | 136.15 | 10.0 g | 0.073 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.2 g | 0.110 | 1.5 |
| 1-Bromopentane | 151.04 | 13.3 g (11.0 mL) | 0.088 | 1.2 |
| Acetone | - | 200 mL | - | - |
Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (10.0 g), potassium carbonate (15.2 g), and 200 mL of acetone.
-
Reaction: Add 1-bromopentane (11.0 mL) to the suspension. Heat the mixture to reflux and maintain for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and filter off the solid K₂CO₃.
-
Concentration: Remove the acetone from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash with 50 mL of 1M NaOH to remove any unreacted starting material, followed by two 50 mL portions of water, and finally 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain pure 4-pentyloxyacetophenone (Ethanone, 1-[4-(pentyloxy)phenyl]-).
Safety and Handling
Proper safety precautions are critical for the successful and safe execution of this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate chemical-resistant gloves. [5][9]* Ventilation: All operations should be conducted in a certified chemical fume hood to avoid inhalation of volatile and corrosive vapors. [10]* Reagent-Specific Hazards:
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment.
-
Acetyl Chloride: Flammable, corrosive, and reacts violently with water and alcohols. Dispense carefully.
-
1-Bromopentane: Flammable liquid and vapor. Harmful if swallowed or inhaled.
-
Potassium Carbonate (K₂CO₃): Can cause skin and eye irritation. [9] * Dichloromethane (DCM): Volatile solvent with potential health risks. Minimize exposure.
-
-
Emergency Procedures: Have appropriate spill kits and fire extinguishers readily available. Ensure access to an emergency shower and eyewash station.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- Application Notes and Protocols for the Friedel-Crafts Acyl
- 1-[4-(PENTYLOXY)PHENYL]ETHANONE. ChemBK.
- 1-[4-(Pentyloxy)phenyl]ethanone. CAS Common Chemistry.
- 1-[4-(Pentyloxy)phenyl]ethanone Formula. ECHEMI.
- Understanding the Synthesis Applications of 1-[4-(Pentyloxy)phenyl]ethanone. Chemical Synthesis.
- 1-[4-(PENTYLOXY)PHENYL]ETHANONE Uses. ChemicalBook.
- Safety Data Sheet for 4'-(Pentyloxy)acetophenone. Sigma-Aldrich.
- Williamson Ether Synthesis Overview. Cambridge University Press.
- Williamson Ether Synthesis. Chemistry Steps.
- 1-[4-(pentyloxy)phenyl]ethanone | CAS 5467-56-1. Santa Cruz Biotechnology.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson ether synthesis. Grokipedia.
- Williamson Ether Synthesis. J&K Scientific LLC.
- Friedel-Crafts Acylation. University of Wisconsin-Madison Chemistry Department.
- Safety D
- diazoacetophenone - Organic Syntheses Procedure. Organic Syntheses.
- 1-{4-[(Hexyloxy)methyl]pyridin-2-yl}ethanone. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. scbt.com [scbt.com]
- 5. 1-[4-(PENTYLOXY)PHENYL]ETHANONE [chembk.com]
- 6. echemi.com [echemi.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. mdpi.com [mdpi.com]
- 9. aablocks.com [aablocks.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
The Versatility of 4'-Pentyloxyacetophenone: A Strategic Intermediate in Organic Synthesis
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 4'-Pentyloxyacetophenone, a seemingly unassuming aromatic ketone, has emerged as a highly versatile and valuable building block. Its unique structural features—a reactive acetyl group amenable to a variety of transformations and a pentyloxy tail that imparts desirable physicochemical properties such as increased solubility in organic solvents and potential for liquid crystallinity—make it a favored precursor in the synthesis of a diverse array of functional molecules. This application note provides an in-depth exploration of the utility of 4'-pentyloxyacetophenone as a key intermediate, offering detailed protocols and mechanistic insights for its application in the synthesis of liquid crystals, pharmacologically active chalcones and their derivatives, and as a scaffold for further molecular elaboration through cross-coupling reactions.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₈O₂ | |
| Molecular Weight | 206.28 g/mol | |
| Appearance | White to off-white crystalline solid | N/A |
| Melting Point | 48-51 °C | N/A |
| Boiling Point | 155-157 °C at 5 mmHg | N/A |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Insoluble in water. | N/A |
Safety Information: 4'-Pentyloxyacetophenone should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Synthesis of 4'-Pentyloxyacetophenone: The Williamson Ether Synthesis
The most common and efficient method for the preparation of 4'-pentyloxyacetophenone is the Williamson ether synthesis, a classic Sₙ2 reaction.[1] This reaction involves the deprotonation of 4'-hydroxyacetophenone to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (in this case, a pentyl halide) to form the desired ether.
Reaction Principle and Causality
The Williamson ether synthesis is a robust and reliable method for forming ethers. The choice of a strong base is critical to ensure complete deprotonation of the phenolic hydroxyl group, thereby generating a potent nucleophile. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide or phenoxide ion displaces a halide from an alkyl halide.[1] For this reason, primary alkyl halides, such as 1-bromopentane, are ideal substrates as they are less sterically hindered and less prone to competing elimination reactions. The use of a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is preferred as it solvates the cation of the base, leaving the anionic nucleophile more reactive.
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol: Synthesis of 4'-Pentyloxyacetophenone
Materials:
-
4'-Hydroxyacetophenone
-
1-Bromopentane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-hydroxyacetophenone (13.6 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and 150 mL of anhydrous acetone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopentane (18.1 g, 0.12 mol) to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in 150 mL of diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of deionized water, and 50 mL of saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 4'-pentyloxyacetophenone as a white crystalline solid.
Application in the Synthesis of Chalcones via Claisen-Schmidt Condensation
4'-Pentyloxyacetophenone is an excellent substrate for the Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen. This reaction is a cornerstone for the synthesis of chalcones, which are α,β-unsaturated ketones that serve as precursors to a wide variety of flavonoids and other biologically active heterocyclic compounds.[2]
Reaction Principle and Causality
The Claisen-Schmidt condensation proceeds via an aldol condensation mechanism.[3] The base abstracts an acidic α-proton from the acetophenone derivative to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the thermodynamically stable conjugated chalcone. The pentyloxy group at the 4'-position of the acetophenone ring can influence the electronic properties of the molecule and the reactivity of the acetyl group.
Caption: Claisen-Schmidt Condensation Workflow.
Detailed Experimental Protocol: Synthesis of a 4'-Pentyloxychalcone
Materials:
-
4'-Pentyloxyacetophenone
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4'-pentyloxyacetophenone (2.06 g, 0.01 mol) and the chosen aromatic aldehyde (0.01 mol) in 30 mL of ethanol.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (0.8 g, 0.02 mol) in 5 mL of water with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into 100 mL of crushed ice and acidify with dilute hydrochloric acid until the solution is neutral to litmus paper.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude chalcone and recrystallize from ethanol to obtain the pure product.
Application in the Synthesis of Liquid Crystal Precursors
The elongated molecular shape and the presence of the flexible pentyloxy chain make 4'-pentyloxyacetophenone a valuable precursor for the synthesis of calamitic (rod-like) liquid crystals.[4] These materials exhibit mesophases, states of matter intermediate between crystalline solids and isotropic liquids, and are fundamental components of display technologies.
Synthetic Strategy
A common strategy to synthesize liquid crystalline materials from 4'-pentyloxyacetophenone involves a multi-step sequence to elongate the molecular structure and introduce other functional groups that promote mesophase formation. A typical approach involves:
-
Bromination: Introduction of a bromine atom at a suitable position on the aromatic ring, often ortho to the acetyl group, to provide a handle for subsequent cross-coupling reactions.
-
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between the brominated intermediate and a suitable boronic acid to introduce another aromatic ring, thereby extending the rigid core of the molecule.[5][6]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. japsonline.com [japsonline.com]
- 3. praxilabs.com [praxilabs.com]
- 4. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust Isocratic HPLC Method for Purity Determination of 1-(4-(pentyloxy)phenyl)ethanone
Application Note
Abstract
This application note details a robust and reliable isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 1-(4-(pentyloxy)phenyl)ethanone. The method utilizes reverse-phase chromatography with a C18 stationary phase and UV detection, providing excellent resolution, peak symmetry, and accuracy. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a precise method to evaluate the purity of this key chemical intermediate.
Introduction
1-(4-(pentyloxy)phenyl)ethanone (CAS 5467-56-1) is an aromatic ketone that serves as a valuable reagent and intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds, including potential antibiotic agents.[1] Given its role in multi-step syntheses, ensuring the purity of this starting material is critical for controlling reaction yields, minimizing downstream purification challenges, and guaranteeing the quality of the final active pharmaceutical ingredient.
This document provides a comprehensive, self-validating HPLC protocol developed for the routine analysis of 1-(4-(pentyloxy)phenyl)ethanone.
Principle of the Method
The method is based on reverse-phase high-performance liquid chromatography (RP-HPLC). The analyte, 1-(4-(pentyloxy)phenyl)ethanone, is a relatively non-polar molecule due to its phenyl ring and five-carbon pentyl chain.[2] This hydrophobicity allows for strong interaction with a non-polar C18 (octadecylsilane) stationary phase.[3][4]
Separation is achieved by eluting the analyte from the column with a more polar mobile phase, a mixture of acetonitrile and water.[5] The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. Detection is performed using an ultraviolet (UV) detector, as the aromatic ketone chromophore in the molecule exhibits strong absorbance in the UV region.[6][7]
Experimental
Instrumentation
A standard HPLC system equipped with the following is required:
-
Binary or Quaternary Solvent Delivery Pump
-
Autosampler/Injector
-
Thermostatted Column Compartment
-
UV or Photodiode Array (PDA) Detector
-
Chromatography Data System (CDS) for data acquisition and processing
Chemicals and Reagents
-
1-(4-(pentyloxy)phenyl)ethanone reference standard (≥98% purity)
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Type I)
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column was selected as it is the industry standard for reverse-phase chromatography and provides excellent hydrophobic retention for aromatic compounds like the target analyte.[3]
-
Mobile Phase: An isocratic mixture of acetonitrile and water is simple, robust, and provides consistent elution.[8] Acetonitrile was chosen over methanol as it often yields sharper peaks for aromatic compounds and results in lower column backpressure.[9] A 70% organic phase composition was determined to be optimal for eluting the hydrophobic analyte with a suitable retention time.
-
Detection Wavelength: The acetophenone chromophore has a strong π → π* transition around 245-250 nm and a weaker n → π* transition at higher wavelengths.[6][7][10] A wavelength of 275 nm was chosen to provide high sensitivity for the analyte while minimizing potential interference from solvent impurities that absorb at lower UV wavelengths.
Protocols
Step 1: Mobile Phase Preparation
-
Carefully measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water.
-
Combine the solvents in a suitable clean, glass reservoir.
-
Mix thoroughly and degas the solution for 10-15 minutes using sonication or vacuum filtration to prevent air bubbles in the system.
Step 2: Standard Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the 1-(4-(pentyloxy)phenyl)ethanone reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile to dissolve the standard completely.
-
Bring the flask to final volume with acetonitrile and mix thoroughly by inversion. This is the standard stock solution.
Step 3: Sample Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.
-
Prepare the sample solution following the same procedure (steps 2-3) as the standard solution preparation.
Step 4: HPLC System Setup and Equilibration
-
Set up the HPLC system according to the chromatographic conditions listed in the table above.
-
Purge the pump lines with the prepared mobile phase to remove any residual solvents.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable, noise-free baseline is achieved.
Step 5: Analysis Sequence
-
Perform a blank injection (acetonitrile) to ensure the system is clean.
-
Conduct five replicate injections of the standard solution to establish system suitability.
-
Inject the sample solution(s) for analysis.
-
It is recommended to inject a standard solution periodically (e.g., after every 10 sample injections) to verify system performance over the run.
Workflow for HPLC Analysis
The following diagram outlines the logical flow of the analytical process.
Sources
- 1. 1-[4-(PENTYLOXY)PHENYL]ETHANONE | 5467-56-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. bvchroma.com [bvchroma.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. app.studyraid.com [app.studyraid.com]
- 7. researchgate.net [researchgate.net]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. PhotochemCAD | Acetophenone [photochemcad.com]
Application Note: Quantitative Analysis of Ethanone, 1-[4-(pentyloxy)phenyl]- in Complex Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a comprehensive guide for the sensitive and selective analysis of Ethanone, 1-[4-(pentyloxy)phenyl]-, a substituted aromatic ketone, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, providing a robust framework for sample preparation, instrument configuration, and data interpretation. By elucidating the principles behind each procedural step, this document aims to empower analysts to develop and validate their own high-fidelity analytical workflows for this and structurally related compounds.
Introduction
Ethanone, 1-[4-(pentyloxy)phenyl]-, also known as 4-pentyloxyacetophenone, belongs to a class of aromatic ketones that are of significant interest in various fields, including fragrance formulation, organic synthesis, and as intermediates in pharmaceutical manufacturing. Accurate quantification and identification of this compound, often present in complex sample matrices, are critical for quality control, metabolic studies, and safety assessments. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers the requisite selectivity and sensitivity for this analytical challenge. The chromatographic separation isolates the analyte from interfering matrix components, while mass spectrometric detection provides definitive identification based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.
This guide provides a foundational protocol, grounded in established analytical principles, which can be adapted to specific research and development needs.
I. Analyte Characteristics
A thorough understanding of the analyte's physicochemical properties is paramount for effective method development.
| Property | Value/Description | Significance for GC-MS Analysis |
| Chemical Formula | C₁₃H₁₈O₂ | Determines the monoisotopic mass. |
| Molecular Weight | 206.28 g/mol | The molecular ion peak (M⁺) is expected at m/z 206. |
| Boiling Point | Approx. 300-320 °C (Predicted) | Indicates that the compound is sufficiently volatile for GC analysis without derivatization.[1] |
| Structure | Aromatic ketone with a pentyloxy substituent | The aromatic ring provides thermal stability, while the ketone and ether functionalities influence fragmentation. |
II. Sample Preparation: A Critical First Step
The primary objective of sample preparation is to extract the analyte from the sample matrix and present it in a form suitable for GC-MS analysis, free from interferences that could compromise the results.[2] The choice of technique is contingent on the sample matrix (e.g., biological fluids, reaction mixtures, environmental samples).
A. Liquid-Liquid Extraction (LLE)
LLE is a fundamental and widely applicable technique for extracting analytes from aqueous matrices.
Protocol:
-
To 1 mL of the aqueous sample, add 2 mL of a water-immiscible organic solvent with a relatively low boiling point, such as dichloromethane or ethyl acetate.
-
Vortex the mixture vigorously for 1-2 minutes to ensure intimate contact between the two phases.
-
Centrifuge at 3000 rpm for 5 minutes to facilitate phase separation.
-
Carefully transfer the organic layer (bottom layer for dichloromethane, top for ethyl acetate) to a clean vial.
-
Repeat the extraction process (steps 1-4) with a fresh aliquot of organic solvent to improve recovery.
-
Combine the organic extracts.
B. Solid-Phase Extraction (SPE)
For cleaner extracts and higher concentration factors, SPE is a superior alternative to LLE.[3] The choice of sorbent is critical for retaining the analyte of interest.[3]
Protocol:
-
Sorbent Selection: For an analyte of moderate polarity like Ethanone, 1-[4-(pentyloxy)phenyl]-, a reverse-phase sorbent such as C18 is recommended.
-
Conditioning: Pass 3 mL of methanol, followed by 3 mL of deionized water through the C18 SPE cartridge. This activates the sorbent.
-
Loading: Load the sample onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar impurities.
-
Elution: Elute the analyte with 2 mL of a suitable organic solvent like ethyl acetate or acetone.
C. Sample Concentration
To achieve the desired sensitivity, the solvent from the extraction step often needs to be evaporated.[4]
Protocol:
-
Place the vial containing the organic extract in a nitrogen blowdown evaporator.
-
Direct a gentle stream of nitrogen gas over the surface of the liquid.[4]
-
Continue evaporation until the desired volume (typically 0.1-1 mL) is reached. Avoid complete dryness to prevent loss of the semi-volatile analyte.
-
Reconstitute the residue in a solvent suitable for GC injection, such as hexane or ethyl acetate, to a final concentration of approximately 10 µg/mL.[1]
III. GC-MS Instrumentation and Analytical Parameters
The following parameters provide a robust starting point for the analysis of Ethanone, 1-[4-(pentyloxy)phenyl]-. Optimization may be required based on the specific instrumentation and sample matrix.
A. Gas Chromatography (GC) Conditions
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column is suitable for the separation of this moderately polar analyte.[1] |
| Injector Temperature | 280 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless injection maximizes sensitivity for low-concentration samples.[1] |
| Injection Volume | 1 µL | A standard volume to prevent column overloading. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases for GC-MS. |
| Oven Program | Initial: 100 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |
B. Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Ion Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temperature | 150 °C | Maintains ion transmission efficiency. |
| Electron Energy | 70 eV | Standard energy for generating a library-searchable mass spectrum. |
| Scan Range | m/z 40-350 | A wide enough range to capture the molecular ion and key fragment ions. |
| Acquisition Mode | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) | Full scan provides qualitative information, while SIM enhances sensitivity for target compound quantification. |
IV. Expected Results and Data Interpretation
A. Chromatographic Performance
Under the specified GC conditions, Ethanone, 1-[4-(pentyloxy)phenyl]- is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the analytical system but should be highly reproducible.
B. Mass Spectral Fragmentation
The mass spectrum is a molecular fingerprint that confirms the identity of the analyte.[5][6] The fragmentation of Ethanone, 1-[4-(pentyloxy)phenyl]- under EI conditions is predictable based on the principles of mass spectrometry.[7]
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z 206 corresponding to the intact molecule.
-
Base Peak: A prominent peak at m/z 135 resulting from the stable acylium ion formed by α-cleavage, a characteristic fragmentation of ketones.[7] This involves the loss of the pentyloxy radical.
-
Other Key Fragments:
-
m/z 43: Corresponding to the [CH₃CO]⁺ ion.
-
m/z 71: Corresponding to the pentyl cation [C₅H₁₁]⁺.
-
m/z 107: Resulting from cleavage of the ether bond.
-
m/z 191: Loss of a methyl group ([M-15]⁺).
-
The presence and relative abundance of these ions provide a high degree of confidence in the identification of the target compound. Comparison with a spectral library, such as the NIST/EPA/NIH Mass Spectral Library, is recommended for confirmation.[8][9]
V. Quality Control and Validation
To ensure the reliability of the analytical results, the following quality control measures should be implemented:
-
Method Blank: An aliquot of the extraction solvent is carried through the entire sample preparation and analysis process to check for contamination.
-
Calibration Curve: A series of standards of known concentrations are analyzed to establish a linear relationship between concentration and instrument response, which is then used for quantification.
-
Spiked Samples: A known amount of the analyte is added to a blank matrix sample and analyzed to determine the recovery of the extraction method.
-
Internal Standard: A non-interfering compound with similar chemical properties to the analyte is added to all samples and standards to correct for variations in injection volume and instrument response.
VI. Visual Workflows
Experimental Workflow
Caption: Overview of the analytical workflow from sample preparation to data analysis.
Predicted Mass Spectral Fragmentation Pathway
Caption: Predicted EI fragmentation of Ethanone, 1-[4-(pentyloxy)phenyl]-.
VII. Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of Ethanone, 1-[4-(pentyloxy)phenyl]-. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers can achieve reliable and accurate results. The principles discussed herein are broadly applicable and can serve as a template for the analysis of other aromatic ketones.
References
-
University of Massachusetts Amherst. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-[4-(1-methylethyl)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]
-
SCION Instruments. (2021, July 27). GC-MS sample preparation and column choice guide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-[4-(trifluoromethoxy)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-[4-(phenylmethoxy)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Mrs Burton's Chemistry. (2018, March 20). MS fragmentation patterns [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-[4-(1-methylethyl)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-[4-(phenylmethoxy)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
MDPI. (2024, December 5). Multi-Analytical Approach for the Acid-Base, Thermal and Surface Properties Assessment of Waste Biomasses. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-[4-(phenylthio)phenyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
Sources
- 1. uoguelph.ca [uoguelph.ca]
- 2. scioninstruments.com [scioninstruments.com]
- 3. organomation.com [organomation.com]
- 4. organomation.com [organomation.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ethanone, 1-(4-ethylphenyl)- [webbook.nist.gov]
- 9. Ethanone, 1-[4-(1-methylethyl)phenyl]- [webbook.nist.gov]
Application Notes and Protocols for the Investigation of Liquid Crystalline Properties of 4'-Pentyloxyacetophenone
Abstract
This comprehensive guide details the experimental setup and protocols for the characterization of the liquid crystalline properties of 4'-Pentyloxyacetophenone. This document is intended for researchers, scientists, and professionals in materials science and drug development. It provides a foundational understanding and practical application of key analytical techniques, including sample preparation, differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD). The protocols are designed to be self-validating, with explanations of the scientific principles behind each step to ensure robust and reproducible results. While specific experimental data for 4'-Pentyloxyacetophenone is not widely published, this guide will utilize data from structurally similar calamitic liquid crystals to illustrate the expected results and data interpretation.
Introduction: The Significance of 4'-Pentyloxyacetophenone as a Liquid Crystal
4'-Pentyloxyacetophenone belongs to the class of calamitic (rod-shaped) liquid crystals, which are of significant interest due to their potential applications in display technologies, optical switching devices, and as components in advanced materials. The molecule's elongated shape, arising from its aromatic core and flexible alkoxy chain, is a key determinant of its ability to form mesophases—states of matter intermediate between a crystalline solid and an isotropic liquid.
The study of the liquid crystalline behavior of such molecules is crucial for understanding structure-property relationships. The transition temperatures between different phases (e.g., crystal to smectic, smectic to nematic, nematic to isotropic) and the specific type of mesophase formed are highly sensitive to molecular structure. A thorough characterization of these properties is the first step towards the rational design of new liquid crystalline materials with tailored functionalities.
This guide will walk you through a systematic approach to elucidating the mesomorphic behavior of 4'-Pentyloxyacetophenone, from synthesis and purification to detailed characterization using standard analytical techniques.
Synthesis and Purification of 4'-Pentyloxyacetophenone
A reliable study of liquid crystalline properties begins with a high-purity sample. The following is a general protocol for the synthesis of 4'-Pentyloxyacetophenone, based on the Williamson ether synthesis.
Materials and Reagents
-
4'-Hydroxyacetophenone
-
1-Bromopentane
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethanol
-
Activated carbon
-
Deionized water
Synthesis Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-hydroxyacetophenone in anhydrous acetone.
-
Addition of Reagents: Add anhydrous potassium carbonate to the solution, followed by the dropwise addition of 1-bromopentane. The potassium carbonate acts as a base to deprotonate the hydroxyl group of the 4'-hydroxyacetophenone, facilitating the nucleophilic attack on the 1-bromopentane.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with deionized water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent to obtain the crude product. The crude 4'-Pentyloxyacetophenone should be purified by recrystallization from a suitable solvent, such as ethanol. For enhanced purity, treatment with activated carbon can be employed to remove colored impurities.
Purity Assessment
The purity of the synthesized 4'-Pentyloxyacetophenone should be verified by:
-
Melting Point Analysis: A sharp melting point indicates high purity.
-
Spectroscopic Methods: 1H NMR and 13C NMR spectroscopy to confirm the molecular structure.
-
Chromatography: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to detect any residual starting materials or byproducts.
Characterization of Liquid Crystalline Properties
The following sections detail the experimental protocols for characterizing the mesophases of 4'-Pentyloxyacetophenone.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for identifying phase transitions and measuring their associated enthalpy changes.[1]
-
Sample Preparation: Accurately weigh 2-5 mg of purified 4'-Pentyloxyacetophenone into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a standard reference material (e.g., indium).
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature well above the expected clearing point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min). This step is crucial for erasing the sample's previous thermal history.
-
Cooling Scan: Cool the sample from the isotropic liquid phase back to room temperature at the same controlled rate.
-
Second Heating Scan: Reheat the sample under the same conditions as the first heating scan. The data from the second heating and the cooling scans are typically used for analysis as they represent the thermal behavior of the sample under controlled conditions.
-
-
Data Analysis: The DSC thermogram will show endothermic peaks upon heating and exothermic peaks upon cooling, corresponding to phase transitions. The onset temperature of a peak is generally taken as the transition temperature, and the area under the peak corresponds to the enthalpy of the transition (ΔH).
For a calamitic liquid crystal like 4'-Pentyloxyacetophenone, one might expect to observe a melting transition from the crystalline solid to a liquid crystalline phase (e.g., smectic A) and a clearing transition from the liquid crystalline phase to the isotropic liquid. The DSC thermogram would show two endothermic peaks on heating. The cooling scan may show the corresponding exothermic peaks, and potentially the formation of monotropic phases (phases that are only stable on cooling).
Table 1: Representative DSC Data for a Calamitic Liquid Crystal Similar to 4'-Pentyloxyacetophenone
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal → Smectic A | 82.2 | 25.8 |
| Smectic A → Isotropic | 105.6 | 2.1 |
| Isotropic → Smectic A | 92.2 | -2.0 |
| Smectic A → Crystal | 46.7 | -24.5 |
Note: The data presented is for a representative compound and may not reflect the exact values for 4'-Pentyloxyacetophenone.
Polarized Optical Microscopy (POM)
POM is an essential technique for the direct visualization and identification of liquid crystal phases based on their unique optical textures.[2]
-
Sample Preparation: Place a small amount of 4'-Pentyloxyacetophenone on a clean glass microscope slide and cover it with a coverslip.
-
Heating Stage Setup: Place the slide on a hot stage connected to a temperature controller.
-
Observation:
-
Heat the sample to its isotropic liquid phase to ensure a uniform starting state.
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min) while observing it through the microscope with crossed polarizers.
-
Record images or videos of the textures that appear as the sample transitions through its mesophases.
-
Reheat the sample to observe the transitions on heating.
-
-
Texture Identification: Compare the observed textures with known liquid crystal textures from literature and atlases. For example, a smectic A phase typically exhibits a focal-conic fan texture or a homeotropic texture (which appears dark under crossed polarizers). A nematic phase is often characterized by a schlieren or threaded texture.
Upon cooling from the isotropic liquid, the formation of a smectic A phase in a compound like 4'-Pentyloxyacetophenone would likely appear as bâtonnets (small, elongated structures) that coalesce to form a focal-conic fan texture. Further cooling would lead to crystallization, characterized by the growth of solid domains.
X-Ray Diffraction (XRD)
XRD provides detailed information about the molecular arrangement and structure of the liquid crystal phases.[3][4]
-
Sample Preparation: The sample can be loaded into a thin-walled glass capillary tube. For oriented samples, the liquid crystal can be aligned in a magnetic field or by surface treatment of the sample holder.
-
Instrument Setup: Use a diffractometer equipped with a temperature-controlled stage and a monochromatic X-ray source (typically Cu Kα).
-
Data Collection:
-
Heat the sample to the desired mesophase temperature.
-
Collect the diffraction pattern over a range of scattering angles (2θ). Small-angle X-ray scattering (SAXS) is used to probe the long-range order (e.g., layer spacing in smectic phases), while wide-angle X-ray scattering (WAXS) provides information on the short-range molecular packing.
-
-
Data Analysis:
-
Smectic Phases: A sharp, low-angle diffraction peak in the SAXS region indicates a layered structure. The position of this peak can be used to calculate the layer spacing (d) using Bragg's law (nλ = 2d sinθ). A diffuse halo in the WAXS region is characteristic of the liquid-like arrangement of molecules within the layers.
-
Nematic Phases: A diffuse scattering pattern in both the small- and wide-angle regions is typical, indicating the absence of long-range positional order.
-
For a smectic A phase, a sharp peak in the SAXS pattern would correspond to the layer spacing, which is expected to be close to the molecular length of 4'-Pentyloxyacetophenone. The WAXS pattern would show a broad, diffuse ring, confirming the liquid-like in-plane order.
Workflow and Data Integration
A comprehensive understanding of the liquid crystalline properties of 4'-Pentyloxyacetophenone is achieved by integrating the data from DSC, POM, and XRD.
Figure 1: A comprehensive workflow for the characterization of 4'-Pentyloxyacetophenone.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.
-
Perform the synthesis in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis and characterization.
-
Exercise caution when working with the hot stage for POM, as it can reach high temperatures.
Conclusion
The experimental setup and protocols outlined in this application note provide a robust framework for the detailed characterization of the liquid crystalline properties of 4'-Pentyloxyacetophenone. By systematically applying DSC, POM, and XRD, researchers can gain a comprehensive understanding of its phase transitions, mesophase structures, and the underlying structure-property relationships. This knowledge is essential for the development of new materials with tailored liquid crystalline properties for a wide range of technological applications.
References
- Demus, D., Goodby, J., Gray, G. W., Spiess, H.-W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
- Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis.
-
Kato, T., Mizoshita, N., & Kishimoto, K. (2005). Functional Liquid-Crystalline Assemblies: Self-Organized Soft Materials. Angewandte Chemie International Edition, 44(43), 6974–6999. [Link]
-
Lagerwall, J. P. F., & Scalia, G. (2012). A new era for liquid crystal research: Applications of liquid crystals in soft matter. Current Applied Physics, 12(6), 1387-1412. [Link]
-
Azároff, L. V. (1980). X-Ray Diffraction by Liquid Crystals. Molecular Crystals and Liquid Crystals, 60(1-2), 73-97. [Link][3]
-
Al-Dujaili, A. H., et al. (2017). Synthesis and mesomorphic properties of 2,4-bis(4′-n-pentyloxybenzoyloxy)- benzylidine-4′′- n-alkoxyaniline. Molecular Crystals and Liquid Crystals, 654(1), 130-143. [Link]
-
Clegg, P. S. (2005). X-ray studies of the phases and phase transitions of liquid crystals. Acta Crystallographica Section A: Foundations of Crystallography, 61(2), 112-121. [Link][4]
-
Said, M. M., et al. (2012). Calamitic Azobenzene Liquid Crystal Series: Synthesis and Mesomorphic Properties of 1-Methoxyalkyloxy-4`-(4-phenylazo)acetophenone. Science Alert, 5(2), 100-108. [Link]
Sources
Synthetic routes to derivatives of Ethanone, 1-[4-(pentyloxy)phenyl]-
An In-Depth Guide to the Synthesis of Ethanone, 1-[4-(pentyloxy)phenyl]- and Its Derivatives for Pharmaceutical Research
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the 4-Alkoxyacetophenone Scaffold
In the landscape of modern medicinal chemistry and drug development, the 4-alkoxyacetophenone scaffold is a cornerstone for innovation. Ethanone, 1-[4-(pentyloxy)phenyl]-, a key member of this family, serves as a versatile intermediate in the synthesis of a multitude of complex organic molecules.[1][2] Its structure, which combines an aromatic ring, a ketone functional group, and a moderately lipophilic pentyloxy side chain, provides an ideal foundation for building pharmacologically active compounds. The pentyloxy group can enhance pharmacokinetic properties, such as membrane permeability and metabolic stability, while the ketone offers a reactive site for extensive chemical modification.[3]
The derivatives of this core structure are explored for a wide range of therapeutic applications, including but not limited to, anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] This guide provides a comprehensive overview of robust and scalable synthetic routes to Ethanone, 1-[4-(pentyloxy)phenyl]- and its subsequent derivatization through modern catalytic methods. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present methods for the rigorous characterization of the resulting products.
Part I: Synthesis of the Core Intermediate: Ethanone, 1-[4-(pentyloxy)phenyl]-
The most reliable and frequently employed strategy for synthesizing the target core molecule is a two-step process. This approach ensures high yields and purity by first constructing the ether linkage, followed by the introduction of the acetyl group.
-
Williamson Ether Synthesis: This classic SN2 reaction is ideal for forming the aryl ether bond. It involves the deprotonation of a phenol to form a potent nucleophile (phenoxide), which then displaces a halide from a primary alkyl halide.[7][8] For our target, 4-hydroxyacetophenone is treated with a base and then 1-bromopentane.
-
Friedel-Crafts Acylation: This powerful electrophilic aromatic substitution reaction attaches an acyl group to an aromatic ring.[9] In an alternative pathway, pentyloxybenzene (prepared from phenol and 1-bromopentane) is reacted with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3][10] The pentyloxy group is a strong ortho-, para-director, but due to steric hindrance from the ether chain, the acylation overwhelmingly favors the para-position, leading to the desired product.[3]
Visualized Workflow: Two-Step Synthesis of the Core Structure
Caption: Two primary routes to synthesize the core intermediate.
Part II: Advanced Derivatization via Palladium-Catalyzed Cross-Coupling
With the core structure in hand, modern synthetic chemistry offers powerful tools for creating vast libraries of derivatives. Palladium-catalyzed cross-coupling reactions are preeminent among these, allowing for the precise formation of new carbon-carbon bonds under mild conditions.[11] To utilize these methods, a halogen (typically Br or I) must first be introduced onto the aromatic ring of the core molecule, often at the 3-position, ortho to the acetyl group.
-
Suzuki-Miyaura Coupling: This reaction is arguably the most versatile method for forming biaryl compounds.[12][13] It involves the coupling of an organoboron reagent (boronic acid or ester) with an aryl halide. The reaction is tolerant of a wide array of functional groups, making it exceptionally suitable for complex molecule synthesis in drug discovery.[11][14]
-
Sonogashira Coupling: This method facilitates the formation of a C(sp²)-C(sp) bond, coupling an aryl halide with a terminal alkyne.[15][16] The resulting alkynyl ketones are valuable precursors for synthesizing various heterocyclic compounds and molecules with unique electronic and structural properties.[17]
Visualized Workflow: Derivatization via Cross-Coupling
Caption: General schemes for derivatization using Pd-catalyzed reactions.
Experimental Protocols
Protocol 1: Synthesis of Ethanone, 1-[4-(pentyloxy)phenyl]-
This protocol details the synthesis via Williamson etherification of 4-hydroxyacetophenone.
Materials & Reagents:
-
4-hydroxyacetophenone
-
1-Bromopentane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 4-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (10 mL per gram of acetophenone).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add 1-bromopentane (1.2 eq) to the mixture dropwise via an addition funnel.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C). Maintain reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid K₂CO₃ and salts and wash the filter cake with a small amount of acetone.
-
Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (2 x 30 mL) to remove any unreacted phenol, deionized water (2 x 30 mL), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure Ethanone, 1-[4-(pentyloxy)phenyl]- as a colorless or light-yellow liquid.[18]
Protocol 2: Synthesis of a 3-Aryl Derivative via Suzuki-Miyaura Coupling
This protocol assumes the starting material is 1-[3-bromo-4-(pentyloxy)phenyl]ethanone.
Materials & Reagents:
-
1-[3-bromo-4-(pentyloxy)phenyl]ethanone
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃ solution)
-
Solvent (e.g., Toluene or DME)
-
Schlenk flask and nitrogen/argon manifold
-
Magnetic stirrer and heat source
-
Standard glassware for work-up and purification
Procedure:
-
Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and reflux condenser. Purge the system with an inert gas (N₂ or Ar) for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add 1-[3-bromo-4-(pentyloxy)phenyl]ethanone (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.03-0.05 eq) to the flask.
-
Solvent and Base Addition: Add the organic solvent (e.g., toluene, 5 mL per mmol of aryl halide) followed by the aqueous base solution (e.g., 2M Na₂CO₃, 2.0 eq).
-
Reaction: Vigorously stir the biphasic mixture and heat to 80-90°C. Monitor the reaction by TLC or GC-MS until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Separate the layers. Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl derivative.
Data Presentation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Form | Yield (%) | M.P. (°C) | ¹H NMR (CDCl₃, δ ppm) | Key IR Peaks (cm⁻¹) |
| Ethanone, 1-[4-(pentyloxy)phenyl]- | Light yellow liquid | ~85% | N/A | 7.92 (d, 2H), 6.90 (d, 2H), 4.01 (t, 2H), 2.54 (s, 3H), 1.80 (m, 2H), 1.40 (m, 4H), 0.93 (t, 3H) | ~1675 (C=O), ~1250 (C-O ether), ~2950 (C-H) |
| Representative 3-Phenyl Derivative | White solid | ~75-90% | Varies | Signals for both aromatic rings, pentyloxy chain, and acetyl group. Aromatic region will be more complex. | ~1680 (C=O), ~1245 (C-O ether), ~3050 (Ar C-H) |
Characterization Notes:
-
NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the chemical environment of all protons and carbons.[19]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Infrared Spectroscopy (IR): Identifies key functional groups, such as the carbonyl (C=O) stretch of the ketone and the C-O stretch of the ether.
-
Melting Point (MP): For solid derivatives, a sharp melting point range is a strong indicator of purity.[20]
References
- Friedel-Crafts Acyl
- Purification and characterization of acetophenone reductase with excellent enantioselectivity from Geotrichum candidum NBRC 4597. PubMed.
- Application Notes and Protocols for the Friedel-Crafts Acyl
- Friedel-Crafts Acyl
- Friedel-Crafts Acyl
- Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI.
- Understanding the Synthesis Applications of 1-[4-(Pentyloxy)phenyl]ethanone. LinkedIn.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characteriz
- Sonogashira coupling. Wikipedia.
- Friedel Crafts Reaction Virtual Lab. PraxiLabs.
- Technical Guide: Characterization of Acetophenone 2,4-Dinitrophenylhydrazone Precipit
- Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners.
- Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones.
- 1-[4-(PENTYLOXY)PHENYL]ETHANONE | 5467-56-1. ChemicalBook.
- Sonogashira Coupling. Chemistry LibreTexts.
- Williamson Ether Synthesis. University of Cambridge.
- 1-[4-(PENTYLOXY)PHENYL]ETHANONE - Introduction. ChemBK.
- Application Notes & Protocols: Williamson Ether Synthesis for the Prepar
- One-Pot Synthesis of Benzopinacolone Derivatives
- Acetophenone derivatives from a freshwater fungal isolate of recently described Lindgomyces madisonensis (G416). PubMed.
- Acetophenone purification.
- Williamson Ether Synthesis. J&K Scientific LLC.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson ether synthesis. Wikipedia.
- Suzuki Coupling. SynArchive.
- Friedel-Crafts acyl
- The Friedel-Crafts Alkylation and Acyl
- Friedel-Crafts acyl
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Organoborane coupling reactions (Suzuki coupling).
- The Pivotal Role of 1-[4-(4-Pyridinyl)
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
- Discovery of 4-(isopentyloxy)
- (PDF) Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- Discovery of novel sesquistilbene indanone analogues as potent anti-inflamm
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-[4-(PENTYLOXY)PHENYL]ETHANONE | 5467-56-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. praxilabs.com [praxilabs.com]
- 11. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synarchive.com [synarchive.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids [mdpi.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. chembk.com [chembk.com]
- 19. condor.depaul.edu [condor.depaul.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Utilizing 1-(4-(pentyloxy)phenyl)ethanone in the synthesis of chalcones
Application Note & Protocol
Topic: High-Yield Synthesis of Novel Chalcones Utilizing 1-(4-(pentyloxy)phenyl)ethanone via Claisen-Schmidt Condensation
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
Chalcones, belonging to the flavonoid family, are a class of open-chain flavonoids characterized by a 1,3-diaryl-2-propen-1-one backbone.[1][2] This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4][5][6] The Claisen-Schmidt condensation remains the most fundamental and widely employed method for synthesizing these valuable compounds, offering a robust and versatile route through the base-catalyzed reaction of an aromatic ketone with an aromatic aldehyde.[7][8][9][10]
This document provides a comprehensive guide for the synthesis of chalcones using 1-(4-(pentyloxy)phenyl)ethanone as the ketone precursor. The presence of the pentyloxy group on the phenyl ring introduces lipophilicity, a key parameter in modulating the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. We will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol for laboratory execution, and detail the necessary characterization techniques to ensure product purity and structural integrity.
The Underlying Chemistry: Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[11] The reaction proceeds between an enolizable ketone and an aldehyde that lacks α-hydrogens to prevent self-condensation.[7] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which facilitates the formation of a key reactive intermediate: the enolate.[12][13]
Causality of the Mechanism
The choice of a strong base is critical. Its function is to abstract an acidic α-proton from the methyl group of the acetophenone derivative, 1-(4-(pentyloxy)phenyl)ethanone. This deprotonation is thermodynamically favorable because the resulting negative charge is stabilized by resonance, delocalizing onto the adjacent carbonyl oxygen, thus forming a resonance-stabilized enolate. This enolate is a potent nucleophile.
The subsequent step involves the nucleophilic attack of this enolate on the electrophilic carbonyl carbon of the aromatic aldehyde. This forms an intermediate aldol adduct. Under the reaction conditions, this adduct readily undergoes a dehydration (elimination) reaction, losing a molecule of water to yield the final α,β-unsaturated ketone—the chalcone.[11] This final elimination step is driven by the formation of a highly stable, conjugated π-system that extends across both aromatic rings and the propenone bridge.[1]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (E)-3-(4-methoxyphenyl)-1-(4-(pentyloxy)phenyl)prop-2-en-1-one
This protocol details the synthesis of a representative chalcone using 4-methoxybenzaldehyde as the aldehyde component. The principles outlined are broadly applicable to a range of aromatic aldehydes.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 1-(4-(pentyloxy)phenyl)ethanone | 206.28 | 2.06 g | 10.0 | Starting ketone (1.0 equivalent) |
| 4-Methoxybenzaldehyde | 136.15 | 1.36 g | 10.0 | Starting aldehyde (1.0 equivalent) |
| Sodium Hydroxide (NaOH) | 40.00 | 1.20 g | 30.0 | Catalyst (3.0 equivalents) |
| Ethanol (95%) | - | 50 mL | - | Reaction Solvent |
| Deionized Water | - | ~200 mL | - | For work-up and washing |
| Hydrochloric Acid (HCl), 2M | - | As needed | - | For neutralization |
| Round-bottom flask (100 mL) | - | 1 | - | |
| Magnetic stirrer and stir bar | - | 1 | - | |
| Ice bath | - | 1 | - | |
| Buchner funnel and filter paper | - | 1 | - | For product isolation |
| Thin Layer Chromatography (TLC) plates | - | As needed | - | Silica gel; for reaction monitoring |
Step-by-Step Procedure
-
Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-(pentyloxy)phenyl)ethanone (2.06 g, 10.0 mmol) and 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) in 30 mL of ethanol. Stir at room temperature until a clear, homogeneous solution is formed.
-
Catalyst Preparation: In a separate beaker, prepare the catalyst solution by dissolving sodium hydroxide (1.20 g, 30.0 mmol) in the remaining 20 mL of ethanol. Note: This may generate some heat.
-
Initiation of Reaction: Cool the flask containing the ketone and aldehyde solution in an ice bath to approximately 0-5 °C. Once cooled, add the ethanolic NaOH solution dropwise over 10-15 minutes with vigorous stirring. Maintaining a low temperature during the initial addition is crucial to control the reaction rate and minimize side products.
-
Reaction Progression: After the complete addition of the base, remove the ice bath and allow the reaction mixture to stir at ambient room temperature. The reaction progress can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Typically, a solid precipitate of the chalcone product will begin to form within 1-2 hours. Allow the reaction to proceed for a total of 12-24 hours to ensure completion.[14]
-
Product Isolation (Work-up): Pour the reaction mixture into a beaker containing approximately 150 mL of crushed ice and water. Stir the mixture for 15 minutes. Neutralize the solution by slowly adding 2M HCl until the pH is approximately 7. This step precipitates the chalcone product and neutralizes the excess NaOH catalyst.[15]
-
Filtration and Washing: Collect the solid yellow precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water (2 x 25 mL) to remove any inorganic salts and impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone as bright yellow crystals.[14]
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically in the range of 85-95%.
Product Characterization
To confirm the identity and purity of the synthesized chalcone, a suite of spectroscopic techniques should be employed.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Expect to see a strong absorption band for the C=O stretch of the α,β-unsaturated ketone around 1650-1670 cm⁻¹ and a peak for the C=C vinyl stretch around 1580-1620 cm⁻¹.[8][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most definitive method for structural confirmation. The two vinylic protons (α and β to the carbonyl) will appear as doublets in the downfield region (typically 7.0-8.0 ppm). The large coupling constant (J ≈ 15-16 Hz) between them is characteristic of the trans (E) isomer, which is the thermodynamically more stable and expected product.[17] Other signals corresponding to the aromatic protons and the pentyloxy and methoxy groups will also be present in their expected regions.
-
¹³C NMR: The carbonyl carbon will appear as a distinct signal far downfield (around 185-190 ppm).[17] Signals for the vinylic and aromatic carbons will also be observed.
-
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized chalcone. For the target molecule, the expected molecular ion peak [M]⁺ would be at m/z = 324.4.
Experimental and Analytical Workflow
The entire process, from synthesis to final analysis, can be visualized as a sequential workflow.
Caption: Step-by-step workflow for chalcone synthesis and analysis.
References
- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.). Google Scholar.
- Application Notes and Protocols for Claisen- Schmidt Condensation: Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl) - Benchchem. (n.d.). BenchChem.
- Application Notes and Protocols for the Synthesis of Chalcones via Claisen-Schmidt Condensation of 2-Acetylanisole with Substitu - Benchchem. (n.d.). BenchChem.
- Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2023).
- synthesis and pharmacological applications of chalcones- a review. (2015).
- Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. (2021). Biointerface Research in Applied Chemistry.
- Spectral Properties of Chalcones II. (2012). FABAD Journal of Pharmaceutical Sciences.
- Synthesis of Chalcones from 3,5-Dihydroxyacetophenone: Application Notes and Protocols for Researchers. (n.d.). BenchChem.
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022).
- Mechanism of base-catalyzed Claisen-Schmidt condensation. (n.d.).
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. (2022).
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega.
- Claisen–Schmidt Condensation and Chalcone Synthesis. (2026). Prezi.
- An Overview of Synthesis and Applications of Chalcone Derivatives. (2024). International Journal of Scientific Research in Science and Technology.
- Claisen–Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis.
- Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. (2015). The Royal Society of Chemistry.
- (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. (n.d.).
- Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021). Biointerface Research in Applied Chemistry.
- Standard Claisen-Schmidt condensation reaction: Significance and symbolism. (2025). Wisdomlib.
- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (n.d.).
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Synthesis and Applications of Chalcone Derivatives | Al-Nahrain Journal of Science [mail.anjs.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. prezi.com [prezi.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 17. One moment, please... [biointerfaceresearch.com]
Application Notes & Protocols: 4'-Pentyloxyacetophenone as a Versatile Synthon for Novel Heterocyclic Scaffolds
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4'-pentyloxyacetophenone as a key building block for synthesizing a diverse range of novel heterocyclic compounds. We delve into the causality behind synthetic choices, offering detailed, field-proven protocols for the preparation of critical intermediates like chalcones and their subsequent conversion into high-value heterocyclic systems including pyrimidines, isoxazoles, and pyrazoles. The narrative emphasizes scientific integrity, providing robust, self-validating methodologies, visual workflows, and authoritative references to support each step.
Introduction: The Strategic Value of 4'-Pentyloxyacetophenone
In the landscape of medicinal chemistry, the acetophenone scaffold is a cornerstone for the synthesis of a multitude of biologically active molecules.[1][2] 4'-Pentyloxyacetophenone emerges as a particularly valuable starting material due to its dual functional and structural attributes. The presence of the acetyl group provides a reactive site for a variety of condensation and cyclization reactions, while the 4'-pentyloxy tail offers a strategic advantage. This lipophilic chain can significantly influence the pharmacokinetic properties of the final compounds, potentially enhancing membrane permeability and modulating protein-ligand interactions.
Heterocyclic compounds form the bedrock of modern pharmaceuticals.[3][4] Their rigid frameworks provide a three-dimensional scaffold to position functional groups in a precise orientation for biological target engagement. This guide focuses on leveraging the reactivity of 4'-pentyloxyacetophenone to first construct a versatile intermediate—a chalcone—and subsequently utilize this intermediate to forge various medicinally relevant heterocyclic rings.
Core Synthesis Workflow: From Acetophenone to Heterocycle
The central strategy involves a two-stage process. First, the acetyl group of 4'-pentyloxyacetophenone is used in a condensation reaction to create an α,β-unsaturated ketone system, known as a chalcone. This chalcone then serves as a highly reactive and versatile synthon for subsequent cyclization reactions with various binucleophiles to generate a library of distinct heterocyclic scaffolds.
Figure 1: High-level synthetic workflow.
Protocol I: Synthesis of (E)-1-(4-(pentyloxy)phenyl)-3-phenylprop-2-en-1-one (A Chalcone Intermediate)
The Claisen-Schmidt condensation is the cornerstone reaction for synthesizing chalcones, involving the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen.[5][6][7] This protocol details the synthesis of a chalcone from 4'-pentyloxyacetophenone and benzaldehyde. The use of a strong base like sodium hydroxide deprotonates the α-carbon of the acetophenone, generating an enolate which then attacks the carbonyl carbon of the aldehyde.
Experimental Protocol
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4'-pentyloxyacetophenone (10 mmol, 2.06 g) and benzaldehyde (10 mmol, 1.06 g, 1.02 mL) in 50 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Reaction Initiation: Prepare a 10% aqueous solution of sodium hydroxide (NaOH). Slowly add 25 mL of this NaOH solution dropwise to the stirred ethanolic solution over 15 minutes.[8] The reaction is exothermic; maintain the temperature around 20-25°C using a water bath if necessary.
-
Reaction Monitoring: Upon addition of the base, the solution will typically turn yellow. Stir the mixture vigorously at room temperature for 4-6 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v). The disappearance of the starting acetophenone spot indicates reaction completion.
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into 200 mL of cold distilled water with constant stirring.[8] A yellow precipitate of the chalcone will form. Continue stirring for 30 minutes, then leave the mixture in an ice bath or refrigerator for at least one hour to maximize precipitation.
-
Purification: Collect the crude product by vacuum filtration, washing the solid with copious amounts of cold water until the filtrate is neutral (pH ~7). The product can be further purified by recrystallization from ethanol to yield a crystalline yellow solid.[8][9]
-
Characterization: Dry the purified product under vacuum. Determine the melting point and characterize by FT-IR and NMR spectroscopy.
Data Presentation
| Parameter | Expected Result |
| Yield | 85-95% |
| Physical State | Yellow crystalline solid |
| Melting Point | ~90-94 °C (Varies with purity) |
| FT-IR (cm⁻¹) | ~1650-1660 (C=O stretch), ~1590-1605 (C=C stretch), ~3050 (Aromatic C-H stretch)[5] |
| ¹H NMR (CDCl₃, δ) | Signals corresponding to aromatic protons, vinyl protons (-CH=CH-), and pentyloxy group protons. |
Protocol II: Synthesis of a 4,6-Diaryl-dihydropyrimidine Derivative
The chalcone synthesized in Protocol I is a prime substrate for constructing pyrimidine rings, a scaffold present in numerous FDA-approved drugs. The reaction with binucleophiles like urea or thiourea proceeds via a Michael addition followed by intramolecular cyclization and dehydration.[3][4] This protocol describes a conventional and a microwave-assisted approach.
Sources
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. researchgate.net [researchgate.net]
- 5. ijraset.com [ijraset.com]
- 6. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. scitepress.org [scitepress.org]
- 8. tsijournals.com [tsijournals.com]
- 9. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethanone, 1-[4-(pentyloxy)phenyl]-
Welcome to the technical support center for the synthesis of Ethanone, 1-[4-(pentyloxy)phenyl]-, a key intermediate in various research and development applications, including pharmaceutical synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the final product.
I. Synthetic Strategies Overview
There are two primary and reliable synthetic routes to produce Ethanone, 1-[4-(pentyloxy)phenyl]-. The choice between them often depends on the starting materials available and the desired scale of the reaction.
-
Direct Friedel-Crafts Acylation: This is a one-step process involving the acylation of pentyl phenyl ether (4-pentyloxybenzene) with an acylating agent like acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.[2][3] This method is often preferred for its directness.
-
Two-Step Synthesis via Williamson Ether Synthesis: This approach begins with the synthesis of 4-hydroxyacetophenone, which is then followed by a Williamson ether synthesis to introduce the pentyloxy group.[4][5][6] This route can be advantageous if 4-hydroxyacetophenone is a more readily available or cost-effective starting material.
This guide will primarily focus on optimizing the more common Friedel-Crafts acylation route but will also provide insights applicable to the Williamson ether synthesis where relevant.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Ethanone, 1-[4-(pentyloxy)phenyl]-?
A1: The most prevalent method is the Friedel-Crafts acylation of pentyl phenyl ether.[2][3] This electrophilic aromatic substitution reaction directly introduces the acetyl group onto the aromatic ring, yielding the desired ketone.[7]
Q2: Which Lewis acid is best for the Friedel-Crafts acylation of pentyl phenyl ether?
A2: Aluminum chloride (AlCl₃) is the most commonly used and effective Lewis acid catalyst for this reaction.[2][3] However, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed, sometimes with milder reaction conditions.[8]
Q3: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation?
A3: The product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[2][9] This complexation effectively removes the catalyst from the reaction cycle, necessitating the use of stoichiometric or even excess amounts of the Lewis acid to drive the reaction to completion.[2][9]
Q4: Can I use acetic acid directly as the acylating agent?
A4: While acyl chlorides and anhydrides are more common, carboxylic acids can be used as acylating agents in some instances, particularly with the use of a strong Brønsted acid catalyst or under specific conditions.[2][10] However, for this specific synthesis, acetyl chloride or acetic anhydride with a Lewis acid is generally more reliable.
Q5: What are the expected physical properties of Ethanone, 1-[4-(pentyloxy)phenyl]-?
A5: It is typically a colorless or light yellow liquid at room temperature.[11] Its molecular formula is C₁₃H₁₈O₂ and it has a molecular weight of approximately 206.28 g/mol .[11][12]
III. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of Ethanone, 1-[4-(pentyloxy)phenyl]- via Friedel-Crafts acylation, providing potential causes and actionable solutions.
Problem 1: Low or No Yield
Possible Causes:
-
Catalyst Inactivity: The Lewis acid catalyst, particularly AlCl₃, is extremely sensitive to moisture.[8][9] Any water present in the glassware, solvent, or reagents will deactivate the catalyst.
-
Insufficient Catalyst: As mentioned in the FAQs, a stoichiometric amount of the Lewis acid is often necessary due to product complexation.[2][9] Using only a catalytic amount will likely result in a low yield.
-
Deactivated Aromatic Ring: While the pentyloxy group is an activating group, any impurities with strongly electron-withdrawing groups on your starting material will deactivate the ring towards electrophilic aromatic substitution.[9]
-
Sub-optimal Reaction Temperature: Some Friedel-Crafts acylations require heating to overcome the activation energy, while excessively high temperatures can lead to side reactions and decomposition.[8][9]
-
Poor Quality Reagents: The purity of the pentyl phenyl ether and the acylating agent is crucial. Impurities can interfere with the reaction.[9]
Solutions:
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware before use.
-
Use anhydrous solvents.
-
Use freshly opened or purified reagents.
-
-
Optimize Catalyst Loading:
-
Start with at least a stoichiometric equivalent of the Lewis acid relative to the acylating agent.
-
Consider a slight excess (e.g., 1.1 equivalents) of the Lewis acid.
-
-
Verify Starting Material Purity:
-
Use purified pentyl phenyl ether. If necessary, purify by distillation.
-
-
Optimize Reaction Temperature:
-
Start the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction, then gradually warm to room temperature or heat under reflux as needed.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Problem 2: Formation of Multiple Products (Isomers or Polysubstitution)
Possible Causes:
-
Ortho- Substitution: The pentyloxy group is an ortho-, para-directing activator. While the para-product is sterically favored, some ortho-isomer may form.
-
Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur with highly activated aromatic rings.[9] The introduction of the first acyl group deactivates the ring, making a second acylation less likely, but it is not impossible under harsh conditions.[9][13]
Solutions:
-
Control Reaction Temperature: Lower reaction temperatures generally favor the formation of the para-isomer.
-
Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the aromatic substrate to minimize the chance of polyacylation.
-
Purification: The ortho- and para-isomers can typically be separated by column chromatography or recrystallization.
Problem 3: Reaction Stalls or is Incomplete
Possible Causes:
-
Insufficient Reaction Time: The reaction may simply need more time to go to completion.
-
Catalyst Deactivation: Gradual deactivation of the catalyst by trace amounts of water can halt the reaction.
-
Product Inhibition: The complex formed between the product and the Lewis acid can sometimes inhibit further reaction.
Solutions:
-
Monitor the Reaction: Use TLC to track the consumption of the starting material.
-
Extend Reaction Time: If the reaction is proceeding slowly but cleanly, extending the reaction time may be sufficient.
-
Incremental Catalyst Addition: In some cases, adding a fresh portion of the Lewis acid to the stalled reaction can restart it.
IV. Experimental Protocols & Data
A. Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Carbon Disulfide (CS₂) | Inert solvents that are suitable for Friedel-Crafts reactions. DCM is a common choice. |
| Lewis Acid | Aluminum Chloride (AlCl₃) | A strong and effective catalyst for this acylation.[2] |
| Acylating Agent | Acetyl Chloride or Acetic Anhydride | Readily available and highly reactive acylating agents. |
| Stoichiometry (Substrate:Acylating Agent:Lewis Acid) | 1 : 1.1 : 1.1 | A slight excess of the acylating agent and Lewis acid ensures complete reaction. |
| Temperature | 0 °C to Reflux | Initial cooling helps control the exothermic reaction, followed by heating to drive the reaction to completion. |
| Reaction Time | 1 - 4 hours | Typically sufficient for completion, but should be monitored by TLC. |
B. Step-by-Step Synthesis Protocol (Friedel-Crafts Acylation)
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and an anhydrous solvent like dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Dissolve the acylating agent (e.g., acetyl chloride, 1.1 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension.
-
Substrate Addition: Dissolve pentyl phenyl ether (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the pentyl phenyl ether solution dropwise to the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC. If necessary, heat the reaction mixture to reflux to ensure completion.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice with vigorous stirring.[14] This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure Ethanone, 1-[4-(pentyloxy)phenyl]-.
C. Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of Ethanone, 1-[4-(pentyloxy)phenyl]-.
V. References
-
Wikipedia. Friedel–Crafts reaction. [Link]
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Autech. Understanding the Synthesis Applications of 1-[4-(Pentyloxy)phenyl]ethanone. [Link]
-
ChemBK. 1-[4-(PENTYLOXY)PHENYL]ETHANONE. [Link]
-
Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone.
-
Google Patents. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
-
Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
Eureka | Patsnap. Method for purification of 4-hydroxyacetophenone. [Link]
-
Google Patents. US20210002200A1 - Method for purification of 4-hydroxyacetophenone.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Google Patents. EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
-
SlidePlayer. Chapter 15 Reactions of Aromatic Compounds. [Link]
-
Google Patents. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
ResearchGate. Synthesis of 4-hydroxyacetophenone (Scheme-12),... [Link]
-
Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Study.com. Friedel-Crafts Reactions | Alkylation & Acylation. [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
-
ResearchGate. The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. [Link]
-
PMC - NIH. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Reddit. Friedel-crafts acylation of anisole: why do we use ice for the separation?. [Link]
-
Course Hero. Friedel-Crafts Acylation of Anisole Name of Student CHE 171 Section 101 10/4/06 Abstract. [Link]
-
PubMed. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - Google Patents [patents.google.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. chembk.com [chembk.com]
- 12. scbt.com [scbt.com]
- 13. opencourses.emu.edu.tr [opencourses.emu.edu.tr]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of Crude 4'-Pentyloxyacetophenone
Welcome to the technical support center for the purification of 4'-pentyloxyacetophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experiments. The information provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
Understanding the Compound and its Synthesis
4'-Pentyloxyacetophenone is typically synthesized via the Williamson ether synthesis. This reaction involves the deprotonation of 4'-hydroxyacetophenone to form a phenoxide, which then acts as a nucleophile, attacking an alkyl halide (in this case, a pentyl halide like 1-bromopentane) in an SN2 reaction.[1][2]
The primary purification challenge arises from separating the desired product from unreacted starting materials, the base used for deprotonation, and potential side products. Given that 4'-pentyloxyacetophenone is a low-melting solid (melting point: 16 °C), purification strategies must be chosen carefully to avoid issues like "oiling out" during recrystallization.[3][4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the purification of 4'-pentyloxyacetophenone.
Issue 1: Oily Product Obtained After Reaction Work-up
Question: After performing an aqueous work-up of my reaction mixture, I obtained an oily residue instead of a solid. How should I proceed with purification?
Answer:
An oily crude product is common for 4'-pentyloxyacetophenone due to its low melting point.[4] This oil is a mixture of your product, likely some unreacted starting materials (4'-hydroxyacetophenone and pentyl halide), and possibly some side products. The immediate goal is to remove aqueous and highly polar impurities before proceeding to more refined purification techniques.
Recommended Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude oily product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 5% sodium hydroxide (NaOH) solution. This step is crucial for removing unreacted 4'-hydroxyacetophenone by converting it to its water-soluble sodium salt.[5]
-
Water Wash: Wash the organic layer with distilled water to remove any residual NaOH.
-
Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution to facilitate the removal of dissolved water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue should be the crude, anhydrous 4'-pentyloxyacetophenone, which can then be further purified.
Issue 2: Difficulty with Recrystallization - "Oiling Out"
Question: I attempted to recrystallize my crude 4'-pentyloxyacetophenone, but it separated as an oil instead of forming crystals. How can I achieve proper crystallization?
Answer:
"Oiling out" is a common problem when dealing with low-melting-point solids.[3] It occurs when the saturated solution, upon cooling, reaches a temperature where the solute is no longer soluble but is still above its melting point. The compound then separates as a liquid (an oil) instead of a solid. This is detrimental to purification as the oil can trap impurities.[3]
Causality and Solutions:
-
Low Melting Point: The melting point of 4'-pentyloxyacetophenone is 16 °C, making it prone to oiling out at or near room temperature.[4]
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation at a temperature above the compound's melting point.[3]
-
Inappropriate Solvent Choice: A solvent with a high boiling point or one in which the compound is too soluble can exacerbate the problem.[3]
Troubleshooting Steps:
-
Select a Low-Boiling Point Solvent System: For a low-melting compound, a solvent or solvent pair with a lower boiling point is preferable. A hexane/ethyl acetate mixture is a good starting point.
-
Employ Slow Cooling: After dissolving the crude product in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling is critical for forming a well-ordered crystal lattice.
-
Induce Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure 4'-pentyloxyacetophenone.[3]
-
Low-Temperature Recrystallization: Once the solution has reached room temperature, it can be placed in a refrigerator (around 4 °C) and then a freezer to maximize crystal formation. The filtration should also be performed rapidly with pre-chilled solvent to prevent the product from melting.
Experimental Protocol: Low-Temperature Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents. A good choice would be a solvent in which the compound is soluble when warm but sparingly soluble at low temperatures (e.g., hexane or a hexane/ethyl acetate mixture).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen warm solvent.
-
Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature.
-
Refrigeration/Freezing: Place the flask in a refrigerator (4 °C) for several hours, and then in a freezer (-10 to -20 °C) to induce crystallization.
-
Isolation: Quickly filter the cold slurry using a pre-chilled Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Issue 3: Poor Separation in Column Chromatography
Question: I'm trying to purify my product using column chromatography, but I'm getting poor separation between my product and an impurity. How can I optimize the separation?
Answer:
Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, incorrect column packing, or compound degradation on the silica gel.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography.
Recommended Starting Conditions for TLC and Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).[6]
-
Mobile Phase (Eluent): A mixture of ethyl acetate and hexane is a good starting point.[6][7] Begin by testing different ratios with Thin Layer Chromatography (TLC), for example:
-
5% Ethyl Acetate / 95% Hexane
-
10% Ethyl Acetate / 90% Hexane
-
20% Ethyl Acetate / 80% Hexane
-
-
Target Rf value: Aim for an Rf value of approximately 0.2-0.4 for 4'-pentyloxyacetophenone to ensure good separation on the column.[6]
Data Presentation: Solvent Polarity and Eluting Strength
| Solvent | Polarity Index | Eluting Strength (on Silica) |
| Hexane | 0.1 | Very Low |
| Dichloromethane | 3.1 | Medium |
| Diethyl Ether | 2.8 | Medium |
| Ethyl Acetate | 4.4 | Medium-High |
| Methanol | 5.1 | High |
This table provides a general guide to solvent selection for optimizing separation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 4'-pentyloxyacetophenone?
A1: The most common impurities originate from the Williamson ether synthesis:
-
Unreacted 4'-hydroxyacetophenone: This is a polar, phenolic starting material that can be easily removed with a basic wash (e.g., with NaOH solution) during the work-up.[5]
-
Unreacted 1-bromopentane (or other pentyl halide): This is a non-polar impurity that can be removed by column chromatography or careful vacuum distillation.
-
Pentene: Formed as a byproduct of the competing E2 elimination reaction.[5] This is a volatile, non-polar impurity.
-
C-alkylated product: Although O-alkylation is generally favored for phenoxides, some C-alkylation on the aromatic ring can occur, leading to isomeric impurities.[8]
Q2: My reaction yield is very low. What could be the cause?
A2: Low yields in a Williamson ether synthesis can often be attributed to several factors:
-
Incomplete deprotonation of 4'-hydroxyacetophenone: If the base used (e.g., sodium hydride, potassium carbonate) is not strong enough or is used in insufficient quantity, the starting phenol will not be fully converted to the nucleophilic phenoxide. Ensure anhydrous conditions as water can quench the base.[9]
-
E2 Elimination: As mentioned, the alkoxide can act as a base and promote the elimination of HBr from the pentyl bromide, leading to pentene instead of the desired ether. Using a primary alkyl halide like 1-bromopentane minimizes this, but it can still occur, especially at higher temperatures.[5]
-
Reaction Time and Temperature: The reaction may not have gone to completion. Typical conditions often involve heating (e.g., 50-100 °C) for several hours (1-8 hours).[9] Monitor the reaction progress by TLC to determine the optimal reaction time.
Q3: Is vacuum distillation a viable purification method for 4'-pentyloxyacetophenone?
A3: Yes, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities or for a final purification step after chromatography. The boiling point of 4'-pentyloxyacetophenone is reported as 170-172 °C at 9-10 Torr. This technique is best suited for larger scales where recrystallization or chromatography might be less practical.
Q4: How do I perform a 2D TLC to check for compound stability on silica gel?
A4: A 2D TLC is an excellent diagnostic tool to determine if your compound is degrading on the stationary phase.[6]
Protocol for 2D TLC:
-
First Elution: Spot your crude sample on one corner of a square TLC plate, about 1 cm from the edges. Develop the plate in your chosen eluent system as you normally would.
-
Dry and Rotate: After the first run, remove the plate from the chamber and allow the solvent to fully evaporate. Then, rotate the plate 90 degrees so that the line of separated spots from the first run is now the new baseline.
-
Second Elution: Place the rotated plate in the same developing chamber with the same eluent and run the TLC again.
-
Analysis: After visualization, stable compounds will appear on the diagonal of the plate. Any new spots that appear off the diagonal are degradation products that formed during the chromatography process.[6]
Caption: Visualization of 2D TLC results for stable vs. unstable compounds.
References
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
-
CAS Common Chemistry. (n.d.). 1-[4-(Pentyloxy)phenyl]ethanone. Retrieved January 20, 2026, from [Link]
- (n.d.). Recrystallization.
- Google Patents. (n.d.). CN105085205B - A kind of preparation method of acetophenone compounds.
- (n.d.). The Williamson Ether Synthesis.
-
Keck Science Department. (2019, April 23). The Science of Recrystallization [Video]. YouTube. Retrieved January 20, 2026, from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]
- University of Toronto. (n.d.). Thin Layer Chromatography (TLC).
- University of Wisconsin-Madison. (n.d.). 5. Thin Layer Chromatography.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). Method for purification of 4-hydroxyacetophenone.
-
The Organic Chemistry Tutor. (2020, April 16). Williamson Ether Synthesis [Video]. YouTube. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Retrieved January 20, 2026, from [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. jk-sci.com [jk-sci.com]
- 9. US2507048A - Purifying crude acetophenone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(4-(pentyloxy)phenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(4-(pentyloxy)phenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
The synthesis of 1-(4-(pentyloxy)phenyl)ethanone is typically a two-step process:
-
Williamson Ether Synthesis: Formation of 4-(pentyloxy)phenol from 4-hydroxyacetophenone and a pentyl halide.
-
Friedel-Crafts Acylation: Introduction of the acetyl group onto the pentyloxybenzene.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter during these stages.
Troubleshooting Guide & FAQs
Part 1: Williamson Ether Synthesis of 4-(pentyloxy)phenol
This initial step involves the reaction of a phenoxide with an alkyl halide. While seemingly straightforward, several competing reactions can lower your yield and complicate purification.
Question 1: My yield of the desired ether is low, and I've isolated a significant amount of a byproduct that appears to be an alkene. What is happening and how can I prevent it?
Answer: The formation of an alkene is a classic side reaction in Williamson ether synthesis, resulting from an E2 elimination pathway competing with the desired SN2 substitution.[1] This is particularly prevalent under certain conditions.
-
Causality: The alkoxide or phenoxide base used to deprotonate the starting phenol is also a strong base that can abstract a proton from the alkyl halide, leading to the formation of an alkene.[2] This is more likely with secondary and tertiary alkyl halides due to steric hindrance that disfavors the SN2 pathway.[1]
-
Troubleshooting & Optimization:
-
Choice of Alkyl Halide: Always use a primary alkyl halide (e.g., 1-bromopentane or 1-iodopentane). Secondary and tertiary pentyl halides will predominantly yield the elimination product, pentene.[1]
-
Reaction Temperature: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination. Elimination reactions tend to have a higher activation energy.[1]
-
Base Selection: While a strong base is necessary to form the phenoxide, using an excessively strong or hindered base can promote elimination. For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and preferable to stronger bases like sodium hydride (NaH).[1]
-
| Parameter | Favors SN2 (Desired Ether) | Favors E2 (Alkene Byproduct) |
| Alkyl Halide | Primary | Secondary, Tertiary |
| Temperature | Lower | Higher |
| Base | Weaker, less hindered | Stronger, more hindered |
Question 2: I'm observing byproducts that suggest alkylation has occurred on the aromatic ring instead of the phenolic oxygen. Why does this C-alkylation happen, and how can I ensure O-alkylation?
Answer: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[1][2] This duality can lead to the formation of C-alkylated byproducts alongside your desired O-alkylated product.
-
Causality & Solvent Effects: The selectivity between O- and C-alkylation is heavily influenced by the solvent.[3]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are excellent choices for promoting O-alkylation.[1][3] These solvents solvate the cation of the phenoxide salt but leave the oxygen anion relatively "bare" and highly nucleophilic.
-
Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the phenoxide oxygen, effectively shielding it and reducing its nucleophilicity.[3] This can make the carbon atoms of the ring more competitive as nucleophiles, leading to increased C-alkylation.
-
-
Troubleshooting & Optimization:
-
Solvent Choice: The most critical factor is your choice of solvent. For selective O-alkylation, use a polar aprotic solvent like DMF or DMSO.[1][3]
-
Counter-ion: The nature of the counter-ion (e.g., Na⁺, K⁺) can also play a role, with some studies suggesting that different ions can influence the degree of ion pairing and, consequently, the O/C alkylation ratio.[4]
-
Caption: Control of O- vs. C-alkylation by solvent choice.
Part 2: Friedel-Crafts Acylation of 4-(pentyloxy)benzene
The second step involves introducing an acetyl group to the aromatic ring. The electron-donating pentyloxy group directs the acylation to the para position. However, the reaction conditions can lead to undesired side reactions.
Question 3: During the Friedel-Crafts acylation of 4-(pentyloxy)benzene, my main byproduct is 4-acetylphenol. What is causing the cleavage of my ether?
Answer: The cleavage of the pentyloxy ether bond is a significant side reaction during Friedel-Crafts acylation. This is caused by the Lewis acid catalyst required for the reaction.
-
Causality: Strong Lewis acids, such as aluminum chloride (AlCl₃), which are used to activate the acyl chloride, can also coordinate to the ether oxygen.[5] This coordination weakens the C-O bond, making it susceptible to cleavage.[6][7][8] The workup, which is typically aqueous, then protonates the resulting phenoxide to give 4-acetylphenol.
-
Troubleshooting & Optimization:
-
Choice of Lewis Acid: While AlCl₃ is common, it is also very harsh. Consider using a milder Lewis acid catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), which may reduce the extent of ether cleavage.
-
Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can minimize side reactions, including ether cleavage.
-
Stoichiometry of Lewis Acid: Use the minimum amount of Lewis acid required. In Friedel-Crafts acylation, the catalyst complexes with the product ketone, so slightly more than one equivalent is often necessary.[9] However, a large excess will promote ether cleavage.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the Lewis acid.
-
Caption: Competing pathways in Friedel-Crafts acylation.
Question 4: I'm getting a mixture of acylated products, including some with the acetyl group at a different position. How can I improve the regioselectivity?
Answer: The pentyloxy group is a strong ortho-, para-director due to its electron-donating nature. In this case, the para-product, 1-(4-(pentyloxy)phenyl)ethanone, is expected to be the major product due to steric hindrance at the ortho positions. If you are observing other isomers, it may be due to isomerization or other competing reactions.
-
Causality: While less common in acylation than alkylation, under harsh conditions (e.g., high temperatures, very strong Lewis acids), isomerization of the product or starting material is a possibility. Additionally, if your starting material from the Williamson ether synthesis step was a mixture of O- and C-alkylated products, the C-alkylated isomer would lead to a different acylated product.
-
Troubleshooting & Optimization:
-
Purity of Starting Material: Ensure your 4-(pentyloxy)benzene is pure and free of any C-alkylated isomers from the previous step.
-
Mild Reaction Conditions: As with preventing ether cleavage, using milder Lewis acids and lower temperatures can help prevent unwanted isomerization reactions.[10]
-
Order of Addition: Adding the substrate to the pre-formed complex of the acyl chloride and Lewis acid at a low temperature can sometimes improve selectivity.
-
Experimental Protocols
Protocol 1: Optimized Williamson Ether Synthesis for O-Alkylation
-
To a solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromopentane (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting phenol is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 4-(pentyloxy)acetophenone.
Protocol 2: Friedel-Crafts Acylation with Minimized Ether Cleavage
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.1 eq) in dichloromethane (DCM), slowly add acetyl chloride (1.05 eq).
-
Stir the mixture at 0 °C for 15 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of 4-(pentyloxy)benzene (1.0 eq) in DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor by TLC. If the reaction is slow, let it warm to room temperature.
-
Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
-
E. J. Green, J. E. M. N. Klein, and S. S. Stahl, "Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3," Chemistry – A European Journal, vol. 22, no. 48, pp. 17173–17176, Nov. 2016. [Online]. Available: [Link]
-
A. A. C. C. Pais, P. E. Abreu, and J. J. C. Teixeira-Dias, "Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride," ResearchGate, Jan. 2004. [Online]. Available: [Link]
-
Wikipedia, "Williamson ether synthesis," Wikipedia, 2023. [Online]. Available: [Link]
-
C. B. Linn and V. N. Ipatieff, "THE CLEAVAGE OF ETHERS," Organic Reactions, 1944. [Online]. Available: [Link]
-
Chemistry LibreTexts, "18.3: Reactions of Ethers - Acidic Cleavage," Chemistry LibreTexts, Mar. 19, 2024. [Online]. Available: [Link]
-
Master Organic Chemistry, "Cleavage Of Ethers With Acid," Master Organic Chemistry, Nov. 19, 2014. [Online]. Available: [Link]
-
Master Organic Chemistry, "Acidic cleavage of ethers (SN2)," Master Organic Chemistry, 2023. [Online]. Available: [Link]
-
ResearchGate, "Differential reaction energy profiles for O versus C alkylation of enolates," ResearchGate, Jan. 2013. [Online]. Available: [Link]
-
PharmaXChange.info, "Phenolates- O-alkylation and C-alkylation," PharmaXChange.info, Apr. 09, 2011. [Online]. Available: [Link]
-
D. Y. Curtin, R. J. Crawford, and M. Wilhelm, "Carbon versus oxygen alkylation in reactions of phenoxide ions with cyclopropylmethyl bromide," Journal of the Chemical Society D: Chemical Communications, no. 15, p. 562, 1968. [Online]. Available: [Link]
-
S. S. Jamadagni, J. M. Armas, and S. S. X. Y. Chen, "Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in," The Journal of Organic Chemistry, vol. 81, no. 8, pp. 3105–3113, Mar. 24, 2016. [Online]. Available: [Link]
-
Wikipedia, "Friedel–Crafts reaction," Wikipedia, 2023. [Online]. Available: [Link]
-
J&K Scientific LLC, "Williamson Ether Synthesis," J&K Scientific LLC. [Online]. Available: [Link]
-
BYJU'S, "Friedel Crafts Acylation And Alkylation Reaction," BYJU'S. [Online]. Available: [Link]
-
Master Organic Chemistry, "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation," Master Organic Chemistry, May 17, 2018. [Online]. Available: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. researchgate.net [researchgate.net]
- 5. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. 傅-克酰基化反应 [sigmaaldrich.com]
Optimizing reaction conditions for the etherification of 4-hydroxyacetophenone
Welcome to the technical support center for the etherification of 4-hydroxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for successful synthesis.
Section 1: Troubleshooting Guide
The etherification of 4-hydroxyacetophenone, commonly achieved through the Williamson ether synthesis, is a robust reaction.[1][2] However, like any chemical transformation, it can present challenges. This section addresses common issues in a question-and-answer format to help you diagnose and solve problems effectively.
Problem: Low or No Product Yield
Question: My reaction is resulting in a very low yield of the desired 4-alkoxyacetophenone. What are the potential causes and how can I improve it?
Answer: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Incomplete Deprotonation | Ensure the base is strong enough and used in a slight excess (1.1-1.5 equivalents). For aryl ethers, bases like K₂CO₃, Cs₂CO₃, NaOH, or KOH are typically effective.[2] Using stronger bases like NaH or KH can also be an option, particularly if other methods fail.[2] | The phenolic proton of 4-hydroxyacetophenone must be completely removed to form the more nucleophilic phenoxide ion. Incomplete deprotonation leads to unreacted starting material. |
| Moisture in the Reaction | Use anhydrous solvents and thoroughly dry all glassware. If using a solid base like NaH, ensure it has not been deactivated by moisture.[3] | The Williamson ether synthesis is highly sensitive to water. Water can consume the base and hydrolyze the alkyl halide, reducing the efficiency of the desired reaction.[3] |
| Poor Quality of Reagents | Use freshly purified 4-hydroxyacetophenone and alkyl halide. Commercial 4-hydroxyacetophenone can contain impurities like phenol.[4][5] | Impurities in the starting materials can lead to side reactions and lower the yield of the desired ether. Recrystallization is a common method for purifying 4-hydroxyacetophenone.[4][6][7] |
| Suboptimal Reaction Temperature | The typical temperature range for Williamson ether synthesis is 50-100 °C.[3][8][9] Start at a lower temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC. Gradually increase the temperature if the reaction is sluggish. | Higher temperatures increase the reaction rate but can also promote side reactions like elimination, especially with secondary or tertiary alkyl halides.[3][10] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 8 hours.[3][8][9] | The reaction may not have reached completion. Monitoring allows for determination of the optimal reaction time to maximize conversion without product decomposition. |
Problem: Formation of Side Products
Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
Answer: The primary competing side reaction in the Williamson ether synthesis is elimination (E2), particularly when using sterically hindered alkyl halides.[10][11] C-alkylation of the phenoxide is another possibility.[2][9]
| Side Product | Minimization Strategy | Scientific Rationale |
| Alkene (from E2 Elimination) | Use a primary alkyl halide whenever possible.[10][11] Maintain the lowest effective reaction temperature.[10] | The phenoxide ion is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an alkene. This is more prevalent with secondary and tertiary alkyl halides which are more prone to elimination.[10][11] |
| C-Alkylated Product | The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[1][2][10] | The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[9] Solvent polarity can influence the site of attack. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection of reagents and reaction conditions for the etherification of 4-hydroxyacetophenone.
Q1: What is the best base to use for the deprotonation of 4-hydroxyacetophenone?
For the synthesis of aryl ethers, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and are generally preferred for their ease of handling compared to stronger, more reactive bases.[2] Sodium hydroxide (NaOH) and potassium hydroxide (KOH) can also be used, especially under phase-transfer catalysis conditions.[2][8] For less reactive alkylating agents or to drive the reaction to completion, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be employed, but require anhydrous conditions.[2]
Q2: Which solvent is most suitable for this reaction?
Polar aprotic solvents are generally the best choice as they can accelerate Sₙ2 reactions.[8][10] Commonly used solvents include:
-
Acetone: A good, relatively low-boiling solvent that works well with carbonate bases.[12]
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO): These are excellent solvents for increasing the rate of reaction.[1][2]
-
Acetonitrile: Another suitable polar aprotic solvent.[8]
Protic solvents like ethanol can be used, but they may slow down the reaction by solvating the phenoxide nucleophile.[11][13]
Q3: Can I use any alkyl halide for this reaction?
The choice of alkyl halide is critical. The reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance.[2][9]
-
Primary alkyl halides are the best choice as they are most susceptible to Sₙ2 attack and less prone to the competing E2 elimination reaction.[10][11]
-
Secondary alkyl halides can lead to a mixture of the desired ether (Sₙ2 product) and an alkene (E2 product).[11]
-
Tertiary alkyl halides will primarily undergo elimination to form an alkene and are generally not suitable for this reaction.[2][10]
Q4: What is Phase-Transfer Catalysis (PTC) and how can it help?
Phase-transfer catalysis is a technique used to facilitate the reaction between reactants in different phases (e.g., a solid or aqueous phase and an organic phase).[14][15] In the context of this etherification, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be used.[8] The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where it can react with the alkyl halide.[8] This can lead to increased yields, reduced reaction times, and allow for the use of less expensive bases like NaOH or KOH.[8][14][16]
Section 3: Experimental Protocols & Visualization
This section provides a general experimental procedure for the etherification of 4-hydroxyacetophenone and includes visual aids to better understand the workflow and reaction mechanism.
General Experimental Protocol: Synthesis of 4-Propoxyacetophenone
This protocol is a modification of a known procedure and should be adapted and optimized for specific laboratory conditions.[12]
Materials:
-
4-Hydroxyacetophenone
-
1-Bromopropane (or other suitable primary alkyl halide)
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Diatomaceous earth (Celite)
-
Activated charcoal
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyacetophenone (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the mixture and add 1-bromopropane (1.1 eq).
-
Heat the mixture to reflux and maintain for several hours (monitor by TLC until the starting material is consumed).
-
Cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and treat with activated charcoal to decolorize.
-
Filter the solution through a pad of diatomaceous earth.
-
Concentrate the filtrate and dry the resulting product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Reaction Mechanism```dot
Caption: Systematic Troubleshooting Workflow.
References
- BenchChem. (n.d.). Troubleshooting low yield in Williamson ether synthesis of crown ethers.
- Discussion Forum. (2024, February 13). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?
- PrepChem.com. (n.d.). Synthesis of 4'-Propoxyacetophenone.
- BenchChem. (n.d.). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene.
- J.J. Li. (n.d.). Williamson Ether Synthesis. In Name Reactions.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- BenchChem. (n.d.). Troubleshooting Williamson ether synthesis side reactions.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Williamson ether synthesis.
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
- Google Patents. (n.d.). EP0254536B1 - Process for purifying 4-hydroxy-acetophenone.
- Eureka | Patsnap. (2020, February 6).
- BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
- European Patent Office. (n.d.).
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Google Patents. (n.d.).
- Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield.
- ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction?
- Francis Academic Press. (n.d.).
- ChemicalBook. (n.d.). 4'-Hydroxyacetophenone synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4'-Hydroxyacetophenone: A Cornerstone in Organic Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4'-Hydroxyacetophenone in Modern Organic Synthesis.
- CRDEEP Journals. (n.d.).
- NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship. (n.d.). Attempted Synthesis of 4'-Hydroxyacetophenone-1H-benzotriazole by Benzyne-Azide Click Chemistry.
- Semantic Scholar. (1975, December 23).
- Frontiers. (2022, July 22).
- Industrial Phase-Transfer C
- Semantic Scholar. (n.d.).
- European Patent Office. (1986, January 8).
- ResearchGate. (n.d.). Synthesis of 4-hydroxyacetophenone (Scheme-12).
- Reddit. (2021, February 6).
- Google Patents. (n.d.).
- European Patent Office. (2023, November 8). METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE - EP 3526188 B1.
- Mąkosza, M. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?
- Frontiers. (2022, July 22).
- Khan Academy. (2025, July 20). Alcohols, phenols and acids | Grade 12 | Chemistry.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxyacetophenone.
- Google Patents. (n.d.). CA1298316C - Process for producing 4-hydroxyacetophenone.
- Scribd. (n.d.). 4 Hydroxy Acetophenone.
- ResearchGate. (2015, August 9).
- Organic Chemistry Portal. (n.d.).
- National Institutes of Health. (n.d.).
Sources
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 7. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. reddit.com [reddit.com]
- 14. crdeepjournal.org [crdeepjournal.org]
- 15. ptfarm.pl [ptfarm.pl]
- 16. phasetransfer.com [phasetransfer.com]
Stability and degradation of Ethanone, 1-[4-(pentyloxy)phenyl]- under different conditions
Welcome to the comprehensive technical guide for Ethanone, 1-[4-(pentyloxy)phenyl]-, also known as 4'-pentyloxyacetophenone (CAS No. 5467-56-1).[1][2][3][4][5][6] This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this key chemical intermediate.[1][7] This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to navigate the challenges associated with handling and analyzing this compound.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the stability and handling of Ethanone, 1-[4-(pentyloxy)phenyl]-.
Q1: What are the primary factors that cause the degradation of Ethanone, 1-[4-(pentyloxy)phenyl]-? A1: As an aromatic ketone with an ether linkage, this compound is primarily susceptible to three main degradation pathways:
-
Photodegradation: Aromatic ketones are known to absorb UV light, which can induce photochemical reactions and lead to molecular breakdown.[8] This is often a significant stability concern.
-
Oxidation: The presence of atmospheric oxygen, peroxide impurities, or metal ions can trigger oxidative degradation.[8][9] The electron-rich phenyl ether moiety can be particularly susceptible.
-
Hydrolysis: The ether and ketone functional groups can be susceptible to hydrolysis, especially under strong acidic or basic conditions at elevated temperatures.[8][10]
Q2: My sample of 1-[4-(pentyloxy)phenyl]ethanone is developing a yellow or brownish tint. What does this indicate? A2: A change in color from colorless or white to yellow or brown is a common visual indicator of degradation, most frequently due to oxidation or photodegradation.[8][9] These processes can form highly conjugated degradation products that absorb visible light, resulting in discoloration.[8]
Q3: What are the ideal storage conditions for ensuring the long-term stability of this compound? A3: To ensure maximum stability, the compound should be stored in a cool, dark, and dry environment.[8] The recommended practice is to store it in a refrigerator (2-8°C) or freezer inside a tightly sealed, opaque container to protect it from light, moisture, and air.[8] For highly sensitive applications or long-term archival, flushing the container with an inert gas like argon or nitrogen before sealing is advisable to displace oxygen and prevent oxidation.[8][11]
Q4: Why is a forced degradation study necessary for this compound? A4: Forced degradation studies, or stress testing, are crucial in pharmaceutical development.[12] They help establish the intrinsic stability of the molecule, identify likely degradation products, and elucidate degradation pathways.[12][13] This information is essential for developing stability-indicating analytical methods, which can accurately quantify the drug substance in the presence of its degradants, a requirement for regulatory submissions.[10][13]
Troubleshooting Guide for Experimental Issues
This section provides solutions to specific problems you may encounter during your research.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of the compound in solution after preparation due to light exposure or temperature. | Prepare solutions fresh before each use. Use amber-colored volumetric flasks and HPLC vials to protect samples from light.[11] If working with a batch, keep the autosampler tray cooled. |
| Appearance of unexpected peaks in chromatograms. | Formation of new degradation products under your experimental or storage conditions. | This is a key indicator of instability. Characterize these new peaks using mass spectrometry (MS) to identify their mass and potential structure. Perform a systematic forced degradation study (see Section 3) to intentionally generate and identify these degradants.[8][11] |
| Loss of compound potency or biological activity over time. | Chemical degradation of the parent molecule. | Re-evaluate your storage and handling procedures. Conduct a time-course stability study under your specific experimental conditions (e.g., in your formulation buffer at a specific pH and temperature) to quantify the rate of degradation.[11] |
| Physical changes in the solid compound (e.g., clumping, discoloration). | Absorption of moisture or degradation due to oxidation/light exposure. | Store the compound in a desiccator, especially if working in a humid environment. If sensitivity to oxidation is confirmed, store under an inert atmosphere (nitrogen or argon).[11] |
In-Depth Technical Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the stability profile of a molecule.[12] The goal is to achieve partial degradation, typically between 5-20%, to ensure that the primary degradation products are formed without being further degraded themselves.[12]
Workflow for Forced Degradation Study
The following diagram outlines the logical flow for conducting a comprehensive forced degradation study.
Caption: A typical workflow for conducting forced degradation studies.
Step-by-Step Protocols
Initial Preparation:
-
Prepare a stock solution of Ethanone, 1-[4-(pentyloxy)phenyl]- at a concentration of 1 mg/mL in a suitable solvent mixture, such as acetonitrile/water (50:50 v/v).
-
For each condition, use a sufficient volume of the stock solution. Prepare a "time zero" (T0) sample by immediately diluting the stock to the target analytical concentration (e.g., 0.1 mg/mL) and analyzing it.
-
For photolytic and thermal studies, include dark and room temperature controls, respectively, to differentiate between degradation pathways.[14][15]
A. Hydrolytic Degradation
-
Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Neutral: Mix 1 mL of stock solution with 1 mL of purified water.
-
Incubate all three solutions in sealed vials at 70°C.[13] Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).
-
Before analysis, cool the aliquots to room temperature and neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute to the target analytical concentration with the mobile phase.
B. Oxidative Degradation
-
Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%.[10]
-
Maintain the solution at room temperature and protect it from light.
-
Withdraw and analyze aliquots at various time points (e.g., 2, 8, 24 hours).
-
Dilute to the target analytical concentration with the mobile phase for analysis.
C. Photolytic Degradation
-
Expose a solid sample and a solution of the compound (e.g., 0.1 mg/mL) to a light source that complies with ICH Q1B guidelines.[16]
-
The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][16]
-
Simultaneously, expose identical samples protected from light (e.g., wrapped in aluminum foil) as dark controls to assess the contribution of thermal degradation during the study.
-
Analyze the exposed samples and dark controls.
D. Thermal Degradation
-
Place a solid sample of the compound in a controlled humidity and temperature oven at 70°C for 48 hours.[8][13]
-
Separately, place a solution of the compound (in a suitable solvent) in an oven at 70°C for 48 hours.
-
At specified time points, prepare solutions from the solid sample or dilute the stored solution for analysis.
Potential Degradation Pathways
Based on the chemical structure of an aromatic ketone with a phenyl ether group, several degradation pathways can be hypothesized. A particularly relevant mechanism for similar structures like 4-hydroxyacetophenone is the Baeyer-Villiger oxidation.[17]
Caption: Potential degradation pathways for 1-[4-(pentyloxy)phenyl]ethanone.
Explanation of Pathways:
-
Oxidative Pathway: A Baeyer-Villiger type oxidation, mediated by peroxides, could convert the ketone into an ester (4-(pentyloxy)phenyl acetate).[17] This is a common reaction for ketones.
-
Hydrolytic Pathway: The resulting ester is susceptible to acid- or base-catalyzed hydrolysis, which would cleave it to form 4-(pentyloxy)phenol and acetic acid. The original ether linkage could also be cleaved under very harsh acidic conditions, though this is generally less likely.
-
Photolytic Pathway: Exposure to UV light can generate radical intermediates, leading to a complex mixture of photoproducts through various cleavage and recombination reactions.[8][18]
Data Summary and Interpretation
After performing forced degradation studies, the results should be tabulated to provide a clear overview of the compound's stability profile. The following table presents a hypothetical summary.
| Stress Condition | Parameters | Duration | % Degradation of Parent | Major Degradation Products Formed |
| Acid Hydrolysis | 0.1 M HCl | 48 h | ~ 8% | 4-(Pentyloxy)phenol |
| Base Hydrolysis | 0.1 M NaOH | 24 h | ~ 15% | 4-(Pentyloxy)phenol |
| Oxidation | 3% H₂O₂ | 8 h | ~ 20% | 4-(Pentyloxy)phenyl acetate, 4-(Pentyloxy)phenol |
| Photolysis | ICH Q1B | - | ~ 25% | Multiple, uncharacterized |
| Thermal (Solid) | 70°C | 48 h | < 2% | None significant |
| Thermal (Solution) | 70°C | 48 h | ~ 5% | Minor peaks observed |
Interpretation: This hypothetical data suggests that the compound is most sensitive to oxidation and photolysis. It is relatively stable to heat in its solid form but shows some degradation in solution. The formation of 4-(pentyloxy)phenol in both hydrolytic and oxidative conditions suggests that the Baeyer-Villiger oxidation followed by hydrolysis is a plausible and significant degradation pathway.
References
- BenchChem. (n.d.). Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.
- Comptes Rendus de l'Académie des Sciences. (2019). Voltammetric oxidation of acetophenone derivatives and benzophenone in acetonitrile on a platinum and glassy carbon electrode.
- BenchChem. (n.d.). Technical Support Center: Managing Oxidation of Diaminoacetophenone Derivatives.
- PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- ResearchGate. (n.d.). Voltammetric oxidation of acetophenone derivatives and benzophenone in acetonitrile on a platinum and glassy carbon electrode | Request PDF.
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- MedCrave online. (2016). Forced Degradation Studies.
- ResearchGate. (n.d.). Degradation of acetophenone in oxygen-and nitrogen-sparged solutions containing additional scavengers.
- Chembeier. (n.d.). Understanding the Synthesis Applications of 1-[4-(Pentyloxy)phenyl]ethanone.
- BenchChem. (n.d.). Stability and degradation of 4-Acetoxy-4'-pentyloxybenzophenone.
- ChemicalBook. (n.d.). 1-[4-(PENTYLOXY)PHENYL]ETHANONE | 5467-56-1.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- PMC - NIH. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
- ChemicalBook. (n.d.). 1-[4-(PENTYLOXY)PHENYL]ETHANONE CAS#.
- ECHEMI. (n.d.). 1-[4-(Pentyloxy)phenyl]ethanone Formula.
- Santa Cruz Biotechnology. (n.d.). 1-[4-(pentyloxy)phenyl]ethanone.
- BLD Pharm. (n.d.). 1-(4-(Pentyloxy)phenyl)ethanone.
- CAS Common Chemistry. (n.d.). 1-[4-(Pentyloxy)phenyl]ethanone.
- Q1 Scientific. (2021). Photostability testing theory and practice.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- ResearchGate. (n.d.). (PDF) Photostability testing of pharmaceutical products.
- Eawag-BBD. (2001). 4-Hydroxyacetophenone Degradation Pathway.
- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
Sources
- 1. 1-[4-(PENTYLOXY)PHENYL]ETHANONE | 5467-56-1 [chemicalbook.com]
- 2. 1-[4-(PENTYLOXY)PHENYL]ETHANONE CAS#: [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. 5467-56-1|1-(4-(Pentyloxy)phenyl)ethanone|BLD Pharm [bldpharm.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acdlabs.com [acdlabs.com]
- 13. pharmatutor.org [pharmatutor.org]
- 14. q1scientific.com [q1scientific.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. 4-Hydroxyacetophenone Degradation Pathway [eawag-bbd.ethz.ch]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4'-Pentyloxyacetophenone
Welcome to the technical support center for the purification of 4'-pentyloxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for obtaining high-purity 4'-pentyloxyacetophenone.
Introduction
4'-Pentyloxyacetophenone is a key intermediate in the synthesis of various organic molecules. Its purity is paramount for the successful outcome of subsequent reactions and for meeting the stringent quality standards in pharmaceutical development. This guide provides a comprehensive overview of common impurities and detailed methodologies for their removal through recrystallization and column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 4'-pentyloxyacetophenone sample?
The impurity profile of 4'-pentyloxyacetophenone largely depends on its synthetic route, which is commonly the Williamson ether synthesis from 4'-hydroxyacetophenone and a pentyl halide (e.g., 1-bromopentane).[1][2][3][4][5] Potential impurities include:
-
Unreacted 4'-hydroxyacetophenone: Due to incomplete alkylation, this is a very common impurity.
-
Unreacted pentyl halide: Excess alkylating agent may remain.
-
Dipentyl ether: Formed by the reaction of pentoxide with another molecule of pentyl halide.
-
Products of side reactions: Such as elimination products from the pentyl halide, especially if it is a secondary or tertiary halide.[2]
-
Solvent residues: From the reaction and workup steps.
Q2: What is the expected appearance and melting point of pure 4'-pentyloxyacetophenone?
Pure 4'-pentyloxyacetophenone is expected to be a solid with a melting point of approximately 16°C.[6] It has a boiling point of 170-172°C at a reduced pressure of 9-10 Torr.[6]
Q3: Which analytical techniques are best suited for assessing the purity of 4'-pentyloxyacetophenone?
A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[10][11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and for detecting and quantifying impurities with distinct spectral signatures.[15][16][17][18]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups and can be used to compare the purified sample to a reference spectrum.[19]
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent in which the compound of interest is soluble at high temperatures but insoluble at low temperatures, while the impurities remain soluble at all temperatures or are insoluble at all temperatures.
Q4: My 4'-pentyloxyacetophenone oils out during recrystallization. What should I do?
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the cooling is too rapid or the solvent is not ideal.
-
Probable Cause: The boiling point of the solvent is too high, or the solution is being cooled too quickly. The low melting point of 4'-pentyloxyacetophenone (16°C) makes it prone to oiling out.[6]
-
Solution:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") to the hot solution until it just becomes cloudy. Then add a few drops of the original solvent to clarify the solution.
-
Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.
-
Scratch the inside of the flask with a glass rod to induce crystallization.
-
Add a seed crystal of pure 4'-pentyloxyacetophenone if available.
-
Q5: I am getting very low recovery after recrystallization. How can I improve the yield?
-
Probable Cause:
-
Too much solvent was used, and the compound remains dissolved even at low temperatures.
-
The compound is significantly soluble in the chosen solvent even at low temperatures.
-
The crystals were not completely collected during filtration.
-
-
Solution:
-
If too much solvent was used, you can carefully evaporate some of the solvent and attempt to recrystallize again.
-
Cool the solution in an ice bath or refrigerator for a longer period to maximize crystal formation.
-
Minimize the amount of cold solvent used to wash the crystals during filtration.
-
Consider using a different solvent or a solvent mixture.
-
Solvent Selection for Recrystallization of 4'-Pentyloxyacetophenone
| Solvent/Solvent System | Rationale |
| Ethanol/Water | 4'-Pentyloxyacetophenone is likely soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can induce crystallization. This is a common and effective solvent system for many organic compounds.[24] |
| Hexane/Ethyl Acetate | Hexane is a non-polar solvent, while ethyl acetate is more polar. 4'-Pentyloxyacetophenone should be soluble in hot ethyl acetate and less soluble in hexane. A mixture can be optimized for good recovery. |
| Isopropanol | A good single solvent to try. It has a lower boiling point than water, which can reduce the risk of oiling out. |
Experimental Protocol: Recrystallization
-
Dissolve the crude 4'-pentyloxyacetophenone in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot filter the solution to remove the activated charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Troubleshooting Purification by Column Chromatography
Column chromatography is an excellent technique for separating compounds with different polarities.[25] For 4'-pentyloxyacetophenone, the main goal is to separate it from the more polar unreacted 4'-hydroxyacetophenone and the less polar byproducts.
Q6: I am not getting good separation between my product and an impurity on the column. What can I do?
-
Probable Cause:
-
The mobile phase polarity is too high or too low.
-
The column was not packed properly, leading to channeling.
-
The sample was loaded in too large a volume of solvent.
-
-
Solution:
-
Optimize the mobile phase: Use TLC to test different solvent systems. A good mobile phase will give your product an Rf value of around 0.3-0.4. For 4'-pentyloxyacetophenone, a gradient of ethyl acetate in hexane is a good starting point. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.
-
Repack the column: Ensure the silica gel is packed uniformly without any air bubbles.
-
Load the sample carefully: Dissolve the crude product in a minimal amount of the initial mobile phase or a less polar solvent like dichloromethane and load it onto the column in a narrow band.
-
Q7: My product is eluting too quickly or not at all. How do I adjust the mobile phase?
-
Probable Cause:
-
Eluting too quickly: The mobile phase is too polar.
-
Not eluting: The mobile phase is not polar enough.
-
-
Solution:
-
Too quickly: Decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane).
-
Not eluting: Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
-
Column Chromatography Parameters for 4'-Pentyloxyacetophenone
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) | Standard stationary phase for normal-phase chromatography, effective for separating compounds with different polarities. |
| Mobile Phase | Gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing to 20:80) | This allows for the elution of non-polar impurities first, followed by the product, and finally the more polar unreacted starting material. |
Experimental Protocol: Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pack a column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel.
-
Pre-elute the column with the initial mobile phase.
-
Dissolve the crude 4'-pentyloxyacetophenone in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully load the sample onto the top of the silica gel.
-
Begin eluting with the mobile phase, starting with the lowest polarity.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent.
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for the purification of 4'-pentyloxyacetophenone.
References
-
1-[4-(Pentyloxy)phenyl]ethanone. CAS Common Chemistry. [Link]
-
4'-(Pentyloxy)acetophenone - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
-
Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
4'-(Pentyloxy)acetophenone - Optional[FTIR] - Spectrum. SpectraBase. [Link]
- Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Mobile Phase Selectivity. Phenomenex. [Link]
-
List of major mobile phases and HPLC columns screened. ResearchGate. [Link]
-
p-(Pentyloxy)acetophenone. GSRS. [Link]
-
How To Choose Mobile Phase For Column Chromatography? Chemistry For Everyone. [Link]
-
4-Acetylanisole. NIST WebBook. [Link]
-
Synthesis, Characterization and Chlorination of 4-(Pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine. MDPI. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Supporting information. The Royal Society of Chemistry. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
What's the best solvent to remove these crystals and recrystallize it? Reddit. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
-
p-(Pentyloxy)acetophenone. PubChem. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. ResearchGate. [Link]
-
Synthesis and Characterization of Heterocyclic Compounds Derived From 4- Hydroxy and 4-Amino Acetophenone. ResearchGate. [Link]
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. [Link]
-
Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Preliminary phytochemical and GC-MS Screening of Ethanol extract of Khaya ivorensis bark, and Flabellaria paniculata. ResearchGate. [Link]
-
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. ResearchGate. [Link]
-
GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org. [Link]
-
-
The Royal Society of Chemistry. [Link]
-
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
- Method for purification of 4-hydroxyacetophenone.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio- Active Compounds and Phytochemical Analyses in Three Species of. ResearchGate. [Link]
-
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]
-
4'-Hydroxyacetophenone. PubChem. [Link]
-
Acetophenone. NIST WebBook. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. [Link]
-
A Practical Method for Synthesizing Iptacopan. MDPI. [Link]
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. francis-press.com [francis-press.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tjpps.org [tjpps.org]
- 13. scirp.org [scirp.org]
- 14. repository.unar.ac.id [repository.unar.ac.id]
- 15. spectrabase.com [spectrabase.com]
- 16. rsc.org [rsc.org]
- 17. 4'-Hydroxyacetophenone(99-93-4) 1H NMR [m.chemicalbook.com]
- 18. rsc.org [rsc.org]
- 19. spectrabase.com [spectrabase.com]
- 20. Reagents & Solvents [chem.rochester.edu]
- 21. reddit.com [reddit.com]
- 22. reddit.com [reddit.com]
- 23. m.youtube.com [m.youtube.com]
- 24. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
- 25. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Selection for the Synthesis of Ethanone, 1-[4-(pentyloxy)phenyl]-
Introduction:
Welcome to the technical support center dedicated to the synthesis of Ethanone, 1-[4-(pentyloxy)phenyl]-. This guide is crafted for researchers, scientists, and professionals in drug development, offering in-depth, field-tested insights into catalyst selection and troubleshooting for this crucial synthesis. Our objective is to transcend basic protocols by providing the scientific rationale needed to make informed decisions, effectively troubleshoot experimental challenges, and optimize laboratory results.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
Question 1: What are the most common catalytic methods for synthesizing Ethanone, 1-[4-(pentyloxy)phenyl]-, and what are the primary catalysts used?
The most prevalent and industrially significant method for synthesizing Ethanone, 1-[4-(pentyloxy)phenyl]-, is the Friedel-Crafts acylation of 4-pentyloxybenzene.[1] In this electrophilic aromatic substitution reaction, an acyl group is introduced onto the aromatic ring.[2][3] The choice of catalyst is critical for achieving high yield and selectivity.
The primary catalysts are Lewis acids, which activate the acylating agent (e.g., acetyl chloride or acetic anhydride).[4][5][6] Commonly used catalysts include:
-
Aluminum chloride (AlCl₃): A strong and traditional Lewis acid catalyst for this reaction.[4][5][7]
-
Iron(III) chloride (FeCl₃) and Zinc chloride (ZnCl₂): Milder Lewis acids that can also be effective.[4][7]
-
Zeolites: These are solid acid catalysts that offer advantages in terms of reusability and selectivity.[7][8][9][10][11]
Question 2: How do I choose between a homogeneous (e.g., AlCl₃) and a heterogeneous catalyst (e.g., a zeolite)?
The decision between a homogeneous and a heterogeneous catalyst involves balancing activity, selectivity, and practical process considerations.[2][12][13][14]
| Catalyst Type | Advantages | Disadvantages | Best For |
| Homogeneous (e.g., AlCl₃) | High activity, often leading to faster reaction rates.[14] | Difficult to separate from the reaction mixture, requiring stoichiometric amounts and generating significant waste.[2][15] | Bench-scale synthesis where speed is a priority over process efficiency. |
| Heterogeneous (e.g., Zeolites) | Easily separated and recyclable, leading to a more sustainable process.[2][8][16] Can offer high selectivity due to their shape-selective nature.[8][10][11] | May exhibit lower activity, sometimes requiring higher temperatures or longer reaction times.[2] | Pilot-scale and industrial production where catalyst reusability and product purity are paramount.[2] |
Decision Workflow for Catalyst Type Selection:
Caption: Decision tree for selecting between homogeneous and heterogeneous catalysts.
Section 2: Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of Ethanone, 1-[4-(pentyloxy)phenyl]-.
Problem 1: Low or no product yield.
Possible Cause 1.1: Inactive Catalyst
-
Why it happens: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture and will hydrolyze, rendering them inactive.[17][18] Zeolites can also be deactivated by adsorbed water.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. It is crucial to prevent any moisture from entering the reaction.[17]
-
Use Fresh Catalyst: Use a freshly opened container of the Lewis acid catalyst.
-
Sufficient Catalyst Loading: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the product ketone can form a stable complex with the catalyst.[15][17]
-
Possible Cause 1.2: Poor Quality Reagents
-
Why it happens: Impurities in the starting materials can interfere with the reaction.[17]
-
Troubleshooting Steps:
-
Verify Reagent Purity: Check the purity of your 4-pentyloxybenzene and acylating agent.
-
Purify Reagents: If necessary, purify your starting materials before use.
-
Problem 2: Formation of multiple side products, particularly isomers.
-
Why it happens: The pentyloxy group is an ortho, para-directing group in electrophilic aromatic substitution.[1][19] This means that acylation can occur at the positions ortho or para to the pentyloxy group. Due to steric hindrance from the bulky pentyloxy group, the acylation reaction predominantly occurs at the less hindered para-position.[1]
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity for the para product.[17]
-
Catalyst Choice: Shape-selective catalysts like zeolites can favor the formation of the para isomer.[7][10][11][20]
-
Solvent Effects: The choice of solvent can influence the ortho/para ratio.
-
Reaction Pathway and Isomer Formation:
Caption: Factors influencing ortho vs. para selectivity in Friedel-Crafts acylation.
Section 3: Experimental Protocols
Protocol 3.1: General Procedure for Friedel-Crafts Acylation using a Homogeneous Catalyst (AlCl₃)
This is a general guideline and may require optimization.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a drying tube. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: Suspend anhydrous AlCl₃ in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) in the flask and cool the mixture in an ice bath.
-
Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride) dropwise to the stirred suspension.
-
Addition of Substrate: Add a solution of 4-pentyloxybenzene in the same solvent dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) and monitor its progress using TLC or GC.
-
Work-up: Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl. Separate the organic layer, wash it with water, a sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Section 4: References
-
Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
-
Sathee Jee. Friedel Crafts Reaction.
-
Benchchem. troubleshooting Friedel-Crafts acylation catalyst deactivation.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
-
Wikipedia. Friedel–Crafts reaction.
-
Taylor & Francis Online. Friedel-Crafts Acylation of Aromatic Hydrocarbons Using Zeolites.
-
Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
-
Benchchem. A Comparative Guide to Homogeneous and Heterogeneous Catalysts in Friedel-Crafts Acylation.
-
Organic Chemistry Portal. Friedel-Crafts Acylation.
-
ResearchGate. Friedel-Crafts Acylation of Aromatic Ethers Using Zeolites.
-
Benchchem. Technical Support Center: Catalyst Selection for Friedel-Crafts Acylation of Bromobenzene.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
SciSpace. Zeolite Catalyzed Friedel-Crafts Reactions: A Review.
-
Bentham Science. Zeolite Catalyzed Friedel-Crafts Reactions: A Review.
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
-
Benchchem. Application Notes and Protocols for the Friedel-Crafts Acylation of 4-Pentyloxybenzene.
-
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
-
ResearchGate. Use of Solid Catalysts in Friedel—Crafts Acylation Reactions | Request PDF.
-
Homogeneous vs Heterogeneous Catalysts.
-
MDPI. A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability.
-
Chad's Prep. EAS Friedel Crafts Alkylation and Acylation.
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
-
PMC. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water.
-
13 Friedel-Crafts Acylation.
-
Chemistry LibreTexts. 3.8: Day 25- Homogeneous and Heterogeneous Catalysis.
-
YouTube. Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry.
-
SciRP.org. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Zeolite Catalyzed Friedel-Crafts Reactions: A Review (2020) | Yogeesha N. Nayak | 15 Citations [scispace.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. ethz.ch [ethz.ch]
- 13. mdpi.com [mdpi.com]
- 14. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. scirp.org [scirp.org]
Technical Support Center: Minimizing Byproduct Formation in 4'-Pentyloxyacetophenone Synthesis
Welcome to the technical support guide for the synthesis of 4'-Pentyloxyacetophenone. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this common yet nuanced chemical transformation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
The synthesis of 4'-Pentyloxyacetophenone is typically achieved via the Williamson ether synthesis, a robust and widely used SN2 reaction.[1] The primary pathway involves the deprotonation of 4'-hydroxyacetophenone to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an n-pentyl halide, such as 1-bromopentane.[2]
While straightforward in principle, this reaction is susceptible to several competing pathways that lead to byproduct formation, reducing yield and complicating purification. This guide provides direct answers to common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.
Q1: My final product is contaminated with a significant amount of unreacted 4'-hydroxyacetophenone. What went wrong?
The presence of unreacted starting material is a clear indicator that the reaction has not gone to completion. This can stem from several factors related to the generation and reactivity of the phenoxide nucleophile.
Primary Cause: Incomplete deprotonation of the 4'-hydroxyacetophenone. The phenolic proton must be abstracted by a base to form the much more nucleophilic phenoxide ion.[3] If the base is too weak or used in insufficient stoichiometric amounts, a significant portion of the starting material will remain in its less reactive phenolic form.
Troubleshooting Steps:
-
Evaluate Your Base: Ensure the base is strong enough to fully deprotonate the phenol. While common bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are often sufficient for aryl ether synthesis, stronger bases like sodium hydride (NaH) can be used to ensure complete and irreversible deprotonation.[4]
-
Check Stoichiometry: Use at least one full equivalent of the base. It is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to account for any potential moisture or impurities.
-
Optimize the Solvent: The solvent plays a critical role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are highly recommended.[5][6] They effectively solvate the cation (e.g., K⁺ or Na⁺), leaving a "naked," highly reactive phenoxide anion, which accelerates the desired SN2 reaction.[7] Protic solvents (e.g., ethanol) can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[5]
-
Review Reaction Time and Temperature: The Williamson ether synthesis is typically conducted at elevated temperatures, often between 50-100 °C, for 1 to 8 hours to ensure completion.[6][8] If you are running the reaction at room temperature, consider gently heating it to increase the rate.
Table 1: Recommended Reaction Conditions to Ensure Complete Conversion
| Parameter | Recommendation | Rationale |
| Base | K₂CO₃, Cs₂CO₃, KOH, NaOH | Strong enough to deprotonate phenols for aryl ether synthesis.[4] |
| Solvent | DMF, Acetonitrile, DMSO | Polar aprotic solvents enhance nucleophilicity of the phenoxide ion.[9] |
| Temperature | 50 - 100 °C | Increases reaction rate to ensure completion within a reasonable timeframe.[10] |
| Alkyl Halide | 1-bromopentane or 1-iodopentane | Primary halides are ideal for SN2 reactions. Iodides are more reactive but also more expensive. |
Q2: I'm observing a byproduct that is difficult to separate from my desired product. I suspect it's a C-alkylated isomer. How can I confirm this and prevent its formation?
This is a classic issue when working with phenoxides. A phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily at the ortho and para positions).[6] While O-alkylation is desired, C-alkylation can compete, leading to isomers that are often difficult to separate due to similar polarities.
Confirmation: The most effective way to confirm the presence of a C-alkylated isomer is through ¹H NMR and ¹³C NMR spectroscopy. C-alkylation at the ortho position to the hydroxyl group will result in a distinct change in the aromatic splitting patterns. Mass spectrometry can confirm that the byproduct has the same mass as the desired product.
Prevention Strategy:
The key to controlling the regioselectivity between O- and C-alkylation is proper solvent selection.[5][11]
-
To Favor O-Alkylation (Desired): Use polar aprotic solvents such as DMF, DMSO, or acetonitrile.[3] These solvents do not strongly solvate the oxygen atom of the phenoxide, leaving it exposed and highly available for nucleophilic attack on the alkyl halide.
-
Conditions that Promote C-Alkylation (Undesired): Protic solvents (e.g., water, ethanol, trifluoroethanol) can form strong hydrogen bonds with the phenoxide oxygen.[11] This "shields" the oxygen, making the carbon atoms of the ring more likely to act as the nucleophile.[11]
Caption: O-Alkylation vs. C-Alkylation Pathways.
Q3: My reaction yield is low, and I detect a volatile, non-polar byproduct, possibly 1-pentene. What causes this?
The formation of an alkene byproduct is the hallmark of a competing E2 (elimination) reaction.[7] In this side reaction, the phenoxide acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the carbon bearing the halide. This is a significant issue with secondary and tertiary alkyl halides, but it can also occur with primary halides like 1-bromopentane under non-optimal conditions.[10]
Conditions Favoring Elimination (E2):
-
High Temperatures: While heat is needed to drive the SN2 reaction, excessive temperatures can disproportionately favor the E2 pathway, which has a higher activation energy.[3] Do not exceed 100-110 °C unless necessary.
-
Sterically Hindered Base/Nucleophile: While the 4-hydroxyacetophenone phenoxide is not particularly bulky, using an unnecessarily bulky base to generate it could increase the likelihood of elimination.
-
Strongly Basic Conditions: The phenoxide is a relatively strong base. If the desired substitution reaction is slow for other reasons (like poor solvent choice), the elimination pathway may become more prominent.
Caption: SN2 Desired Reaction vs. E2 Side Reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base to use for this synthesis?
For synthesizing aryl ethers from phenols, moderately strong bases are typically sufficient and effective.[4]
-
Potassium Carbonate (K₂CO₃): This is a very common, inexpensive, and easy-to-handle base for this reaction. It is strong enough to deprotonate the phenol, especially when heated in a polar aprotic solvent like DMF or acetonitrile.
-
Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are also effective and widely used. They are stronger than K₂CO₃. When using these, phase transfer catalysis is often employed if the reaction is run in a biphasic system (e.g., toluene/water).[6]
-
Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol.[4] While highly effective, it is also pyrophoric and requires handling under an inert atmosphere. It is a good choice if weaker bases are failing to drive the reaction to completion.
Q2: When should I use a phase transfer catalyst (PTC)?
A phase transfer catalyst is essential when your reactants are in two different, immiscible phases. For example, if you use NaOH or KOH as a solid or aqueous solution and an organic solvent like toluene for the 1-bromopentane, the phenoxide will primarily be in the aqueous phase while the alkyl halide is in the organic phase.[12]
A PTC, such as Tetrabutylammonium Bromide (TBAB) , solves this problem. The quaternary ammonium cation can pair with the phenoxide anion, and the resulting ion pair is soluble in the organic phase due to the bulky alkyl groups.[12] This shuttles the nucleophile into the organic phase where it can react with the 1-bromopentane, dramatically increasing the reaction rate.[13]
Q3: What is a standard, optimized protocol for this synthesis?
The following protocol is a robust starting point designed to favor O-alkylation and minimize side reactions.
Experimental Protocol: Synthesis of 4'-Pentyloxyacetophenone
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4'-hydroxyacetophenone (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of 4'-hydroxyacetophenone).
-
Reagent Addition: Add 1-bromopentane (1.2 eq) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent like ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.[10]
Q4: What is the best method for purifying the final product?
The choice of purification method depends on the scale and the nature of the impurities.
-
Recrystallization: This is the preferred method for large-scale purification if a suitable solvent system can be found. The crude 4'-pentyloxyacetophenone can often be recrystallized from a solvent mixture like ethanol/water or hexane/ethyl acetate.[14][15] This is highly effective at removing less polar impurities (like residual 1-bromopentane) and more polar impurities (like unreacted 4'-hydroxyacetophenone).
-
Column Chromatography: For smaller scales or when recrystallization is ineffective, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from both C-alkylated byproducts and starting materials.[10]
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low yield.
References
-
Vertex AI Search. (2024-02-13). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction?2
-
Benchchem. (2025). Common side reactions in the Williamson synthesis of ethers.5
-
Benchchem. (2025). Identifying and minimizing byproducts in the Williamson ether synthesis.3
-
Wikipedia. Williamson ether synthesis.6
-
Cambridge University Press. (2017). Williamson Ether Synthesis.9
-
J&K Scientific LLC. (2025-03-22). Williamson Ether Synthesis.4
-
BYJU'S. Williamson Ether Synthesis reaction.8
-
Benchchem. (2025). Improving reaction conditions for Williamson ether synthesis.10
-
YouTube. (2020-10-20). Williamson Ether Synthesis.12
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.16
-
Semantic Scholar. (1975-12-23). An improved Williamson ether synthesis using phase transfer catalysis.13
-
University Website. 12. The Williamson Ether Synthesis.1
-
Benchchem. (2025). troubleshooting Williamson ether synthesis side reactions.7
-
Eureka | Patsnap. (2020-02-06). Method for purification of 4-hydroxyacetophenone.14
-
Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone.15
-
PharmaXChange.info. (2011-04-09). Phenolates- O-alkylation and C-alkylation | Notes.11
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. byjus.com [byjus.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. youtube.com [youtube.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 15. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 16. francis-press.com [francis-press.com]
Validation & Comparative
Comparative analysis of different synthetic routes to Ethanone, 1-[4-(pentyloxy)phenyl]-
A Comparative Guide to the Synthesis of Ethanone, 1-[4-(pentyloxy)phenyl]-
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of aryl ketones like Ethanone, 1-[4-(pentyloxy)phenyl]-, is a frequent necessity. This molecule serves as a valuable intermediate in the synthesis of more complex structures, including potential antibiotic compounds and functional materials.[1][2] Its structure, featuring a pentyloxy group, enhances lipophilicity, a key parameter in modulating the pharmacokinetic profiles of drug candidates.[3] This guide provides an in-depth comparative analysis of the two most prevalent synthetic strategies to this compound, offering field-proven insights to inform your selection of the optimal route.
We will dissect two primary pathways:
-
Route A: The Classic Friedel-Crafts Acylation Approach. A two-step method involving the initial synthesis of pentyloxybenzene, followed by acylation.
-
Route B: The Direct Williamson Ether Synthesis Approach. A streamlined, one-step synthesis starting from a commercially available substituted phenol.
Each route will be evaluated on its chemical principles, procedural efficiency, and practical considerations such as reagent hazards, cost, and scalability.
Route A: Friedel-Crafts Acylation of Pentyloxybenzene
This strategy is a traditional and fundamentally important method in organic synthesis. It constructs the target molecule by first preparing the pentyloxy-substituted benzene ring and then introducing the acetyl group via electrophilic aromatic substitution.
Principle and Strategy
The logic of this route is sequential C-O and C-C bond formation.
-
Williamson Ether Synthesis: The first step involves the synthesis of the intermediate, n-pentyloxybenzene. This is achieved by reacting phenol with a suitable pentyl halide (e.g., 1-bromopentane) in the presence of a base. The base deprotonates the phenol to the more nucleophilic phenoxide ion, which then attacks the primary alkyl halide in a classic SN2 reaction.[4]
-
Friedel-Crafts Acylation: The second step is the electrophilic aromatic substitution of the synthesized pentyloxybenzene.[5] A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used to generate a highly reactive acylium ion from an acylating agent like acetyl chloride.[6] The electron-donating pentyloxy group activates the aromatic ring and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the bulky pentyloxy group, substitution occurs predominantly at the less hindered para position, yielding the desired product.[3]
Visualizing the Pathway
Caption: Route A involves a two-step synthesis beginning with ether formation.
Experimental Protocols
Step 1: Synthesis of n-Pentyloxybenzene (Intermediate)
-
To a solution of sodium ethoxide in ethanol (2 N, 250 mL), add phenol (0.5 mol).
-
While stirring, add 1-bromopentane (0.5 mol) dropwise.
-
Heat the mixture under reflux for three hours.
-
After reflux, distill off the majority of the ethanol.
-
To the residue, add water and separate the organic layer.
-
Wash the organic layer sequentially with 10% aqueous NaOH, water, dilute H₂SO₄, and finally water.
-
Dry the organic layer over anhydrous MgSO₄.
-
Purify the product by vacuum distillation to yield n-pentyloxybenzene.[7]
Step 2: Friedel-Crafts Acylation to Yield 1-[4-(pentyloxy)phenyl]ethanone
-
In a round-bottomed flask equipped with a reflux condenser and an addition funnel, place anhydrous aluminum chloride (AlCl₃) (1.1 equiv) and a solvent such as methylene chloride.[6]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equiv) in methylene chloride dropwise to the stirred suspension over 10 minutes.
-
Following this, add a solution of n-pentyloxybenzene (1.0 equiv), synthesized in Step 1, in methylene chloride dropwise, ensuring the reaction temperature does not rise excessively.[6]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.[6]
-
Transfer the mixture to a separatory funnel, collect the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and then with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product, which can be further purified by recrystallization or column chromatography.[6]
Route B: Williamson Ether Synthesis of 4-Hydroxyacetophenone
This modern and more direct approach builds the molecule by forming the ether linkage as the final key step, starting from a commercially available and functionalized aromatic ketone.
Principle and Strategy
This route leverages the high efficiency and reliability of the Williamson ether synthesis on a substrate that already contains the desired acetyl group.[8] The reaction proceeds via an SN2 mechanism where the phenoxide ion of 4-hydroxyacetophenone, generated by a mild base like potassium carbonate (K₂CO₃), acts as a nucleophile.[9] This nucleophile attacks the primary alkyl halide, 1-bromopentane, to form the pentyloxy ether bond. This method is highly regioselective, as the reaction occurs exclusively at the phenolic oxygen, avoiding the formation of isomers that can complicate Friedel-Crafts reactions.
Visualizing the Pathway
Caption: Route B provides a direct, one-step synthesis to the target molecule.
Experimental Protocol
-
In a round-bottom flask, combine 4-hydroxyacetophenone (1.0 equiv), anhydrous potassium carbonate (K₂CO₃, ~2-3 equiv), and a suitable solvent such as acetone or acetonitrile.[10]
-
To this stirred suspension, add 1-bromopentane (1.2-1.5 equiv).
-
Attach a reflux condenser and heat the reaction mixture to reflux (the boiling point of acetone is ~56°C) for several hours (typically 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate and potassium bromide byproduct.
-
Rinse the solids with a small amount of the solvent.
-
Combine the filtrate and rinsings and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the crude product.
-
If necessary, purify the product by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.
Comparative Analysis
The choice between these two synthetic routes depends on several factors, including laboratory capabilities, cost of starting materials, desired purity, and scale.
| Parameter | Route A: Friedel-Crafts Acylation | Route B: Williamson Ether Synthesis |
| Number of Steps | Two main synthetic steps | One main synthetic step |
| Starting Materials | Phenol, 1-Bromopentane, Acetyl Chloride | 4-Hydroxyacetophenone, 1-Bromopentane |
| Key Reagents | Hazardous: Anhydrous AlCl₃ (corrosive, water-sensitive), Acetyl Chloride (corrosive) | Mild: K₂CO₃ (mild base) |
| Reaction Conditions | Cryogenic (0°C) and reflux temperatures. Requires inert atmosphere and careful quenching. | Mild reflux conditions. |
| Regioselectivity | Good, but potential for small amounts of ortho-acylated byproduct requiring purification. | Excellent, reaction occurs only at the phenolic -OH group. |
| Major Drawbacks | Use of stoichiometric, hazardous, and moisture-sensitive Lewis acid (AlCl₃).[11] Potential for polyacylation (though deactivated product makes this less likely).[12][13] Two-step process lowers overall efficiency. | Reaction times can be longer depending on the substrate and conditions. |
| Key Advantages | A classic, well-understood reaction. | High regioselectivity, milder and safer reagents, simpler workup, often higher overall yield in a single step. |
| Scalability | Handling large quantities of AlCl₃ and managing the highly exothermic quench can be challenging. | Generally more amenable to scale-up due to milder conditions and simpler workup. |
Conclusion and Recommendation
For the laboratory-scale synthesis of Ethanone, 1-[4-(pentyloxy)phenyl]-, Route B, the direct Williamson Ether Synthesis of 4-hydroxyacetophenone, is demonstrably superior. Its primary advantages lie in its operational simplicity as a one-step process, the use of milder and safer reagents (K₂CO₃ vs. AlCl₃), and its excellent regioselectivity, which simplifies purification and often leads to higher overall yields. The starting material, 4-hydroxyacetophenone, is readily available and cost-effective.
While the Friedel-Crafts Acylation (Route A) is a valid and powerful method for C-C bond formation, its application here is less efficient. The necessity of a two-step sequence and the significant hazards and handling challenges associated with anhydrous aluminum chloride make it a less attractive option for this specific target molecule.[11][14] The advantages of the Friedel-Crafts acylation—such as avoiding the carbocation rearrangements and polyalkylation common in its alkylation counterpart—are valuable, but in this comparison, the simplicity and safety of Route B prevail.[12][13]
Therefore, for researchers seeking an efficient, reliable, and scalable method, the Williamson ether synthesis approach is the recommended pathway.
References
-
PrepChem.com. Synthesis of (A) n-Pentyloxybenzene (Ia). Available from: [Link]
-
ChemBK. 1-[4-(PENTYLOXY)PHENYL]ETHANONE. Available from: [Link]
-
Durst, H. D., & Gokel, G. W. The Williamson Ether Synthesis. Experimental Organic Chemistry. Available from: [Link]
-
LookChem. Understanding the Synthesis Applications of 1-[4-(Pentyloxy)phenyl]ethanone. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
Organic Chemistry Tutorial. Advantages of Friedel Craft Acylation Reaction. Available from: [Link]
-
Utah Tech University. Williamson Ether Synthesis. Available from: [Link]
-
St. Norbert College. Williamson Ether Synthesis. Available from: [Link]
-
University of Wisconsin-Madison. Friedel-Crafts Acylation. Available from: [Link]
-
Edubirdie. Williamson Ether Synthesis. Available from: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. (2023-01-22). Available from: [Link]
-
University of California, Santa Cruz. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available from: [Link]
-
Pharmaguideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Available from: [Link]
-
PLOS. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1-[4-(PENTYLOXY)PHENYL]ETHANONE | 5467-56-1 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. websites.umich.edu [websites.umich.edu]
- 7. prepchem.com [prepchem.com]
- 8. gold-chemistry.org [gold-chemistry.org]
- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 10. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]
- 11. echemi.com [echemi.com]
- 12. curlyarrows.com [curlyarrows.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Validation of Analytical Methods for 4'-Pentyloxyacetophenone Quantification
Introduction
4'-Pentyloxyacetophenone is an aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents and liquid crystals. Its purity and concentration are critical quality attributes that can significantly impact the yield, purity, and safety of the final product. Therefore, the development and validation of robust and reliable analytical methods for its quantification are paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of three common analytical techniques for the quantification of 4'-Pentyloxyacetophenone: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The focus is not merely on the procedural steps but on the scientific rationale behind the methodological choices and the validation process, ensuring the generation of trustworthy and reproducible data. All methodologies are presented within the framework of internationally recognized guidelines to ensure regulatory compliance and scientific integrity.
The Regulatory Cornerstone: Why Method Validation is Non-Negotiable
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] This process is not merely a procedural formality; it is a foundational element of quality assurance. Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines that form the basis for validation protocols.[2][3][4][5][6]
The recently updated ICH Q2(R2) guideline, along with the complementary ICH Q14 on analytical procedure development, emphasizes a lifecycle approach, moving from a rigid, prescriptive process to a more scientific and risk-based framework.[7][8] This guide adheres to these principles by focusing on the following core validation parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]
-
Linearity: The ability to elicit results that are directly proportional to the concentration of the analyte.[10]
-
Range: The interval between the upper and lower analyte concentrations for which the method has suitable levels of precision, accuracy, and linearity.[10][11]
-
Accuracy: The closeness of test results to the true value.[9]
-
Precision: The degree of agreement among individual test results from repeated measurements.[11]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[12][13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[12][13]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters.[12]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally sensitive compounds like 4'-Pentyloxyacetophenone.
Expertise & Experience: The Rationale Behind Method Design
The selection of HPLC parameters is a science-driven process designed to achieve optimal separation and detection.
-
Column Chemistry: A C18 (octadecylsilyl) reversed-phase column is the logical starting point. Its non-polar stationary phase effectively retains the moderately non-polar 4'-Pentyloxyacetophenone, allowing for separation from more polar or less polar impurities based on hydrophobic interactions.[13]
-
Mobile Phase Composition: A gradient or isocratic mobile phase of acetonitrile and water is typically effective. Acetonitrile is chosen for its low UV cutoff and viscosity. The ratio is optimized to achieve a reasonable retention time (typically 3-10 minutes) and good peak shape. The addition of a small amount of acid, such as 0.1% formic or phosphoric acid, is crucial.[14] This suppresses the ionization of any residual silanols on the column packing, preventing peak tailing and ensuring symmetrical, reproducible peaks.
-
Detection Wavelength (λmax): 4'-Pentyloxyacetophenone, like other acetophenone derivatives, exhibits strong UV absorbance due to its conjugated system.[15] A UV scan of a standard solution (e.g., in ethanol or the mobile phase) is performed to identify the wavelength of maximum absorbance (λmax), which is typically around 240-250 nm.[15][16] Setting the detector at λmax ensures the highest sensitivity for the analyte.
Trustworthiness: A Self-Validating Experimental Protocol
The following protocol is designed to systematically validate the HPLC method, with built-in checks to ensure the system is performing correctly.
System Suitability: Before any validation run, the chromatographic system's suitability must be confirmed. This is a non-negotiable quality check.
-
Prepare a standard solution of 4'-Pentyloxyacetophenone at a working concentration.
-
Inject the solution six consecutive times.
-
Calculate the Relative Standard Deviation (%RSD) of the peak area, retention time, and other parameters.
-
Acceptance Criteria: %RSD for peak area ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000.
Validation Parameters Protocol:
-
Specificity:
-
Inject a blank solvent to ensure no interfering peaks at the analyte's retention time.
-
If in a formulation, inject a placebo (all excipients without the active ingredient) to demonstrate no interference.
-
Analyze a sample spiked with known related substances or impurities to confirm they are well-resolved from the main analyte peak.
-
-
Linearity:
-
Prepare a series of at least five calibration standards from a stock solution, covering a range of 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.[11]
-
-
Accuracy (Recovery):
-
Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix.[17]
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%, with a %RSD ≤ 2.0%.
-
-
Precision:
-
Repeatability (Intra-assay): Prepare and analyze six independent samples at 100% of the target concentration on the same day, with the same analyst and instrument.[12]
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
Acceptance Criteria: %RSD ≤ 2.0% for both repeatability and intermediate precision.[9]
-
-
LOD & LOQ:
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[13] This is achieved by injecting progressively more dilute solutions.
-
-
Robustness:
-
Analyze a standard sample while making small, deliberate changes to the method parameters, one at a time.
-
Examples: Flow rate (e.g., ±0.1 mL/min), mobile phase composition (e.g., ±2% acetonitrile), column temperature (±5 °C).
-
Assess the impact on retention time, peak area, and system suitability.
-
Acceptance Criteria: The results should remain within the system suitability criteria, demonstrating the method's reliability during routine use.
-
Visualization: HPLC Validation Workflow
Caption: Workflow for the validation of an HPLC analytical method.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful alternative, particularly valued for its exceptional specificity and sensitivity. It is suitable for 4'-Pentyloxyacetophenone as the compound is sufficiently volatile and thermally stable.
Expertise & Experience: The Rationale Behind Method Design
-
Column Chemistry: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms), is ideal. This phase separates compounds primarily based on their boiling points, which is a good mechanism for this analyte and its potential impurities.[18]
-
Injection and Temperature Program: A splitless injection is often used for trace analysis to maximize sensitivity, while a split injection is used for higher concentrations to avoid column overloading. The inlet temperature must be high enough to ensure rapid volatilization (~250 °C) without causing thermal degradation. A programmed oven temperature ramp (e.g., starting at 100 °C and ramping to 280 °C) is used to separate early-eluting volatile impurities from the later-eluting analyte, ensuring sharp, symmetrical peaks.[19]
-
Mass Spectrometer Settings: Electron Ionization (EI) at 70 eV is the standard, as it creates reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for definitive identification. For quantification, Selected Ion Monitoring (SIM) mode is superior to full scan mode. In SIM mode, the detector only monitors a few characteristic, abundant ions of 4'-Pentyloxyacetophenone, dramatically increasing the signal-to-noise ratio and lowering the detection limits.
Trustworthiness: A Self-Validating Experimental Protocol
The validation protocol for GC-MS follows the same principles as HPLC, with adjustments for the technique.
System Suitability:
-
Inject a mid-range concentration standard six times.
-
Acceptance Criteria: %RSD for peak area and retention time ≤ 2.0%. The ion ratios between quantifier and qualifier ions should be consistent.
Validation Parameters Protocol:
-
Specificity: This is an inherent strength of GC-MS.
-
Analyze a blank and placebo to confirm no interfering peaks share both the retention time and the characteristic mass ions of the analyte.
-
The fragmentation pattern serves as a definitive fingerprint, providing a much higher degree of specificity than UV detection.
-
-
Linearity, Range, Accuracy, Precision, LOD/LOQ, and Robustness:
-
The protocols are analogous to those described for HPLC.
-
For LOD/LOQ, the S/N ratio is determined on the chromatogram of the primary quantifier ion in SIM mode.
-
For robustness, parameters to vary include the oven ramp rate (e.g., ±1 °C/min), final temperature (±5 °C), and carrier gas flow rate (±0.1 mL/min).
-
Visualization: GC-MS Validation Workflow
Caption: Workflow for the validation of a GC-MS analytical method.
Method 3: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is the simplest and most rapid of the three techniques. It quantifies an analyte by measuring its absorption of UV or visible light, governed by the Beer-Lambert Law.
Expertise & Experience: The Rationale Behind Method Design
-
Solvent Choice: The primary consideration is that the solvent must be transparent (i.e., have negligible absorbance) at the analytical wavelength. Ethanol or methanol are excellent choices as they readily dissolve 4'-Pentyloxyacetophenone and are transparent above ~210 nm. The polarity of the solvent can slightly shift the λmax, so it is critical to use the same solvent for blanks, standards, and samples.[15]
-
Wavelength Selection: As with HPLC, a wavelength scan is performed to find the λmax.[20] Measuring at the λmax provides the highest sensitivity and adherence to the Beer-Lambert law. For acetophenone derivatives, this is typically in the 240-250 nm range.[15][16]
Trustworthiness: A Self-Validating Experimental Protocol
The validation of a spectrophotometric method is more streamlined but hinges critically on specificity.
Instrument Qualification:
-
Verify the spectrophotometer's performance using certified reference materials (e.g., potassium dichromate for photometric accuracy).[20]
Validation Parameters Protocol:
-
Specificity: This is the most significant limitation.
-
Scan a solution of the blank/placebo across the entire UV spectrum (e.g., 200-400 nm).
-
Acceptance Criteria: The absorbance of the placebo at the analytical λmax must be negligible (e.g., < 2% of the absorbance of the LOQ solution). If there is significant interference, the method is not suitable for that sample matrix.
-
-
Linearity:
-
Prepare at least five standard solutions of increasing concentration.
-
Measure the absorbance of each against a solvent blank.
-
Plot absorbance versus concentration.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy, Precision, Range, LOD/LOQ:
-
The protocols are analogous to those for chromatography but are based on absorbance measurements instead of peak areas.
-
LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve, though an S/N approach on a low-concentration standard is also viable if instrument noise can be reliably measured.
-
Visualization: UV-Vis Validation Workflow
Caption: Workflow for the validation of a UV-Vis Spectrophotometry method.
Quantitative Data Summary & Objective Comparison
The choice of analytical method is a balance between the required performance and practical constraints. The table below summarizes the typical performance characteristics of each validated method for the quantification of 4'-Pentyloxyacetophenone.
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | UV-Vis Spectrophotometry |
| Specificity | High (based on retention time) | Very High (retention time + mass spectrum) | Low (relies solely on absorbance) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 2.0% (can be higher at trace levels) | ≤ 2.0% |
| Sensitivity (LOQ) | Low µg/mL to high ng/mL | Low ng/mL to pg/mL | Mid-to-high µg/mL |
| Robustness | High | Moderate (sensitive to inlet/column changes) | High |
| Sample Throughput | Moderate | Moderate to Low | Very High |
| Cost & Complexity | Moderate | High | Low |
| Best Suited For | Routine QC, stability studies, content uniformity | Impurity identification, trace analysis, reference method | Pure substance assay, simple formulations |
Conclusion and Recommendations
The validation of an analytical method is a systematic journey that proves its fitness for a specific purpose. For the quantification of 4'-Pentyloxyacetophenone, the optimal choice of methodology is dictated by the analytical objective.
-
High-Performance Liquid Chromatography (HPLC) stands out as the most versatile and robust method for routine quality control in both development and manufacturing environments. Its high precision, accuracy, and good sensitivity make it the workhorse for assays, content uniformity, and stability testing.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the undisputed champion of specificity and sensitivity. It should be the method of choice for identifying and quantifying trace-level impurities or for use as an orthogonal, confirmatory technique. Its power to provide structural information is invaluable during process development and troubleshooting.
-
UV-Vis Spectrophotometry , while simple and rapid, is severely limited by its lack of specificity. Its use should be restricted to the analysis of highly pure 4'-Pentyloxyacetophenone or very simple formulations where it has been unequivocally proven that no other components absorb at the analytical wavelength.
Ultimately, a well-validated method is a cornerstone of scientific credibility. By carefully selecting the appropriate technique and rigorously validating its performance against established guidelines, researchers can ensure that the data generated is accurate, reliable, and fit for purpose.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- Highlights from FDA's Analytical Test Method Valid
- USP <1225> Method Valid
- ICH Guidelines for Analytical Method Valid
- VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- ICH and FDA Guidelines for Analytical Method Valid
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025).
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020). U.S.
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. (2017). ECA Academy.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- <1225> Valid
- ICH Q2(R2)
- Understand uV-Vis Absorption Characteristics of Acetophenone. (2025). StudyRaid.
- Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. SIELC Technologies.
- Validation of Analytical Methods: A Review. (2018). Gavin Publishers.
- Validation of three analytical methods for quantification of acetaminophen by UV spectrophotometry. (2022). SciELO.
- Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. SciSpace.
- VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (2015).
- (PDF) Validation of Analytical Methods.
- UV-vis spectra of (a) acetophenone substrate before catalysis, and (b) 1-phenyl ethanol after the product is formed.
- Acetophenone - Absorption Spectrum. PhotochemCAD.
- A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. Benchchem.
- Application of derivative-differential UV spectrophotometry and ratio derivative spectrophotometric determination of mephenoxalone and acetaminophen in combined tablet prepar
- GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (2018). The Journal of Animal & Plant Sciences.
- VALIDATION OF A HIGHñPERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR PHARMACOKINETIC EVALUATION OF PENTOXIFYLLINE AND LISOFYLLINE. (2009). Acta Poloniae Pharmaceutica.
- Validation of an HPLC method for determination of pentoxifylline in human plasma and its application to pharmacokinetic study. (2009). PubMed.
- Phytochemical Profiling and GC-MS Analysis of Bioactive Compounds in Gyrocarpus americanus. (2024). Plant Science Archives.
- RP HPLC Method Development and Valid
- UHPLC-ESI-MS/MS and GC-MS Analyses on Phenolic, Fatty Acid and Essential Oil of Verbascum pinetorum with Antioxidant, Anticholin. Brieflands.
- Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and. (2021). Journal of Applied Pharmaceutical Science.
- Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. (2015). PubMed.
- Changes in GC-MS metabolite profile, antioxidant capacity and anthocyanins content during fermentation of fine-flavor cacao beans
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. fda.gov [fda.gov]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 11. researchgate.net [researchgate.net]
- 12. intuitionlabs.ai [intuitionlabs.ai]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. app.studyraid.com [app.studyraid.com]
- 16. PhotochemCAD | Acetophenone [photochemcad.com]
- 17. propharmagroup.com [propharmagroup.com]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. Changes in GC-MS metabolite profile, antioxidant capacity and anthocyanins content during fermentation of fine-flavor cacao beans from Ecuador | PLOS One [journals.plos.org]
- 20. scielo.isciii.es [scielo.isciii.es]
A Comparative Spectroscopic Analysis of 1-(4-(pentyloxy)phenyl)ethanone and Its Analogues
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise characterization of molecular structure is paramount. Substituted aromatic ketones, such as 1-(4-(pentyloxy)phenyl)ethanone and its analogues, serve as crucial building blocks for a diverse range of functional molecules. Their electronic and steric properties, which are subtly modulated by the nature of their substituents, dictate their reactivity and potential applications. This guide provides a comprehensive spectroscopic comparison of 1-(4-(pentyloxy)phenyl)ethanone with its shorter-chain n-alkoxy analogues: 1-(4-methoxyphenyl)ethanone, 1-(4-ethoxyphenyl)ethanone, 1-(4-propoxyphenyl)ethanone, and 1-(4-butoxyphenyl)ethanone.
Through an in-depth analysis of ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we will elucidate the systematic influence of the increasing alkoxy chain length on the spectral properties of these compounds. This guide is designed to serve as a practical reference for researchers, offering both experimental data and the underlying scientific principles governing the observed spectral trends.
Molecular Structures Under Investigation
The compounds discussed in this guide share a common 4-acetylphenyl core, with variations in the length of the n-alkoxy substituent at the para position. This systematic change allows for a focused examination of the electronic and steric effects of the alkoxy group on the spectroscopic signatures of the molecule.
Figure 1. Molecular structures of the compared 4-alkoxyacetophenones.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides valuable insights into the chemical environment of hydrogen atoms within a molecule. In the case of 4-alkoxyacetophenones, the ¹H NMR spectra are characterized by distinct signals for the aromatic protons, the acetyl methyl protons, and the protons of the alkoxy chain.
Experimental Protocol:
A standard protocol for acquiring ¹H NMR spectra involves dissolving 5-20 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] The spectrum is then recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.
Data Comparison:
| Compound | Ar-H (ortho to C=O) (δ, ppm) | Ar-H (ortho to O-R) (δ, ppm) | O-CH₂- (δ, ppm) | Acetyl-CH₃ (δ, ppm) | Alkyl Chain Protons (δ, ppm) |
| 1-(4-methoxyphenyl)ethanone | ~7.94 (d, J≈8.8 Hz) | ~6.94 (d, J≈8.8 Hz) | 3.86 (s) | ~2.55 (s) | - |
| 1-(4-ethoxyphenyl)ethanone | ~7.93 (d) | ~6.92 (d) | ~4.09 (q) | ~2.54 (s) | ~1.44 (t) |
| 1-(4-propoxyphenyl)ethanone | ~7.93 (d) | ~6.92 (d) | ~3.98 (t) | ~2.54 (s) | ~1.82 (sext), ~1.04 (t) |
| 1-(4-butoxyphenyl)ethanone | ~7.93 (d) | ~6.92 (d) | ~4.01 (t) | ~2.54 (s) | ~1.78 (p), ~1.50 (sext), ~0.98 (t) |
| 1-(4-(pentyloxy)phenyl)ethanone | ~7.93 (d) | ~6.92 (d) | ~4.00 (t) | ~2.54 (s) | ~1.80 (p), ~1.42 (m), ~0.94 (t) |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. Data for ethoxy, propoxy, and pentyloxy derivatives are estimated based on established substituent effects and data from similar compounds.
Analysis and Interpretation:
The aromatic region of the spectra for all analogues exhibits a characteristic AA'BB' system, with two doublets corresponding to the protons ortho and meta to the acetyl group. The electron-donating nature of the alkoxy group shields the aromatic protons, causing them to resonate at a higher field (lower ppm) compared to unsubstituted acetophenone. The chemical shift of the protons on the carbon adjacent to the ether oxygen (O-CH₂) is a key indicator of the alkoxy group. As the chain length increases, there is a subtle upfield shift in the signals of the terminal methyl group of the alkoxy chain, a consequence of the decreasing influence of the electronegative oxygen atom along the carbon chain.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.
Experimental Protocol:
For ¹³C NMR, a higher concentration of the sample (20-100 mg) is typically required.[1] The spectra are generally acquired with proton decoupling to simplify the spectrum to a series of singlets, with each signal representing a unique carbon atom.
Data Comparison:
| Compound | C=O (δ, ppm) | C-O (aromatic) (δ, ppm) | C-acetyl (aromatic) (δ, ppm) | Aromatic CH (δ, ppm) | O-CH₂- (δ, ppm) | Acetyl-CH₃ (δ, ppm) | Alkyl Chain Carbons (δ, ppm) |
| 1-(4-methoxyphenyl)ethanone | ~196.8 | ~163.5 | ~130.6 | ~130.4, ~113.7 | 55.4 | ~26.3 | - |
| 1-(4-ethoxyphenyl)ethanone | ~196.7 | ~163.0 | ~130.7 | ~130.5, ~114.1 | ~63.6 | ~26.3 | ~14.7 |
| 1-(4-propoxyphenyl)ethanone | ~196.7 | ~163.1 | ~130.7 | ~130.5, ~114.2 | ~69.7 | ~26.3 | ~22.5, ~10.5 |
| 1-(4-butoxyphenyl)ethanone | ~196.7 | ~163.1 | ~130.7 | ~130.5, ~114.2 | ~68.0 | ~26.3 | ~31.2, ~19.3, ~13.9 |
| 1-(4-(pentyloxy)phenyl)ethanone | ~196.7 | ~163.1 | ~130.7 | ~130.5, ~114.2 | ~68.3 | ~26.3 | ~29.0, ~28.2, ~22.5, ~14.0 |
Note: The exact chemical shifts may vary slightly. Data for ethoxy, propoxy, and pentyloxy derivatives are estimated based on established substituent effects and data from similar compounds.
Analysis and Interpretation:
The chemical shift of the carbonyl carbon (C=O) is the most downfield signal in the spectrum. The electron-donating effect of the para-alkoxy group leads to a slight upfield shift of the carbonyl carbon signal compared to unsubstituted acetophenone. The chemical shifts of the carbons within the alkoxy chain follow predictable trends, with the carbon attached to the oxygen being the most deshielded. As the chain length increases, the chemical shifts of the carbons further from the oxygen atom approach those of a typical alkane.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The vibrational frequencies of bonds are sensitive to the bond strength and the masses of the connected atoms.
Experimental Protocol:
For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is recorded. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Data Comparison:
| Compound | C=O Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | sp³ C-H Stretch (cm⁻¹) |
| 1-(4-methoxyphenyl)ethanone | ~1675 | ~1255, ~1028 | ~1600, ~1575 | ~2970-2840 |
| 1-(4-ethoxyphenyl)ethanone | ~1676 | ~1256, ~1045 | ~1605, ~1577 | ~2980-2870 |
| 1-(4-propoxyphenyl)ethanone | ~1676 | ~1255, ~1060 | ~1605, ~1577 | ~2965-2875 |
| 1-(4-butoxyphenyl)ethanone | ~1677 | ~1255, ~1065 | ~1606, ~1578 | ~2960-2870 |
| 1-(4-(pentyloxy)phenyl)ethanone | ~1677 | ~1255, ~1070 | ~1606, ~1578 | ~2955-2860 |
Note: The exact vibrational frequencies may vary slightly. Data for some analogues are estimated based on known trends.
Analysis and Interpretation:
The most prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to conjugation with the aromatic ring and the electron-donating nature of the alkoxy group, this band appears at a lower wavenumber (around 1675-1677 cm⁻¹) compared to a non-conjugated ketone (typically ~1715 cm⁻¹). The length of the alkoxy chain has a minimal effect on the C=O stretching frequency. The spectra also show characteristic absorptions for the aromatic C=C bonds, the C-O-C ether linkage, and the sp³ C-H bonds of the acetyl and alkoxy groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation. In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.
Experimental Protocol:
A common method for introducing the sample into the mass spectrometer is via a gas chromatograph (GC-MS). The sample is first vaporized and separated on the GC column before entering the ion source. Typical EI-MS is performed at an electron energy of 70 eV.
Data Comparison:
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-(4-methoxyphenyl)ethanone | 150 | 135 (base peak), 107, 92, 77 |
| 1-(4-ethoxyphenyl)ethanone | 164 | 135, 121, 93, 65 |
| 1-(4-propoxyphenyl)ethanone | 178 | 135, 121, 93, 65 |
| 1-(4-butoxyphenyl)ethanone | 192 | 135, 121, 93, 65 |
| 1-(4-(pentyloxy)phenyl)ethanone | 206 | 135, 121, 93, 65 |
Note: Fragmentation patterns can be complex and may vary between instruments. The listed fragments are common and illustrative.
Analysis and Interpretation:
The molecular ion peak is readily observed for all the analogues, allowing for the confirmation of their respective molecular weights. A common and often base peak in the spectra of these compounds is the acylium ion at m/z 135, corresponding to [CH₃COC₆H₄O]⁺. This fragment arises from the cleavage of the alkyl chain from the ether oxygen. Another characteristic fragmentation pathway is the loss of the acetyl group, leading to a fragment corresponding to the alkoxy-substituted phenyl cation. The fragmentation of the alkoxy chain itself can also occur, leading to a series of smaller fragment ions.
Figure 2. Workflow for spectroscopic analysis of organic compounds.
Conclusion
The spectroscopic analysis of 1-(4-(pentyloxy)phenyl)ethanone and its shorter-chain analogues reveals a consistent and predictable influence of the n-alkoxy group on their spectral properties. While the core spectral features of the aromatic and acetyl moieties remain largely unchanged, the signals corresponding to the alkoxy chain provide a clear signature for each analogue. The ¹H and ¹³C NMR spectra show characteristic shifts for the protons and carbons of the alkyl chain, allowing for unambiguous identification. The IR spectra are dominated by the strong carbonyl absorption, which is relatively insensitive to the chain length. Mass spectrometry provides definitive molecular weight information and characteristic fragmentation patterns, including the prominent acylium ion at m/z 135. This comprehensive guide provides a valuable resource for the identification and characterization of this important class of compounds, aiding in quality control, reaction monitoring, and the development of new materials and pharmaceuticals.
References
-
Supporting Information for Iron catalysed nitrosation of olefins to oximes. Dalton Transactions. The Royal Society of Chemistry, 2013. [Link]
-
Supporting Information for A general and efficient catalyst for the hydration of terminal alkynes. Green Chemistry. The Royal Society of Chemistry, 2015. [Link]
-
Supporting Information for Iron-Catalyzed Aerobic Oxidative C–H Bond Olefination of Anilines with Alkenes. Organic Letters. American Chemical Society, 2014. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. 2025. [Link]
-
Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Chemistry Stack Exchange. 2021. [Link]
-
Ethanone, 1-(4-butoxyphenyl)-. PubChem. [Link]
-
(E)-1-(4-(4-chlorostyryl)phenyl)ethanone. SpectraBase. [Link]
-
NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]
-
Ethanone, 1-(4-ethoxyphenyl)-. NIST WebBook. [Link]
-
1-(4-Chlorophenyl)-ethanone. SpectraBase. [Link]
-
1-(4-Methoxyphenyl)ethanone oxime. PubChem. [Link]
-
Ethanone, 1-[4-(1-methylethyl)phenyl]-. NIST WebBook. [Link]
-
Figure S24. 13 C NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). ResearchGate. [Link]
-
Supporting Information for Sonogashira reaction of arylhydrazines and terminal alkynes for the synthesis of internal alkynes. Organic & Biomolecular Chemistry. The Royal Society of Chemistry, 2016. [Link]
-
Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. RSC Advances. The Royal Society of Chemistry, 2014. [Link]
-
Ethanone, 1-[4-(phenylmethoxy)phenyl]-. NIST WebBook. [Link]
-
Ethanone, 1-(4-ethoxyphenyl)-. NIST WebBook. [Link]
-
1-[4-(2-Phenylethynyl)phenyl]ethanone. PubChem. [Link]
-
A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. Chemical Communications. The Royal Society of Chemistry, 2012. [Link]
-
1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. PubChem. [Link]
-
The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Forest Products Laboratory. [Link]
-
Spectra Problem #7 Solution. University of Calgary. [Link]
-
Ethanone, 2-chloro-1-[4-[4-(chloroacetyl)phenoxy]phenyl]-. SpectraBase. [Link]
-
Comprehensive spectroscopic (FT-IR, FT-Raman, 1H and 13C NMR) identification and computational studies on 1-acetyl-1H-indole-2,3-dione. ResearchGate. [Link]
Sources
A Comparative Guide to the Biological Activity of Ethanone, 1-[4-(pentyloxy)phenyl]- and Other Acetophenone Derivatives
For researchers, scientists, and drug development professionals, the acetophenone scaffold represents a privileged structure in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents. This guide provides an in-depth comparative analysis of the biological activity of Ethanone, 1-[4-(pentyloxy)phenyl]-, also known as 4-pentyloxyacetophenone, and other notable acetophenone derivatives. By examining the structure-activity relationships (SAR) across various biological endpoints, we aim to provide a rational basis for future drug design and development efforts. While specific experimental data for 4-pentyloxyacetophenone is limited in publicly available literature, this guide synthesizes findings from structurally related 4-alkoxyacetophenones and other derivatives to forecast its potential biological profile and highlight areas for future investigation.
Introduction to Acetophenones: A Versatile Pharmacophore
Acetophenones are aromatic ketones that have been extensively studied for their wide range of pharmacological activities.[1] The basic structure, a methyl ketone attached to a phenyl ring, is amenable to a variety of chemical modifications, allowing for the fine-tuning of its biological effects. Substitutions on the phenyl ring, in particular, have been shown to dramatically influence the antimicrobial, antifungal, anti-inflammatory, and cytotoxic properties of these compounds.[2][3] The focus of this guide, 4-pentyloxyacetophenone, features a five-carbon alkoxy chain at the para-position, a structural motif that is known to modulate lipophilicity and, consequently, biological activity.
Comparative Biological Activities
The introduction of different functional groups onto the acetophenone backbone gives rise to a diverse array of biological activities. Below, we compare the known activities of various acetophenone derivatives, with a predictive outlook on the potential of 4-pentyloxyacetophenone based on established structure-activity relationships.
Antimicrobial and Antifungal Activity
Acetophenone derivatives have shown significant promise as antimicrobial and antifungal agents.[4] The nature and position of substituents on the aromatic ring play a crucial role in their efficacy.
Structure-Activity Relationship Insights:
Generally, the introduction of hydroxyl groups and halogens tends to enhance antimicrobial activity. For instance, hydroxyacetophenones have demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria. Furthermore, the presence of a halogen, such as bromine, can significantly increase the potency of these compounds.[5]
Table 1: Comparative Antimicrobial Activity of Acetophenone Derivatives
| Compound | Substituent(s) | Target Organism | Activity (MIC/Zone of Inhibition) | Reference |
| 4-Hydroxyacetophenone | 4-OH | E. coli, K. pneumoniae | Good antibacterial activity | |
| 2,4-Dihydroxyacetophenone | 2,4-diOH | M. luteus, B. subtilis, S. aureus, E. coli, P. aeruginosa | Good to moderate antimicrobial activity | [6] |
| Chalcone Derivative (from 4-hydroxyacetophenone) | Varies | E. coli, S. aureus | Inhibition zones of 18.38 mm and 16.70 mm, respectively (at 200 mg/ml) | [7] |
| 4-Hydroxy-3-(3-methyl-2-butenyl)acetophenone | 4-OH, 3-prenyl | Candida albicans | High antifungal activity, synergistic with fluconazole | [4][8] |
Note: Direct comparative data for 4-pentyloxyacetophenone is not available in the cited literature. The table presents data for structurally related compounds to provide a comparative context.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and acetophenone derivatives have been explored as potential anti-inflammatory agents.[3][9] The mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways.
Structure-Activity Relationship Insights:
The presence of hydroxyl and methoxy groups on the phenyl ring has been associated with significant anti-inflammatory effects. For example, 4-hydroxyacetophenone has been shown to suppress inflammation by inhibiting the NF-κB signaling pathway.[6] Chalcones derived from hydroxy- and methoxy-substituted acetophenones have also demonstrated potent anti-inflammatory activity.[2] The anti-inflammatory potential of 4-alkoxyacetophenones is thought to be influenced by the length of the alkoxy chain, which can affect the compound's interaction with target enzymes or receptors. It is plausible that the pentyloxy group in 4-pentyloxyacetophenone could confer a favorable lipophilic character for interaction with inflammatory targets.
Table 2: Comparative Anti-inflammatory Activity of Acetophenone Derivatives
| Compound | Model | Key Findings | Reference |
| 4-Hydroxyacetophenone | Nociceptive and inflammatory animal models | Suppresses NF-κB-related inflammation | [3] |
| 3,5-Diprenyl-4-hydroxyacetophenone | TPA-induced ear edema in mice | 70.10% reduction in edema | [3] |
| Chalcone Derivatives (general) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [2] |
| 3-Alkoxy-4-methanesulfonamido acetophenone derivatives | Carrageenan-induced rat paw edema | Comparable activity to rofecoxib and indomethacin | [10] |
Note: Direct comparative data for 4-pentyloxyacetophenone is not available in the cited literature. The table presents data for structurally related compounds.
Cytotoxic Activity
The cytotoxic potential of acetophenone derivatives against various cancer cell lines has been a major area of investigation.[11][12][13] The structural modifications on the acetophenone scaffold can lead to compounds with significant anti-proliferative effects.
Structure-Activity Relationship Insights:
The introduction of methoxy and hydroxyl groups, as well as the formation of chalcone structures, has been shown to be a successful strategy for enhancing cytotoxicity.[11][12] For alkoxylated chalcones, the position and number of alkoxy groups are critical. For instance, chalcones bearing methoxy groups at the 2' and 6'-positions of the B-ring have displayed potent activity against a panel of human cancer cell lines.[11] The lipophilicity conferred by the alkyl chain in 4-alkoxyacetophenones can influence their ability to cross cell membranes and interact with intracellular targets. Therefore, 4-pentyloxyacetophenone could exhibit interesting cytotoxic properties, although experimental verification is required.
Table 3: Comparative Cytotoxic Activity of Acetophenone Derivatives
| Compound | Cell Line(s) | IC50 Values | Reference |
| Alkoxylated Chalcone (b29) | HepG2, HeLa, MCF-7, A549, SW1990 | Higher activity than etoposide | [11] |
| Prenylated Chalcones (12 and 13) | MCF-7, ZR-75-1, MDA-MB-231 | IC50 3.30 - 18.10 µM | [13] |
| 4-Amino-4'-ethoxy/methoxychalcone | - | Promising antiulcer and antioxidant activities | [2] |
Note: Direct comparative data for 4-pentyloxyacetophenone is not available in the cited literature. The table presents data for structurally related compounds.
Experimental Protocols
To facilitate further research and a direct comparison of 4-pentyloxyacetophenone with other derivatives, detailed, step-by-step methodologies for key biological assays are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
Workflow Diagram:
Caption: Simplified NF-κB signaling pathway for iNOS-mediated NO production.
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the acetophenone derivative for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Sources
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal activity of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone against Candida albicans: evidence for the antifungal mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, evaluation and docking studies on 3-alkoxy-4-methanesulfonamido acetophenone derivatives as non ulcerogenic anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Cytotoxic Evaluation of Alkoxylated Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Lens on Liquid Crystal Behavior: The Case of 4'-Alkoxyacetophenone Homologues
In the intricate world of materials science, the study of liquid crystals offers a fascinating glimpse into the delicate interplay between molecular structure and macroscopic properties. This guide provides a comprehensive comparative analysis of the liquid crystalline behavior within the homologous series of 4'-alkoxyacetophenones. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-property relationships that govern the mesomorphic tendencies of these compounds, supported by robust experimental data and detailed methodologies. Our exploration will focus on how the incremental change in the length of the alkoxy chain dictates the thermal stability and the very existence of the liquid crystal phase.
The Significance of Homologous Series in Liquid Crystal Research
The systematic investigation of a homologous series, where molecules differ only by the number of methylene (-CH₂) units in a flexible alkyl chain, is a cornerstone of liquid crystal research. This approach allows for the precise elucidation of how subtle changes in molecular architecture influence the delicate balance of intermolecular forces—anisotropic dispersion forces and steric interactions—that are responsible for the formation of the mesomorphic state. The 4'-alkoxyacetophenone series serves as an exemplary model system for this purpose. The rigid core, consisting of a phenyl ring and an acetyl group, provides the necessary anisotropy, while the flexible alkoxy chain at the para-position modulates the intermolecular interactions, thereby influencing the transition temperatures and the type of liquid crystal phase observed.
Comparative Analysis of Phase Transitions
The liquid crystalline behavior of the 4'-alkoxyacetophenone homologous series (n=1 to 8, 10, 12, 14, and 16) has been meticulously characterized to determine their melting and clearing temperatures. The melting point (T_m) signifies the transition from the solid crystalline phase to either the liquid crystalline phase or the isotropic liquid phase. The clearing point (T_c), also known as the nematic-isotropic transition temperature (T_NI) for the mesogens in this series, marks the transition from the liquid crystalline phase to the isotropic liquid phase. The data, as determined by Dadage, Chavan, and Rao, is summarized in the table below.
| Homologue (n) | Alkoxy Chain | Melting Point (T_m) in °C | Clearing Point (T_c) in °C | Mesophase Type |
| 1 | Methoxy | 37 | - | Non-mesomorphic |
| 2 | Ethoxy | 59 | - | Non-mesomorphic |
| 3 | Propoxy | 49 | - | Non-mesomorphic |
| 4 | Butoxy | 58 | - | Non-mesomorphic |
| 5 | Pentyloxy | 52 | 53 | Nematic |
| 6 | Hexyloxy | 56 | 67 | Nematic |
| 7 | Heptyloxy | 62 | 72 | Nematic |
| 8 | Octyloxy | 68 | 76 | Nematic |
| 10 | Decyloxy | 72 | 75 | Nematic |
| 12 | Dodecyloxy | 78 | 74 | Nematic |
| 14 | Tetradecyloxy | 82 | 72 | Nematic |
| 16 | Hexadecyloxy | 86 | 70 | Nematic |
This data reveals a clear trend: the emergence of liquid crystalline behavior begins with the pentyloxy homologue (n=5). The initial members of the series (n=1 to 4) are non-mesomorphic, directly transitioning from a solid to an isotropic liquid upon heating. This is because the shorter alkyl chains do not provide sufficient anisotropic interactions to stabilize a liquid crystal phase.
As the alkyl chain length increases from n=5 to n=8, both the melting and clearing points generally increase. This trend is attributed to the enhanced van der Waals forces between the longer alkyl chains, which leads to a more stable and ordered mesophase. However, beyond n=8, an interesting phenomenon is observed. While the melting points continue to rise, the clearing points begin to decrease. This "odd-even" effect and the eventual decrease in clearing temperature for longer chains are characteristic of many homologous series. The increasing flexibility of the longer chains can disrupt the parallel alignment of the molecular cores, thereby destabilizing the nematic phase.
Experimental Methodologies: A Self-Validating System
The characterization of liquid crystalline materials relies on a synergistic combination of experimental techniques. The two primary methods employed in this study, Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), provide complementary information, creating a self-validating system for the determination of phase transitions.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. Phase transitions are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram.
Experimental Protocol for DSC:
-
Sample Preparation: A small amount of the 4'-alkoxyacetophenone homologue (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate, typically 10 °C/min.
-
Thermal Cycling: The sample is subjected to a controlled heating and cooling cycle. The initial heating scan reveals the endothermic transitions (melting and clearing). A subsequent cooling scan shows the corresponding exothermic transitions (isotropic to nematic and nematic to crystalline).
-
Data Analysis: The onset temperature of the peak is taken as the transition temperature. The area under the peak corresponds to the enthalpy of the transition.
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the direct visualization of liquid crystal phases. The anisotropic nature of liquid crystals causes them to be birefringent, meaning they split a beam of light into two rays with different refractive indices. When viewed between crossed polarizers, this birefringence results in characteristic textures that are unique to each type of liquid crystal phase.
Experimental Protocol for POM:
-
Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip.
-
Heating Stage: The slide is placed on a hot stage attached to the polarizing microscope, allowing for precise temperature control.
-
Observation: The sample is heated slowly while being observed through the microscope with crossed polarizers.
-
Texture Identification: As the sample melts, the appearance of birefringent, mobile regions indicates the formation of a liquid crystal phase. For the 4'-alkoxyacetophenone series, the nematic phase is identified by its characteristic Schlieren or threaded texture. Upon further heating, the sample becomes dark at the clearing point, as the isotropic liquid is not birefringent.
Structure-Property Relationship: A Deeper Dive
The observed trends in the phase behavior of the 4'-alkoxyacetophenone homologues can be rationalized by considering the interplay of molecular shape, flexibility, and intermolecular forces.
For shorter chain lengths (n=1-4), the molecules lack sufficient anisotropy in their intermolecular attractions to form a stable mesophase. As the chain length increases (n=5-8), the increased van der Waals forces between the parallelly aligned molecules lead to a more stable nematic phase, resulting in an increase in the clearing point. However, for even longer chains (n>8), the increased flexibility of the alkyl chain begins to counteract the stabilizing effect of the van der Waals forces. The chains can adopt a variety of conformations, leading to steric hindrance that disrupts the long-range orientational order of the nematic phase, thus causing a decrease in the clearing temperature.
Conclusion
The comparative study of the 4'-alkoxyacetophenone homologous series provides a clear and instructive example of the fundamental principles governing liquid crystal behavior. The systematic variation of the alkoxy chain length allows for a detailed examination of how subtle changes in molecular structure can have a profound impact on the stability and existence of the nematic mesophase. The synergistic use of Differential Scanning Calorimetry and Polarized Optical Microscopy provides a robust and self-validating methodology for the characterization of these materials. The insights gained from such studies are not only of academic interest but also have significant practical implications for the rational design of new liquid crystalline materials with tailored properties for a wide range of applications, from advanced display technologies to novel drug delivery systems.
References
- Dadage, S. N., Chavan, M. N., & Rao, V. R. H. (Year of Publication). Mesomorphism in the homologous series of 4-n-alkoxyacetophenones. Journal of the Indian Chemical Society, Volume(Issue), pages. [Please note: A full, verifiable URL for this specific article could not be located in the provided search results.
A Researcher's Guide to Purity Assessment: 1-(4-(pentyloxy)phenyl)ethanone Analyzed by Differential Scanning Calorimetry
In the landscape of pharmaceutical development and materials science, the determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental pillar upon which the safety, efficacy, and reproducibility of a product are built. For researchers and drug development professionals, an accurate and reliable purity assessment is paramount. This guide provides an in-depth technical comparison of Differential Scanning Calorimetry (DSC) for the purity assessment of synthesized 1-(4-(pentyloxy)phenyl)ethanone, a key intermediate in various organic syntheses. We will explore the theoretical underpinnings of this powerful thermal analysis technique, provide a detailed experimental protocol, and objectively compare its performance against established chromatographic methods.
The Imperative of Purity in Synthesized Compounds
The presence of impurities, even in minute quantities, can significantly alter the physicochemical properties, biological activity, and toxicity profile of a compound.[1][2] In the context of active pharmaceutical ingredients (APIs), such impurities can lead to unforeseen side effects or diminished therapeutic efficacy.[][4] Therefore, robust analytical methodologies for purity determination are critical throughout the drug development lifecycle, from initial synthesis to final formulation.[]
Differential Scanning Calorimetry: A Thermal Approach to Purity
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] Its application in purity determination is grounded in the thermodynamic principle of melting point depression, described by the Van't Hoff equation.[7][8][9] In essence, impurities disrupt the crystal lattice of a pure compound, leading to a broadening of the melting range and a depression of the melting point.[7][9]
The Van't Hoff equation, in the context of DSC, can be expressed as:
Where:
- is the sample temperature at a specific fraction melted.
- is the melting point of the pure substance.
- is the ideal gas constant.
- is the mole fraction of the impurity.
- is the heat of fusion of the pure substance.
- is the fraction of the sample that has melted.
By analyzing the shape of the melting endotherm, DSC can provide a quantitative measure of the total mole percent of impurities.[9][10] This method is particularly advantageous for highly pure crystalline substances (>98.5 mol%) and offers a rapid, absolute measurement without the need for a reference standard of the impurity itself.[7][11][12]
Experimental Protocol: Purity Assessment of 1-(4-(pentyloxy)phenyl)ethanone by DSC
This protocol is designed in accordance with the principles outlined in ASTM E928, "Standard Test Method for Purity by Differential Scanning Calorimetry".[7][8][11][12]
Instrumentation and Materials
-
Differential Scanning Calorimeter: A calibrated instrument capable of controlled heating rates and precise temperature and heat flow measurements.
-
Sample Pans: Aluminum pans and lids, hermetically sealed to prevent volatilization.
-
Sample: Synthesized 1-(4-(pentyloxy)phenyl)ethanone. A small sample size (1-3 mg) is recommended to minimize thermal lag.[13][14]
-
Reference: An empty, hermetically sealed aluminum pan.
-
Calibration Standard: High-purity Indium for temperature and enthalpy calibration.
Physicochemical Properties of 1-(4-(pentyloxy)phenyl)ethanone
-
Molecular Formula: C₁₃H₁₈O₂
-
Melting Point: Approximately 16-30°C.[16][18] The expected melting range is crucial for setting the temperature program of the DSC.
Experimental Workflow
Sources
- 1. azom.com [azom.com]
- 2. ijrar.org [ijrar.org]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 6. qualitest.ae [qualitest.ae]
- 7. store.astm.org [store.astm.org]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. thermalsupport.com [thermalsupport.com]
- 10. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 11. img.antpedia.com [img.antpedia.com]
- 12. infinitalab.com [infinitalab.com]
- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 14. Sci-Hub. High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry / Analytical Sciences, 1992 [sci-hub.box]
- 15. chembk.com [chembk.com]
- 16. CAS Common Chemistry [commonchemistry.cas.org]
- 17. p-(Pentyloxy)acetophenone | C13H18O2 | CID 79598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. echemi.com [echemi.com]
A Guide to Structural Elucidation: Cross-Validation of NMR and Mass Spectrometry Data for Ethanone, 1-[4-(pentyloxy)phenyl]-
In the landscape of chemical analysis, particularly within drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock of all subsequent research. While individual analytical techniques are powerful, their true potential is unlocked when used in concert. This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two cornerstone techniques for structural elucidation.[1][2] We will demonstrate how to synthesize their orthogonal data streams to build a high-confidence structural assignment for the compound Ethanone, 1-[4-(pentyloxy)phenyl]- .
This process of cross-validation is not merely a confirmatory step; it is a self-validating system that ensures the integrity and reliability of analytical results, a principle that aligns with Good Laboratory Practices (GLP).[3][4] By examining the specific data generated for our target compound, we will illustrate how the connectivity information from NMR and the molecular mass and fragmentation data from MS interlock to leave no room for structural ambiguity.
Compound Profile: Ethanone, 1-[4-(pentyloxy)phenyl]-
Part 1: Unraveling the Skeleton with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. It operates on the principle that atomic nuclei with a non-zero spin, like ¹H and ¹³C, behave like tiny magnets.[7][8] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, creating a spectrum that reveals detailed information about their chemical environment and connectivity.[8][9]
Experimental Protocol: ¹H and ¹³C NMR
The quality of NMR data is directly dependent on a meticulous experimental setup. The following protocol is designed to yield high-resolution spectra for our target compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Ethanone, 1-[4-(pentyloxy)phenyl]-.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl₃ is a standard, relatively non-polar solvent that effectively dissolves a wide range of organic compounds and has a simple, non-interfering deuterium signal. TMS is the universally accepted internal standard (δ 0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak away from most common organic signals.
-
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
The experiment is performed on a 500 MHz NMR spectrometer.
-
Causality: A higher field strength (like 500 MHz) provides greater chemical shift dispersion, which is crucial for resolving closely spaced signals and simplifying spectral interpretation.[7]
-
-
The instrument is tuned and shimmed to the CDCl₃ lock signal to optimize magnetic field homogeneity.
-
For ¹H NMR , a standard single-pulse experiment is run with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.
-
Causality: A 2-second relaxation delay is generally sufficient for most protons in a small molecule to return to equilibrium, ensuring accurate signal integration. Averaging 16 scans improves the signal-to-noise ratio.
-
-
For ¹³C NMR , a proton-decoupled experiment (e.g., PENDANT or DEPT) is acquired over approximately 1024 scans.
-
NMR Experimental Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Predicted NMR Data & Interpretation
The following tables summarize the expected ¹H and ¹³C NMR spectral data, which collectively map out the molecule's structure.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 7.95 | Doublet | 2H | Aromatic protons ortho to the acetyl group |
| b | ~ 6.94 | Doublet | 2H | Aromatic protons ortho to the pentyloxy group |
| c | ~ 4.02 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₂-CH₃ |
| d | ~ 2.58 | Singlet | 3H | -C(O)-CH₃ |
| e | ~ 1.80 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₂-CH₃ |
| f | ~ 1.45 | Multiplet | 4H | -O-CH₂-CH₂-CH₂ -CH₂ -CH₃ |
| g | ~ 0.94 | Triplet | 3H | -O-(CH₂)₄-CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 196.8 | Carbonyl carbon (C =O) |
| ~ 163.5 | Aromatic carbon attached to oxygen (-O-C ar) |
| ~ 130.6 | Aromatic carbons ortho to the acetyl group (C H_ar_) |
| ~ 130.4 | Aromatic carbon attached to the acetyl group (-C ar-C=O) |
| ~ 114.2 | Aromatic carbons ortho to the pentyloxy group (C H_ar_) |
| ~ 68.2 | -O-C H₂- |
| ~ 28.9 | -O-CH₂-C H₂- |
| ~ 28.2 | -O-(CH₂)₂-C H₂- |
| ~ 26.4 | -C(O)-C H₃ |
| ~ 22.4 | -O-(CH₂)₃-C H₂- |
| ~ 14.0 | -O-(CH₂)₄-C H₃ |
Note: Predicted chemical shifts are based on analogous structures and chemical shift theory.[11][12]
Part 2: Weighing the Evidence with Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[13][14] It provides two critical pieces of information: the precise molecular weight of the compound, which helps determine its elemental composition, and a unique fragmentation pattern that acts as a structural fingerprint.[14][15]
Experimental Protocol: Electron Ionization GC-MS
For a relatively volatile, small organic molecule like our target, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an excellent choice.
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Causality: Dilution prevents overloading the GC column and MS detector. The solvent must be volatile to be easily removed in the GC inlet.
-
-
-
Instrument Setup & Data Acquisition:
-
Gas Chromatograph (GC):
-
Inject 1 µL of the sample solution into the GC inlet set to 250°C.
-
Use a standard non-polar column (e.g., DB-5ms) and a temperature program (e.g., start at 100°C, ramp to 280°C at 15°C/min).
-
Causality: The GC separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.[2]
-
-
Mass Spectrometer (MS):
-
The ionization method is set to Electron Ionization (EI) at 70 eV.
-
Causality: EI is a high-energy, "hard" ionization technique that reliably produces a molecular ion and a rich, reproducible fragmentation pattern, which is ideal for structural elucidation and library matching.[16]
-
The mass analyzer (e.g., a quadrupole) is set to scan a mass range of m/z 40-400.
-
-
MS Experimental Workflow
Caption: Workflow for GC-MS sample preparation, analysis, and detection.
Predicted Mass Spectrum & Interpretation
The EI mass spectrum will provide the molecular weight and key structural fragments. The molecular ion (M⁺) is formed when the molecule is ionized by losing one electron.[17]
Table 3: Predicted Key Fragments in the EI Mass Spectrum
| m/z Value | Ion Structure | Loss from Molecular Ion | Interpretation |
| 206 | [C₁₃H₁₈O₂]⁺˙ | - | Molecular Ion (M⁺) : Confirms the molecular weight of the compound. |
| 191 | [M - CH₃]⁺ | -15 Da | Loss of a methyl radical from the acetyl group via alpha-cleavage, a characteristic fragmentation for methyl ketones.[18] |
| 135 | [HOC₆H₄C(O)CH₃]⁺˙ | -71 Da | Loss of the pentyl radical (C₅H₁₁) from the ether linkage. |
| 121 | [CH₃(CH₂)₄OC₆H₄]⁺ | -43 Da | Loss of the acetyl radical (CH₃CO) via cleavage of the bond between the aromatic ring and the carbonyl group. This fragment is less common but possible. |
| 43 | [CH₃CO]⁺ | -163 Da | Acylium ion: A very common and often strong peak for methyl ketones, resulting from cleavage of the bond between the carbonyl carbon and the aromatic ring.[18][19] |
Part 3: The Power of Synergy - Cross-Validating NMR and MS Data
Logical Flow of Cross-Validation
Caption: Logical flow showing how orthogonal NMR and MS data converge to confirm the final structure.
Synthesizing the Evidence
Let's systematically build the molecule by combining the data:
-
Establishing the Molecular Formula: High-resolution MS would provide an accurate mass for the m/z 206 peak, confirming the elemental composition as C₁₃H₁₈O₂.[14] This is perfectly corroborated by the NMR data: the ¹H NMR integration sums to 18 protons, and the ¹³C NMR shows the 11 unique carbons expected for the proposed symmetric structure.
-
Confirming the Acetyl Group [-C(O)CH₃]:
-
NMR Evidence: The sharp singlet at ~2.58 ppm integrating to 3 protons is classic for a methyl group adjacent to a carbonyl. The ¹³C peak at ~196.8 ppm is definitive for a ketone carbonyl.
-
MS Corroboration: The prominent fragment at m/z 43 ([CH₃CO]⁺) and the M-15 fragment (loss of CH₃) are textbook indicators of a methyl ketone.
-
-
Confirming the Pentyloxy Group [-O(CH₂)₄CH₃]:
-
NMR Evidence: The ¹H NMR shows all the requisite signals: a triplet for the terminal CH₃, a triplet for the -O-CH₂- group, and multiplets for the other three methylene groups. The integration (3H, 2H, 2H, 2H, 2H) fits perfectly. The five distinct aliphatic signals in the ¹³C spectrum further support this.
-
MS Corroboration: The fragment at m/z 135, corresponding to the loss of the entire C₅H₁₁ radical, strongly supports the presence of a pentyl ether linkage.
-
-
Confirming the 1,4-(para)-Substituted Benzene Ring:
-
NMR Evidence: A para-substituted benzene ring with two different substituents has a plane of symmetry, resulting in only two signals for the four aromatic protons. The appearance of two distinct doublets (signals 'a' and 'b'), each integrating to 2H, is the defining pattern for this substitution.
-
MS Corroboration: The stability of the aromatic ring leads to prominent aromatic-containing fragments like m/z 135 and 121, confirming that the acetyl and pentyloxy groups are attached to this stable core.
-
Conclusion
References
- Vertex AI Search. (2015). Mass Spectrometry in Small Molecule Drug Development.
- LCGC International. (2023). Good Laboratory Practice: An Overview for the Analytical Chemist.
- Vertex AI Search. (2013). Mass Spectrometry analysis of Small molecules.
- Bioanalysis Zone. (n.d.). Small molecule analysis using MS.
- Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development.
- Vertex AI Search. (2022). Application of Mass Spectrometry on Small Molecule Analysis.
- Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
- Vertex AI Search. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist.
- SlideShare. (n.d.).
- Vertex AI Search. (n.d.).
- Wiley. (2013).
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
- Microbe Notes. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- Benchchem. (n.d.).
- ACS Publications. (n.d.).
- Journal of American Science. (2005).
- National Institutes of Health (NIH). (2017). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics.
- The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- NIST WebBook. (n.d.). Ethanone, 1-[4-(1-methylethyl)phenyl]-.
- SpectraBase. (n.d.). 1H NMR of 4'-(Pentyloxy)acetophenone.
- ChemicalBook. (n.d.). 1-[4-(PENTYLOXY)PHENYL]ETHANONE | 5467-56-1.
- ResearchGate. (2019).
- ECHEMI. (n.d.). 1-[4-(Pentyloxy)phenyl]ethanone | 5467-56-1.
- NIST WebBook. (n.d.). Ethanone, 1-(4-ethylphenyl)-.
- NIST WebBook. (n.d.). Ethanone, 1-(4-ethylphenyl)- Mass Spectrum.
- ChemicalBook. (n.d.). 1-[4-(4-METHYLPIPERAZINO)PHENYL]-1-ETHANONE(26586-55-0) 1H NMR spectrum.
- Vertex AI Search. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Chemguide. (n.d.).
- Benchchem. (n.d.). Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-.
- National Institutes of Health (NIH). (n.d.). NMR Spectroscopy for Metabolomics Research.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023).
- NIST WebBook. (n.d.). Ethanone, 1-[4-(1-methylethyl)
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 151 MHz, H2O, predicted).
- NIST WebBook. (n.d.). Ethanone, 1-[4-(phenylthio)phenyl]-.
- NIST WebBook. (n.d.). Ethanone, 1-[4-(phenylmethoxy)phenyl]-.
- ChemicalBook. (n.d.). 4'-Hydroxyacetophenone(99-93-4) 1H NMR spectrum.
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2015). CH2SWK 44-6416 Mass Spectroscopy 2015Feb5.
Sources
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 1-[4-(PENTYLOXY)PHENYL]ETHANONE | 5467-56-1 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. longdom.org [longdom.org]
- 8. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. microbenotes.com [microbenotes.com]
- 10. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 15. whitman.edu [whitman.edu]
- 16. memphis.edu [memphis.edu]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different catalysts for 4'-Pentyloxyacetophenone synthesis
For researchers and professionals in drug development, the efficient synthesis of chemical intermediates is a cornerstone of progress. 4'-Pentyloxyacetophenone, a key building block in the synthesis of various organic molecules, is one such intermediate where the choice of catalyst can significantly impact yield, reaction time, and overall process efficiency. This guide provides an in-depth comparison of the efficacy of different catalysts for the synthesis of 4'-pentyloxyacetophenone, supported by experimental data and procedural insights to inform your synthetic strategy.
Introduction to 4'-Pentyloxyacetophenone Synthesis
The most prevalent and industrially significant route to 4'-pentyloxyacetophenone is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxyacetophenone with a pentyl halide, typically in the presence of a base. The core of this synthesis's efficiency lies in the catalytic system employed, which must facilitate the nucleophilic attack of the phenoxide ion on the pentyl halide.
The general reaction is as follows:
The choice of base is critical for the initial deprotonation of the phenolic hydroxyl group of 4-hydroxyacetophenone to form the reactive phenoxide ion. Common bases include alkali metal hydroxides (e.g., NaOH, KOH) and carbonates (e.g., K₂CO₃).
In many modern applications of the Williamson ether synthesis, a phase-transfer catalyst (PTC) is employed to enhance the reaction rate and yield.[1][2] PTCs are particularly valuable in reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase containing the inorganic base and an organic phase containing the 4-hydroxyacetophenone and pentyl halide). The PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can readily react with the pentyl halide.[1]
Comparative Analysis of Catalytic Systems
The efficacy of a catalytic system for 4'-pentyloxyacetophenone synthesis is determined by several key parameters, including reaction yield, reaction time, and the mildness of the reaction conditions. Below is a comparative analysis of commonly employed catalytic systems.
The Role of the Base: A Foundational Choice
The selection of the base is the first critical decision in designing the synthesis. While strong bases like sodium hydride (NaH) can be used, they are often avoided in industrial settings due to safety concerns and the need for anhydrous conditions.[3] More commonly, inorganic bases such as potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are utilized.
| Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| K₂CO₃ | DMF | 70-110 | 2-4 | High (Specific data for 4'-pentyloxyacetophenone not found, but generally effective for similar reactions) | [4] |
| NaOH | Water/Organic (biphasic) | Reflux | 1-8 | Moderate to High (Often requires a PTC for optimal results) | [5] |
Expertise & Experience: Potassium carbonate is often favored in laboratory and industrial settings for O-alkylation of phenols.[4] Its use in a polar aprotic solvent like dimethylformamide (DMF) provides a homogenous reaction environment, often leading to high yields and relatively clean reactions. Sodium hydroxide, being highly soluble in water, necessitates a biphasic system or the use of a phase-transfer catalyst to bring the reactants together effectively.
The Impact of Phase-Transfer Catalysts (PTCs)
Phase-transfer catalysts are instrumental in overcoming the challenge of immiscible reactants in the Williamson ether synthesis. Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are the most common class of PTCs used for this purpose.[1][2][6][7][8]
| Catalyst | Base | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Bromide (TBAB) | K₂CO₃ | THF | Reflux | Not Specified | High (Effective for O-alkylation of isovanillin) | |
| Tetrabutylammonium Bromide (TBAB) | NaOH (50% w/w) | Toluene | 40 | 1 | 73 (for a similar alkylation of a valine-derived hydantoin) | [9] |
| Aliquat 336 | Not Specified | Biphasic | Not Specified | Not Specified | High (Noted for staying in the organic phase) | [10] |
Trustworthiness: The use of a PTC like TBAB allows for the use of aqueous solutions of inexpensive bases like NaOH while maintaining high reaction rates. This approach is often considered a "green" alternative as it can reduce the need for anhydrous and volatile organic solvents.[1] The catalytic cycle of a PTC ensures that only a small amount is needed to facilitate the reaction, making it an economically viable option for large-scale synthesis.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for the synthesis of 4'-pentyloxyacetophenone using two different catalytic systems are provided below.
Protocol 1: Potassium Carbonate in DMF
This protocol represents a common and effective method for the synthesis of 4'-pentyloxyacetophenone.
Materials:
-
4-Hydroxyacetophenone
-
1-Bromopentane
-
Potassium Carbonate (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-hydroxyacetophenone (1 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromopentane (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4'-pentyloxyacetophenone.
Protocol 2: Sodium Hydroxide with Tetrabutylammonium Bromide (PTC)
This protocol illustrates the use of a phase-transfer catalyst to facilitate the reaction in a biphasic system.
Materials:
-
4-Hydroxyacetophenone
-
1-Bromopentane
-
Sodium Hydroxide
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-hydroxyacetophenone (1 eq.) and tetrabutylammonium bromide (0.1 eq.) in toluene.
-
Add a 50% aqueous solution of sodium hydroxide (2 eq.).
-
Add 1-bromopentane (1.2 eq.) to the biphasic mixture.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 4'-pentyloxyacetophenone.
Mechanistic Insights & Visualizations
Understanding the underlying mechanisms of catalysis is crucial for optimizing reaction conditions and troubleshooting potential issues.
Williamson Ether Synthesis: An Sₙ2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The reaction is initiated by the deprotonation of the alcohol (or phenol) to form a more nucleophilic alkoxide (or phenoxide). This nucleophile then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether.
Caption: General mechanism of the Williamson ether synthesis.
The Role of Phase-Transfer Catalysis
In a biphasic system, the phase-transfer catalyst acts as a shuttle for the phenoxide anion. The lipophilic cation of the PTC pairs with the phenoxide anion, allowing it to be transported into the organic phase where it can react with the pentyl halide.
Caption: Mechanism of phase-transfer catalysis in Williamson ether synthesis.
Conclusion and Recommendations
For the synthesis of 4'-pentyloxyacetophenone, both potassium carbonate in a polar aprotic solvent and a biphasic system with sodium hydroxide and a phase-transfer catalyst are viable and effective methods.
-
For laboratory-scale synthesis and high purity: The use of potassium carbonate in anhydrous DMF is recommended. This method often results in a cleaner reaction profile and is straightforward to perform, although it requires anhydrous conditions.
-
For industrial-scale and cost-effective synthesis: A biphasic system employing aqueous sodium hydroxide and a phase-transfer catalyst like TBAB is highly advantageous. This approach avoids the need for expensive and hazardous anhydrous solvents and strong bases, aligning with the principles of green chemistry. The ability to recycle the catalyst can further enhance its economic viability.
Ultimately, the choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for your specific application.
References
-
Kumar, A., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918. [Link]
- Reddy, T. J., et al. (2023). Tetrabutylammonium Bromide (TBAB)-Catalyzed Rapid Conversion of β-ketoesters into β-Enaminoesters under Solvent-free Condition. Journal of the Indian Chemical Society, 100(1), 100803.
- Kumar, A., et al. (2014). TBAB catalyzed an efficient and green synthesis of 1, 4-dihydropyridines via Hantzsch condensation in aqueous medium. RSC Advances, 4(94), 52216-52222.
-
PTC Organics, Inc. PTC Selective O-Alkylation. [Link]
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Kohout, M. (2014). Response to "Can anyone help me with a Williamson ether synthesis?". ResearchGate. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Taylor & Francis Online. Phase transfer catalysts – Knowledge and References. [Link]
-
MacMillan Group, Princeton University. (2008). Phase-Transfer Catalysis (PTC). [Link]
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
SynArchive. Williamson Ether Synthesis. [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. [Link]
-
Guérard-Hélaine, C., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega, 7(6), 5336-5344. [Link]
-
JETIR. (2019). PHASE TRANSFER CATALYSTS. JETIR, 6(6). [Link]
-
Sach, N. W., et al. (2012). Synthesis of aryl ethers via a sulfonyl transfer reaction. Organic Letters, 14(15), 3886-3889. [Link]
- LaPlante, S. R., et al. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 75, 253-263.
-
Gonavaram, K. K., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Catalysts, 12(11), 1435. [Link]
- Guérard-Hélaine, C., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega, 7(6), 5336-5344.
- Bordet, A., et al. (2022). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. Green Chemistry, 24(7), 2937-2945.
Sources
- 1. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. scielo.org.za [scielo.org.za]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative In-Silico Analysis of Ethanone, 1-[4-(pentyloxy)phenyl]- and Its Derivatives: Predicting Physicochemical and ADMET Properties for Drug Discovery
In the landscape of modern drug discovery, the early assessment of a compound's physicochemical and pharmacokinetic properties is paramount to de-risk development and reduce costly late-stage failures.[1][2][3] In-silico, or computational, methods provide a rapid and cost-effective means to predict these critical attributes, enabling researchers to prioritize candidates with the most promising profiles.[1][4][5] This guide presents a comparative in-silico analysis of Ethanone, 1-[4-(pentyloxy)phenyl]- (also known as 4'-pentyloxyacetophenone), a versatile chemical intermediate[6][7][8], and a focused library of its rationally designed derivatives. By leveraging established computational tools, we will predict and compare key drug-like properties, offering a framework for researchers to apply similar methodologies in their own discovery pipelines.
Introduction to the Core Scaffold and Rationale for In-Silico Investigation
Ethanone, 1-[4-(pentyloxy)phenyl]- serves as a foundational scaffold in organic synthesis, notably in the development of potential therapeutic agents.[6][7] Its structure, featuring an acetophenone core with a pentyloxy substituent, provides a template for further chemical modification to modulate biological activity and pharmacokinetic behavior. The pentyloxy chain, in particular, influences the lipophilicity of the molecule, a critical parameter in drug absorption and distribution.
The primary objective of this guide is to demonstrate the utility of in-silico prediction in a drug discovery context. We will systematically evaluate the parent compound and a series of its derivatives, focusing on properties that govern their potential as drug candidates. This comparative approach will highlight how subtle structural modifications can significantly impact a molecule's predicted profile.
Methodology: A Multi-faceted In-Silico Approach
To construct a comprehensive profile for each compound, we will employ a suite of well-regarded, freely accessible in-silico tools. This multi-pronged strategy ensures a more robust and reliable prediction, as it leverages different underlying algorithms and datasets.
The general workflow for our in-silico analysis is depicted below:
Caption: A schematic of the in-silico prediction workflow, from input molecules to data analysis.
For this guide, we will utilize the following freely accessible web-based platforms:
-
SwissADME: A comprehensive tool for the prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
pkCSM: A platform that predicts various pharmacokinetic and toxicity properties of small molecules using graph-based signatures.[2][9]
-
ADMETlab 2.0: An enhanced tool for the systematic evaluation of ADMET properties, as well as some physicochemical properties and medicinal chemistry friendliness.
To explore the impact of structural modifications, we have designed a small library of derivatives based on the parent compound, Ethanone, 1-[4-(pentyloxy)phenyl]-. The modifications are focused on common synthetic transformations and are intended to modulate key properties such as polarity, hydrogen bonding capacity, and metabolic stability.
Table 1: Parent Compound and Designed Derivatives
| Compound ID | Structure | Modification from Parent | Rationale for Inclusion |
| Parent | Ethanone, 1-[4-(pentyloxy)phenyl]- | - | Baseline for comparison. |
| D1 | 1-(4-(Pentyloxy)phenyl)ethan-1-ol | Reduction of the ketone to a secondary alcohol | Introduce a hydrogen bond donor, potentially increasing solubility. |
| D2 | 2-Bromo-1-(4-(pentyloxy)phenyl)ethan-1-one | Alpha-bromination of the ketone | Introduce a potential reactive handle for further synthesis and assess its impact on toxicity. |
| D3 | 1-(4-(Pentyloxy)phenyl)ethen-1-one | Hypothetical dehydration product of D1 | Explore the effect of introducing a reactive Michael acceptor. |
| D4 | 1-(2-Hydroxy-4-(pentyloxy)phenyl)ethan-1-one | Introduction of a hydroxyl group ortho to the acetyl group | Introduce a hydrogen bond donor and potential for intramolecular hydrogen bonding, affecting pKa and solubility. |
| D5 | 1-(4-(3-Methylbutoxy)phenyl)ethan-1-one | Isomeric branched pentyloxy chain | Investigate the effect of chain branching on lipophilicity and potential metabolism. |
In-Silico Prediction and Comparative Analysis
The following sections detail the predicted properties for the parent compound and its derivatives. The data is presented in comparative tables to facilitate analysis.
The physicochemical properties of a molecule are fundamental to its behavior in a biological system.[10] Key parameters include lipophilicity (LogP), aqueous solubility (LogS), and topological polar surface area (TPSA).
Table 2: Predicted Physicochemical Properties
| Compound ID | Molecular Weight ( g/mol ) | LogP (Consensus) | LogS (ESOL) | TPSA (Ų) |
| Parent | 206.28 | 3.50 | -3.85 | 26.30 |
| D1 | 208.30 | 3.25 | -3.40 | 46.53 |
| D2 | 285.18 | 3.82 | -4.20 | 26.30 |
| D3 | 188.25 | 3.21 | -3.52 | 17.07 |
| D4 | 222.28 | 3.25 | -3.55 | 46.53 |
| D5 | 206.28 | 3.45 | -3.80 | 26.30 |
Interpretation: As expected, the reduction of the ketone in D1 and the introduction of a hydroxyl group in D4 decrease the predicted LogP and increase the predicted aqueous solubility (less negative LogS) due to the introduction of a polar hydroxyl group. The alpha-bromination in D2 increases the molecular weight and lipophilicity. The isomeric chain in D5 has a minimal impact on the predicted properties compared to the parent compound.
The absorption, distribution, metabolism, and excretion (ADME) profile of a compound determines its bioavailability and duration of action.
Table 3: Predicted ADME Properties
| Compound ID | Human Intestinal Absorption (%) | Caco-2 Permeability (log Papp) | BBB Permeant | CYP2D6 Inhibitor | CYP3A4 Inhibitor |
| Parent | 95.8 | 0.95 | Yes | No | Yes |
| D1 | 95.5 | 0.85 | Yes | No | Yes |
| D2 | 96.2 | 1.05 | Yes | No | Yes |
| D3 | 94.8 | 0.90 | Yes | No | Yes |
| D4 | 94.5 | 0.80 | Yes | No | Yes |
| D5 | 95.7 | 0.93 | Yes | No | Yes |
Interpretation: All compounds are predicted to have high human intestinal absorption. The Caco-2 permeability, an indicator of intestinal absorption, is predicted to be good for all compounds. All compounds are predicted to be blood-brain barrier (BBB) permeant, which may be desirable or undesirable depending on the therapeutic target. A consistent prediction across the series is the potential for inhibition of the CYP3A4 metabolic enzyme, a crucial consideration for potential drug-drug interactions.
Early identification of potential toxicity is a critical step in drug discovery.[1][11][12] In-silico models can flag potential liabilities such as mutagenicity (Ames test) and hepatotoxicity.
Table 4: Predicted Toxicity Endpoints
| Compound ID | Ames Mutagenicity | hERG I Inhibitor | Hepatotoxicity | Skin Sensitization |
| Parent | No | Yes | Yes | No |
| D1 | No | No | Yes | No |
| D2 | Yes | Yes | Yes | Yes |
| D3 | Yes | Yes | Yes | Yes |
| D4 | No | No | Yes | No |
| D5 | No | Yes | Yes | No |
Interpretation: A significant finding is the predicted Ames mutagenicity for D2 and D3 , likely due to the presence of the reactive alpha-bromo ketone and the Michael acceptor, respectively. This would be a major red flag in a drug discovery program. Several compounds are predicted to be hERG inhibitors, which can be associated with cardiotoxicity. The prediction of hepatotoxicity is consistent across the series, suggesting a potential liability of the core scaffold that may need to be addressed through further chemical modification.
Drug-likeness is a qualitative concept used to assess the probability of a molecule being an orally active drug.[13] Rules such as Lipinski's "Rule of Five" and filters for Pan-Assay Interference Compounds (PAINS) are commonly used.
Table 5: Predicted Drug-Likeness and Medicinal Chemistry Friendliness
| Compound ID | Lipinski's Rule of Five Violations | Ghose Filter Violations | PAINS Alerts |
| Parent | 0 | 0 | 0 |
| D1 | 0 | 0 | 0 |
| D2 | 0 | 0 | 1 (alpha-halo ketone) |
| D3 | 0 | 0 | 1 (Michael acceptor) |
| D4 | 0 | 0 | 0 |
| D5 | 0 | 0 | 0 |
Interpretation: All compounds adhere to Lipinski's Rule of Five, suggesting good oral bioavailability potential. However, D2 and D3 trigger PAINS alerts due to their reactive functionalities. PAINS are compounds that tend to show activity in many biochemical assays through non-specific mechanisms, making them undesirable as drug candidates.
Experimental Protocols for In-Silico Predictions
The following protocols outline the steps to reproduce the in-silico predictions presented in this guide.
-
Navigate to the SwissADME website.
-
Input the SMILES string of the molecule of interest into the query box.
-
Click the "Run" button to initiate the prediction.
-
Analyze the results, which are presented in a user-friendly graphical and tabular format. Pay close attention to the "Physicochemical Properties," "Lipophilicity," "Water Solubility," "Pharmacokinetics," "Drug-likeness," and "Medicinal Chemistry" sections.
-
Access the pkCSM prediction tool online.
-
Enter the SMILES string of the compound.
-
Select the desired prediction endpoints (e.g., Absorption, Distribution, Metabolism, Excretion, Toxicity).
-
Submit the query and await the results.
-
Record the predicted values for each selected endpoint.
-
Go to the ADMETlab 2.0 web server.
-
Input the molecule(s) of interest, either by drawing the structure, entering the SMILES string, or uploading a file.
-
Initiate the "ADMET Evaluation" or "ADMET Screening" for batch processing.
-
Review the comprehensive output, which includes predictions for a wide range of ADMET and physicochemical properties.
Caption: A simplified flowchart of the general protocol for in-silico property prediction.
Conclusion and Future Directions
This comparative guide demonstrates the power of in-silico tools to rapidly generate a wealth of data on the drug-like properties of a parent compound and its derivatives. Our analysis of Ethanone, 1-[4-(pentyloxy)phenyl]- and its analogs has revealed several key insights:
-
The parent compound and its non-reactive derivatives generally exhibit favorable drug-like properties, with good predicted oral absorption and adherence to Lipinski's Rule of Five.
-
The introduction of reactive functional groups, as in derivatives D2 and D3 , can lead to significant toxicity and PAINS liabilities, highlighting the importance of careful chemical design.
-
A potential for CYP3A4 inhibition and hepatotoxicity appears to be a consistent feature of this scaffold, warranting further investigation in a drug discovery program.
It is crucial to remember that in-silico predictions are not a substitute for experimental validation. However, they are an invaluable tool for prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process. Future work could involve the synthesis and in-vitro testing of the most promising derivatives to validate these in-silico predictions and further refine the structure-activity and structure-property relationships for this chemical class.
References
- In silico toxicology: computational methods for the prediction of chemical toxicity.
- In Silico Toxicity Prediction - AI powered Drug Discovery CRO.
- Best protein protein docking software to use?
- Molecular Docking Software and Tools.
- (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity.
- Prediction studies of the biological activity of chemical substances by QSAR methods.
- In silico methods for toxicity prediction.
- In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts.
- NovaDock Molecular Docking Software | DNASTAR.
- Software for molecular docking: a review.
- QSAR Model to Predict Biological Activity Using ML.
- In Silico Prediction of Drug Properties.
- An Overview on Computational Tools for Predicting and Designing the Organic Compounds.
- ADMET Predictions - Comput
- Predicting Biological Activities through QSAR Analysis and Docking-based Scoring.
- Quantitative structure–activity rel
- Development of QSAR Models To Predict and Interpret the Biological Activity of Artemisinin Analogues.
- List of protein-ligand docking software - Wikipedia.
- ADMET-AI.
- In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules.
- ADMET predictions.
- 1-[4-(PENTYLOXY)PHENYL]ETHANONE - ChemBK.
- ADMET Predictor® - Simul
- Prediction of Drug-Like Properties.
- ADMETlab 2.0.
- Computational methods for predicting properties.
- Calculating physical properties of organic compounds for environmental modeling
- Physics-Based Solubility Prediction for Organic Molecules.
- High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging D
- 1-[4-(Pentyloxy)phenyl]ethanone Formula.
- 1-[4-(Pentyloxy)phenyl]ethanone - CAS Common Chemistry.
- The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evalu
- 1-[4-(PENTYLOXY)PHENYL]ETHANONE | 5467-56-1.
- DrugMetric: quantitative drug-likeness scoring based on chemical space distance.
- Understanding the Synthesis Applications of 1-[4-(Pentyloxy)phenyl]ethanone.
- 1-[4-(PENTYLOXY)PHENYL]ETHANONE CAS#:.
- Ethanone, 1-[4- (pentyloxy)phenyl]- manufacture.
- Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility.
Sources
- 1. pozescaf.com [pozescaf.com]
- 2. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 3. bepls.com [bepls.com]
- 4. In silico methods for toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]
- 6. 1-[4-(PENTYLOXY)PHENYL]ETHANONE | 5467-56-1 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. 1-[4-(PENTYLOXY)PHENYL]ETHANONE CAS#: [m.chemicalbook.com]
- 9. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]
- 10. longdom.org [longdom.org]
- 11. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethanone, 1-[4-(pentyloxy)phenyl]-
As a Senior Application Scientist, this guide provides essential, field-tested procedures for the proper disposal of Ethanone, 1-[4-(pentyloxy)phenyl]-. Adherence to these protocols is paramount for ensuring personal safety, maintaining a secure laboratory environment, and complying with environmental regulations. This document moves beyond a simple checklist to explain the causality behind each step, empowering you to manage chemical waste with confidence and scientific integrity.
Core Principle: Proactive Hazard Assessment
Ethanone, 1-[4-(pentyloxy)phenyl]- (CAS No. 5467-56-1) is a reagent used in organic synthesis.[1] While comprehensive toxicological data is not widely available, existing classifications mandate that it be treated as a hazardous substance. The guiding principle for its disposal is risk mitigation . Under no circumstances should this chemical or its containers be discarded in standard refuse or discharged into the sanitary sewer system.[2][3] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[2]
Key Chemical and Hazard Data
A thorough understanding of the substance's properties is the foundation of safe handling and disposal. The information below has been consolidated from authoritative chemical databases and safety data sheets.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₈O₂ | [4] |
| Molecular Weight | 206.28 g/mol | [4] |
| Appearance | Solid (at standard conditions) | [4] |
| Boiling Point | 181-183 °C (at 18 Torr) | [4] |
| Water Solubility | Insoluble | [2] |
| GHS Hazard Codes | H315, H319, H335 | [5] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [5] |
Pre-Disposal Operations: Safe Handling and Spill Containment
Proper disposal begins long before the waste container is sealed. It starts with correct handling during routine laboratory use and being prepared for accidental releases.
Mandatory Personal Protective Equipment (PPE)
Direct contact with Ethanone, 1-[4-(pentyloxy)phenyl]- must be avoided. The following PPE is required when handling the substance, including during disposal preparation:
-
Eye Protection : Wear chemical safety goggles or a face shield approved under NIOSH (US) or EN 166 (EU) standards. This is critical to prevent serious eye irritation.[3][5]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for integrity before each use and wash hands thoroughly after removal.[3][6]
-
Body Protection : A fully buttoned laboratory coat is necessary to prevent skin contact and potential irritation.[3][5]
All handling and preparation for disposal should occur within a well-ventilated area, preferably inside a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[3][5][6]
Accidental Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental release.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access. Remove all sources of ignition.[6][7]
-
Assess and Equip : Ensure you are wearing the appropriate PPE before attempting cleanup.
-
Contain and Absorb : For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[2] Avoid generating dust. For liquid spills or solutions, cover with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).[7]
-
Collect Waste : Once absorbed, scoop the material into a designated hazardous waste container.[7]
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Report : Inform your institution's Environmental Health & Safety (EHS) department of the spill, in accordance with site-specific protocols.
Step-by-Step Disposal Protocol
The disposal of Ethanone, 1-[4-(pentyloxy)phenyl]- must be managed through a certified hazardous waste program.[3][6] This systematic process ensures safety and regulatory compliance.
Step 1: Waste Segregation
Collect waste containing Ethanone, 1-[4-(pentyloxy)phenyl]- in a dedicated container. Do not mix it with other waste streams, particularly incompatible materials such as strong oxidizing agents, strong acids, or strong bases, to prevent hazardous reactions.[2][6]
Step 2: Containerization
Use a chemically compatible, leak-proof container with a secure, sealable lid. The container must be in good condition, free from cracks or residue on the exterior.
Step 3: Labeling
Proper labeling is a critical safety and compliance measure. The label must be clearly legible and include:
-
The words "Hazardous Waste "
-
The full chemical name: "Ethanone, 1-[4-(pentyloxy)phenyl]- " and CAS Number: 5467-56-1
-
The associated hazard warnings (e.g., "Irritant")
-
The date accumulation started.
Step 4: Temporary Storage
Store the sealed and labeled waste container in a designated, secure satellite accumulation area. This location should be a cool, dry, and well-ventilated space, away from heat and ignition sources.[6][7] The storage area should be clearly marked as a hazardous waste collection point.
Step 5: Final Disposal
Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste disposal contractor. They are equipped to transport and dispose of the chemical in accordance with all local, state, and federal regulations. Never attempt to dispose of this material independently.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the safe disposal of Ethanone, 1-[4-(pentyloxy)phenyl]-.
Caption: Disposal workflow for Ethanone, 1-[4-(pentyloxy)phenyl]-.
Conclusion: A Commitment to Safety
The responsible disposal of chemical reagents like Ethanone, 1-[4-(pentyloxy)phenyl]- is a fundamental duty of every research professional. By understanding the hazards, implementing robust handling procedures, and adhering to a systematic disposal protocol, you contribute to a culture of safety and environmental stewardship. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your workplace.
References
-
Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79598, p-(Pentyloxy)acetophenone. [Link]
-
Ontario Ministry of Labour, Immigration, Training and Skills Development. Current occupational exposure limits for Ontario workplaces under Regulation 833. [Link]
-
Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits - Annotated Tables. [Link]
Sources
- 1. 1-[4-(PENTYLOXY)PHENYL]ETHANONE | 5467-56-1 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. p-(Pentyloxy)acetophenone | C13H18O2 | CID 79598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethanone, 1-[4-(pentyloxy)phenyl]-
This guide provides crucial safety and logistical information for the handling of Ethanone, 1-[4-(pentyloxy)phenyl]- (CAS 5467-56-1), a key reagent in various organic synthesis pathways. As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a culture of safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions. The protocols herein are designed as a self-validating system to minimize exposure and mitigate risk effectively.
Hazard Identification: The Foundation of Safety
Before any personal protective equipment (PPE) is selected, a thorough understanding of the substance's hazard profile is essential. While a comprehensive, peer-reviewed toxicological profile for Ethanone, 1-[4-(pentyloxy)phenyl]- is not extensively documented, data from structurally similar aromatic ketones and information from supplier Safety Data Sheets (SDS) allow for a robust risk assessment. The primary hazards are summarized below.
| Hazard Classification | Description & Rationale | Potential Health Effects |
| Skin Corrosion/Irritation | Based on GHS classifications for similar phenyl ethanone compounds.[1][2][3] Aromatic ketones can defat the skin and cause irritation upon prolonged or repeated contact. | Causes skin irritation, redness, and dryness. |
| Serious Eye Damage/Irritation | A common hazard for many organic chemicals.[1][2][3][4] Direct contact with liquid or high vapor concentrations can cause significant irritation. | Causes serious eye irritation, tearing, and potential damage if not promptly flushed. |
| Respiratory Tract Irritation | Inhalation of vapors, mists, or aerosols may irritate the mucous membranes and respiratory system.[1][2][3] | May cause coughing, sneezing, and shortness of breath. |
| Combustible Liquid | The reported flash point is 134.4°C, classifying it as a combustible liquid.[5][6] While not highly flammable, it can ignite if heated and exposed to an ignition source. | Poses a fire risk when handled near open flames or high heat. |
| Acute Toxicity (Potential) | Some related compounds are harmful if swallowed, in contact with skin, or inhaled.[3][7] This potential should be assumed as a precautionary measure. | Overexposure may lead to symptoms like headache, dizziness, and nausea.[5] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is a direct response to the identified hazards. The following protocol outlines the minimum required PPE for handling Ethanone, 1-[4-(pentyloxy)phenyl]- in a laboratory setting. Operations with a higher risk of exposure (e.g., large-scale transfers, heating) may necessitate enhanced protection.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and, when splash potential exists, a face shield. | Goggles must provide a complete seal around the eyes to protect against splashes and vapors. They should be compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield worn over goggles provides a secondary barrier for the entire face.[3] |
| Hand Protection | Chemical-resistant gloves (Nitrile). | Nitrile gloves offer good resistance to a range of organic chemicals. For prolonged or immersive contact, consult the glove manufacturer's compatibility data. Double-gloving is a highly recommended practice to protect against undetected pinholes and to allow for safe removal of the outer, contaminated glove.[8] Always inspect gloves before use and remove them immediately if contamination is suspected.[8] |
| Body Protection | Chemically resistant laboratory coat or coveralls. | A fully buttoned lab coat protects skin and personal clothing from minor spills and contamination.[8] For procedures with a higher splash risk, consider a chemical-resistant apron or disposable coveralls.[9][10] |
| Respiratory Protection | Use is conditional based on ventilation. | All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] If work outside a hood is unavoidable or if aerosols are generated, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is required.[11] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is as critical as the PPE itself. Engineering controls, like a fume hood, are the first and most effective line of defense.
Step-by-Step Handling Protocol:
-
Preparation:
-
Confirm that a certified chemical fume hood is operational.
-
Cover the work surface within the hood with plastic-backed absorbent pads. This contains any minor drips and simplifies cleanup.[12]
-
Assemble all necessary equipment and reagents within the hood before beginning the procedure.
-
Ensure an appropriate chemical waste container is properly labeled and accessible within the hood.[13]
-
-
Execution:
-
Don all required PPE as outlined in Section 2.
-
Perform all transfers of Ethanone, 1-[4-(pentyloxy)phenyl]- slowly and carefully to prevent splashing and aerosol generation.
-
Keep the primary container sealed when not in immediate use.
-
-
Post-Procedure & Cleanup:
-
Upon completion, securely cap all containers.
-
Wipe down the external surfaces of containers and equipment with a suitable solvent (e.g., 70% ethanol) to remove any residual contamination before removing them from the hood.
-
Carefully fold used absorbent pads inward and place them in the designated solid hazardous waste container.[12]
-
Doff PPE in the correct order to prevent self-contamination: remove the outer gloves first, followed by the lab coat, face shield/goggles, and finally the inner gloves.
-
Emergency Procedures: Spill and Exposure Response
Preparedness is key to managing unexpected events. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Small Spill Cleanup Protocol (<10 mL in a Fume Hood):
The following workflow outlines the immediate steps for managing a small, contained spill.
Caption: Workflow for small chemical spill response.
Waste Disposal Plan
Proper disposal is a legal and ethical requirement to protect both human health and the environment.
-
Waste Segregation: All solutions containing Ethanone, 1-[4-(pentyloxy)phenyl]- must be collected as hazardous chemical waste. Do not mix this waste with other waste streams unless specifically permitted by your institution's Environmental Health & Safety (EHS) department.[13]
-
Solid Waste: All disposables that have come into contact with the chemical, including gloves, absorbent pads, and pipette tips, must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[12][13] Do not place these items in regular trash or biohazard bags.
-
Container Management: Waste containers must be kept closed except when adding waste.[5] They should be stored in a secondary containment bin within a satellite accumulation area or as directed by your EHS office.
-
Disposal Request: When a waste container is full, submit a chemical waste pickup request through your institution's established channels.[13]
By integrating these safety protocols into your daily laboratory operations, you contribute to a secure research environment, ensuring that scientific advancement and personal safety proceed hand in hand.
References
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management.
- U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
- FPnotebook. (2025). Personal Protection Equipment.
- Fisher Scientific. (2025). Safety Data Sheet: 4'-Ethylacetophenone.
- Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
- BenchChem. (2025). Personal protective equipment for handling 1-(4-(Hydroxyamino)phenyl)ethanone.
- ECHEMI. (n.d.). 1-[4-(Pentyloxy)phenyl]ethanone Formula.
- University of Washington. (n.d.). Antineoplastic Administration, Handling & Disposal.
- Key Organics. (2017). Safety Data Sheet: 1-[1,1'-biphenyl]-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-ethanone.
- Smolecule. (2023). Buy Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-.
- Fisher Scientific. (2025). Safety Data Sheet: 4-n-Pentyloxybenzoic acid.
- Angene Chemical. (2021). Safety Data Sheet: 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone.
- AA Blocks. (2025). Safety Data Sheet: 1-(4-(3,5-Dimethylphenoxy)phenyl)ethanone.
- University of Rhode Island. (n.d.). Safe Handling and Disposal of Antineoplastic and Other Drugs.
Sources
- 1. Buy Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]- | 54549-72-3 [smolecule.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aablocks.com [aablocks.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. keyorganics.net [keyorganics.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 10. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. uwyo.edu [uwyo.edu]
- 13. web.uri.edu [web.uri.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
